molecular formula C14H18N2O6 B10766007 D,L-Anatabine tartrate

D,L-Anatabine tartrate

カタログ番号: B10766007
分子量: 310.30 g/mol
InChIキー: YNIQLVONLDUCKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D,L-Anatabine tartrate is a high-purity chemical reference standard of a minor tobacco alkaloid, presented as a stable, water-soluble tartrate salt. This compound is of significant interest in neuroscience and pharmacology research due to its activity as a nicotinic acetylcholine receptor (nAChR) agonist. As a structural analog of nicotine and anabasine, anatabine interacts with various nAChR subtypes, providing a valuable tool for probing receptor function, distribution, and signaling pathways. Its primary research applications include the study of neurotransmitter release, neuronal excitability, and the neuropharmacology of addiction. Furthermore, due to its reported presence in the Solanaceae plant family, it serves as a relevant analyte in phytochemical and metabolomic studies. The tartrate salt formulation enhances the compound's solubility in aqueous buffers, facilitating its use in in vitro assay systems. Researchers utilize D,L-Anatabine tartrate to investigate cholinergic signaling, to understand the differential effects of nicotine analogs, and to explore potential modulatory roles in inflammatory pathways. This product is intended for research purposes only, providing scientists with a reliable and well-characterized compound for advancing fundamental and applied scientific knowledge.

特性

分子式

C14H18N2O6

分子量

310.30 g/mol

IUPAC名

2,3-dihydroxybutanedioic acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine

InChI

InChI=1S/C10H12N2.C4H6O6/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h1-4,6,8,10,12H,5,7H2;1-2,5-6H,(H,7,8)(H,9,10)

InChIキー

YNIQLVONLDUCKG-UHFFFAOYSA-N

正規SMILES

C1C=CCNC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

製品の起源

United States

Foundational & Exploratory

A Comparative Analysis of the Biological Activities of Anatabine Tartrate and Nicotine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Anatabine and nicotine, both pyridine alkaloids originating from the Solanaceae family of plants, exhibit significant yet distinct biological activities primarily through their interaction with nicotinic acetylcholine receptors (nAChRs). While nicotine is a well-characterized potent agonist with high affinity for α4β2 nAChRs, driving its addictive properties and diverse physiological effects, anatabine presents a more nuanced pharmacological profile. This guide provides a detailed comparative analysis of their mechanisms of action, receptor binding affinities, downstream signaling pathways, and functional outcomes. Notably, anatabine demonstrates significantly lower potency at the α4β2 subtype, which is closely associated with nicotine dependence, suggesting a lower abuse potential.[1] Furthermore, compelling preclinical evidence highlights anatabine's potent anti-inflammatory properties, mediated through the inhibition of key transcription factors such as NF-κB and STAT3, a characteristic less pronounced in nicotine's activity profile. This document synthesizes current research to elucidate these differences, offering field-proven experimental protocols and data-driven insights to guide future research and drug development efforts targeting the cholinergic system.

Introduction: Shared Origins, Divergent Paths

Nicotine is the principal psychoactive and addictive component in tobacco, extensively studied for its effects on the central and peripheral nervous systems.[2] Its structural analog, anatabine, is a minor tobacco alkaloid also found in other Solanaceae plants like tomatoes and peppers.[3] Although they share a core chemical structure, including a substituted pyridine ring, subtle differences—a five-membered pyrrolidine ring in nicotine versus a six-membered tetrahydropyridine ring in anatabine—lead to profound differences in their biological activities.[4]

Nicotine's clinical application is largely limited by its side effects and high addictive potential.[1] Anatabine, conversely, is emerging as a compound of interest for its therapeutic potential, particularly in inflammatory conditions, with a seemingly better safety profile.[1][5][6] This guide aims to dissect the molecular and cellular distinctions between these two alkaloids, providing a technical framework for researchers to evaluate their respective biological activities.

Molecular Mechanisms of Action at nAChRs

The primary molecular targets for both nicotine and anatabine are the nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic transmission and cellular signaling throughout the body.[1][7][8]

The Nicotinic Acetylcholine Receptor (nAChR) Family

nAChRs are pentameric structures composed of various α and β subunits that form a central ion channel.[9] The specific subunit composition dictates the receptor's pharmacological and physiological properties. In the central nervous system (CNS), the most abundant subtypes are the heteromeric α4β2 and the homomeric α7 receptors, both of which are key targets for nicotine and anatabine.[7] Upon agonist binding, the nAChR channel opens, allowing a rapid influx of cations (Na+, K+, and Ca2+), leading to membrane depolarization and cellular excitation.[7][9]

Nicotine: A Potent, Broad-Spectrum nAChR Agonist

Nicotine acts as a broad agonist at nAChRs, meaning it can activate multiple receptor subtypes.[6] Its high affinity and potency are particularly pronounced at the α4β2 subtype, which is strongly implicated in the reinforcing and addictive effects of tobacco use.[1][10] The activation of these receptors by nicotine triggers the release of various neurotransmitters, including dopamine, which is central to the brain's reward pathways.[2] However, prolonged exposure to nicotine leads to receptor desensitization—a state where the receptor no longer responds to the agonist, despite being bound to it.[6][8]

Anatabine: A Nuanced nAChR Ligand

Anatabine also functions as an agonist at nAChRs but with a distinct subtype selectivity and potency profile compared to nicotine.[4] Crucially, it exhibits substantially lower activation capability at α4β2 nAChRs.[1] This reduced activity at the receptor subtype most linked to dependence is a key factor in anatabine's lower addictive potential.[1] While some studies suggest anatabine has an affinity for α7 nAChRs similar to nicotine, its functional role at this subtype is still being fully elucidated.[1]

Comparative Receptor Efficacy and Potency

The functional differences between nicotine and anatabine are most clearly illustrated by their respective EC50 (half-maximal effective concentration) and Imax (maximum response) values at specific nAChR subtypes.

Compound Receptor Subtype EC50 (μM) Imax (%) Reference
Nicotine α4β20.4 ± 3.917 ± 4[1]
Anatabine α4β28.4 ± 5.24 ± 3[1]
Nicotine α3β4IC50 = 1.00 ± 0.08N/A[11]
Anatabine α3β4IC50 = 0.96 ± 0.20N/A[11]

Data presented as mean ± standard deviation where available. IC50 values represent inhibitory concentration in binding assays.

This data clearly shows that nicotine is significantly more potent and efficacious at activating α4β2 receptors than anatabine.[1] This distinction is fundamental to their differing physiological and behavioral effects, particularly regarding addiction.[1]

Downstream Signaling and Cellular Responses

The activation of nAChRs initiates a cascade of intracellular events that differ in magnitude and quality between nicotine and anatabine, especially concerning inflammatory pathways.

Canonical nAChR Signaling: Ion Flux and Neurotransmitter Release

The primary signaling event for nAChRs is ion influx. The influx of Ca2+ is particularly important, as it acts as a critical second messenger, triggering a wide range of cellular processes, including neurotransmitter release, gene expression, and activation of various kinases.[7][8] Nicotine's potent activation of nAChRs leads to robust neurotransmitter release, contributing to its effects on arousal, attention, and mood.[2] Anatabine's weaker agonism at key CNS receptors results in more transient and minimal effects on physical activity compared to nicotine.[5]

G cluster_membrane Cell Membrane nAChR nAChR (e.g., α4β2, α7) IonChannel Ion Channel Opening nAChR->IonChannel Activates Ligand Agonist (Nicotine or Anatabine) Ligand->nAChR Binds Cations Cation Influx (Na+, Ca2+) IonChannel->Cations Depolarization Membrane Depolarization Cations->Depolarization CaSignal Increased Intracellular [Ca2+] Cations->CaSignal Neurotransmitter Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter CaSignal->Neurotransmitter

Caption: Canonical nAChR signaling pathway initiated by agonist binding.

Divergent Anti-inflammatory Pathways

A major point of divergence is anatabine's pronounced anti-inflammatory activity.[3][12] Preclinical studies have robustly demonstrated that anatabine inhibits the activation of key pro-inflammatory transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) .[12][13][14] By preventing the phosphorylation and translocation of these factors, anatabine effectively suppresses the production of downstream inflammatory mediators like TNF-α, IL-1β, and IL-6.[12][13] Furthermore, anatabine has been shown to increase the levels of the anti-inflammatory cytokine IL-10.[15]

While nicotine also possesses some immunomodulatory properties via the "cholinergic anti-inflammatory pathway," often linked to α7 nAChRs, anatabine's effects appear more profound and are a central element of its therapeutic potential.[5][6] In animal models of colitis, for instance, anatabine, but not nicotine, was effective at reducing clinical symptoms and restoring gene expression profiles.[10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_bound NF-κB-IκB (Inactive) NFkB_free NF-κB (Active) NFkB_bound->NFkB_free IkB degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation STAT3 STAT3 STAT3_P p-STAT3 STAT3->STAT3_P STAT3_P_nuc p-STAT3 STAT3_P->STAT3_P_nuc Dimerization & Translocation Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene STAT3_P_nuc->Gene Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines LPS Inflammatory Stimulus (e.g., LPS, TNF-α) LPS->IKK LPS->STAT3 Induces Phosphorylation Anatabine Anatabine Anatabine->IKK Inhibits Anatabine->STAT3 Inhibits Phosphorylation

Caption: Anatabine's inhibition of NF-κB and STAT3 signaling pathways.

Recent studies also suggest anatabine may act as an activator of NRF2 (nuclear factor-erythroid factor 2-related factor 2), a key transcription factor in the cellular oxidative stress response, which could contribute to its anti-inflammatory and neuroprotective effects.[16]

In Vitro & In Vivo Assessment Protocols

To quantitatively assess and compare the biological activities of nAChR ligands like anatabine and nicotine, a series of validated in vitro and in vivo assays are essential. The choice of assay depends on the specific question being addressed, from direct receptor interaction to functional cellular and systemic responses.

Protocol: Radioligand Binding Assay (for Receptor Affinity)

This assay directly measures the affinity of a ligand for a specific receptor subtype. It is a foundational experiment for characterizing any new nAChR-targeting compound.

Objective: To determine the inhibitory constant (Ki) of anatabine and nicotine for specific nAChR subtypes (e.g., α4β2, α7).

Methodology:

  • Preparation of Receptor Source: Use cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest or homogenized brain tissue known to be rich in the target receptor.

  • Radioligand Selection: Choose a high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [3H]epibatidine for α4β2).

  • Competition Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (nicotine or anatabine).

  • Separation: Separate bound from free radioligand using rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.

Causality: This protocol provides a direct, quantitative measure of binding affinity, which is a primary determinant of a drug's potency. It is performed under equilibrium conditions to isolate the binding event from subsequent functional responses like channel opening or desensitization.

Protocol: Calcium Flux Assay (for Receptor Function)

This functional assay measures the ability of a ligand to activate the nAChR ion channel, resulting in an increase in intracellular calcium.[17][18]

Objective: To determine the EC50 and maximal response (Emax) of anatabine and nicotine at specific nAChR subtypes.

Methodology:

  • Cell Preparation: Plate cells expressing the nAChR subtype of interest in a multi-well plate (e.g., 96- or 384-well).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Indo-1).[19] Incubate for 45-60 minutes at 37°C to allow for dye uptake and de-esterification.[19]

  • Wash: Gently wash the cells to remove excess extracellular dye.[19]

  • Compound Addition: Use an automated liquid handler or a fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation) to add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time. The increase in fluorescence is proportional to the increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to calculate the EC50 and Emax.

Causality: This assay directly measures the functional consequence of receptor binding—ion channel activation. It is a high-throughput method ideal for screening and ranking compounds based on their potency and efficacy as agonists, partial agonists, or antagonists.[18][20]

Caption: Experimental workflow for a cell-based calcium flux assay.

Pharmacological and Toxicological Profiles

The differences in molecular activity between anatabine and nicotine translate into distinct pharmacological and safety profiles.

Pharmacokinetics and Abuse Liability

While detailed comparative pharmacokinetic data is limited, anatabine is known to have a longer half-life (~12 hours) than nicotine.[21] From a safety perspective, the most critical distinction is in their abuse potential. Nicotine's potent action at α4β2 nAChRs drives dopamine release in reward circuits, establishing a strong basis for addiction.[2] Anatabine, due to its low activity at this receptor, has no reinforcing effects and is not self-administered in rodent models.[5] This suggests a significantly lower risk of abuse and dependence, positioning it as a potentially safer therapeutic agent.[1][5]

Therapeutic Potential
  • Nicotine: Its therapeutic use is primarily in nicotine replacement therapy (NRT) for smoking cessation. Its broader application is hampered by its addictive nature and cardiovascular side effects.[1]

  • Anatabine: Its primary therapeutic potential lies in its anti-inflammatory properties. It has been investigated in preclinical models for a range of inflammatory and autoimmune conditions, including Hashimoto's thyroiditis, Alzheimer's disease, multiple sclerosis, and colitis.[10][12][13] Its ability to reduce pro-inflammatory cytokine production makes it a promising candidate for chronic inflammatory diseases.[12][13][15]

Conclusion and Future Directions

Anatabine tartrate and nicotine, despite their structural similarities, are pharmacologically distinct molecules. Nicotine is a potent, broad-spectrum nAChR agonist with a high affinity for the α4β2 subtype, underpinning its addictive properties. Anatabine, in contrast, displays a weaker and more selective interaction with nAChRs, particularly its low efficacy at the α4β2 subtype, which confers a much lower abuse liability.

The most significant therapeutic distinction for anatabine is its robust anti-inflammatory activity, mediated by the inhibition of NF-κB and STAT3 signaling. This positions anatabine as a compelling candidate for the development of novel treatments for a variety of inflammatory disorders, potentially offering a safer alternative to nicotine-based cholinergic modulation.

Future research should focus on:

  • Elucidating the precise role of α7 and other nAChR subtypes in anatabine's anti-inflammatory effects.

  • Conducting comprehensive head-to-head pharmacokinetic and pharmacodynamic studies in humans.

  • Performing well-powered clinical trials to validate the efficacy and safety of anatabine in specific inflammatory disease indications.

By leveraging the detailed molecular and cellular understanding outlined in this guide, researchers can better design experiments and development programs to explore the full therapeutic potential of anatabine.

References

  • Anatabine: a Substitute for the Medicinal Activity of Nicotine - PubMed. (2026, January 9). PubMed. [Link]

  • Anatabine, Nornicotine, and Anabasine Reduce Weight Gain and Body Fat through Decreases in Food Intake and Increases in Physical Activity. (2022, January 18). MDPI. [Link]

  • Chemical structures of anatabine and nicotine. Anatabine and nicotine are optically active and their levorotatory forms ((−)-nicotine and (−)-anatabine) are represented. ResearchGate. [Link]

  • Proposed mechanism of anatabine's effects on the proinflammatory... ResearchGate. [Link]

  • Nicotinic Acetylcholine Receptor Signaling in the Hypothalamus: Mechanisms Related to Nicotine's Effects on Food Intake. Oxford Academic. [Link]

  • Systems biology reveals anatabine to be an NRF2 activator - PMC. (2022, November 16). PubMed Central. [Link]

  • Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014. (2022, August 8). MDPI. [Link]

  • Nicotine and Anatabine Exposure from Very Low Nicotine Content Cigarettes - PMC. NIH. [Link]

  • Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. (2018, April 4). NCBI Bookshelf. [Link]

  • Nicotinic acetylcholine receptor - Wikipedia. Wikipedia. [Link]

  • Video: Cholinergic Receptors: Nicotinic. (2023, September 22). JoVE. [Link]

  • Anatabine: a Substitute for the Medicinal Activity of Nicotine. (2026, January 14). ResearchGate. [Link]

  • Anatabine Significantly Decreases Nicotine Self-Administration. American Psychological Association. [Link]

  • 2-Minute Neuroscience: Nicotine. (2019, April 23). YouTube. [Link]

  • Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation. (2013, January 5). PubMed. [Link]

  • Anatabine – Knowledge and References. Taylor & Francis. [Link]

  • In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy. (2021, March 11). ACS Publications. [Link]

  • Ligand Binding at the α4-α4 Agonist-Binding Site of the α4β2 nAChR Triggers Receptor Activation through a Pre-Activated Conformational State. (2016, August 23). PubMed Central. [Link]

  • Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC. (2022, March 22). PubMed Central. [Link]

  • Quantitative Measurement of Calcium Flux through Muscle and Neuronal Nicotinic Acetylcholine Receptors. Journal of Neuroscience. [Link]

  • Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]

  • Relationship: Inflammation and Anatabine. Caring Sunshine. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. (2022, September 1). YouTube. [Link]

Sources

A Technical Guide to the Anti-Inflammatory Pathways of D,L-Anatabine Tartrate: A Focus on STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that integrates signals from various cytokines and growth factors, playing a central role in the orchestration of inflammatory responses.[1][2] Its dysregulation is implicated in a host of chronic inflammatory and autoimmune diseases.[2] D,L-anatabine, a minor alkaloid found in plants of the Solanaceae family, has demonstrated significant anti-inflammatory properties both in vitro and in vivo.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning anatabine's anti-inflammatory effects, with a core focus on its ability to inhibit the STAT3 signaling pathway. We will dissect the canonical STAT3 activation cascade, illustrate anatabine's specific point of intervention, and provide detailed, field-proven protocols for validating and quantifying this inhibitory action.

The STAT3 Signaling Pathway: A Key Mediator of Inflammation

The STAT3 pathway is a critical regulator of immune responses, cellular proliferation, and inflammation.[2] In a homeostatic environment, STAT3 activation is transient and tightly controlled. However, in chronic inflammatory states, STAT3 can become constitutively active, driving the expression of genes that perpetuate the inflammatory cycle.[5]

The canonical activation of STAT3 is initiated by the binding of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), to their cell surface receptors.[2] This binding event triggers the recruitment and activation of Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor. This creates a docking site for the SH2 domain of latent, cytosolic STAT3 monomers. Once recruited, STAT3 is itself phosphorylated by JAKs, primarily at tyrosine 705 (Tyr705).[6]

This phosphorylation event is the critical activation switch. It induces a conformational change that allows two phosphorylated STAT3 monomers to form a stable homodimer via reciprocal SH2-phosphotyrosine interactions.[5][7] This activated dimer then translocates to the nucleus, where it binds to specific DNA response elements in the promoter regions of target genes, initiating their transcription.[5] Key pro-inflammatory genes regulated by STAT3 include those encoding for cytokines (e.g., IL-6, TNF-α), chemokines, and acute phase proteins, thereby amplifying the inflammatory cascade.[8][9]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK Janus Kinase (JAK) Receptor->JAK 2. JAK Activation STAT3_m Latent STAT3 Monomer JAK->STAT3_m 3. Phosphorylation (Tyr705) pSTAT3_m Phosphorylated STAT3 Monomer pSTAT3_d STAT3 Homodimer (Activated) pSTAT3_m->pSTAT3_d 4. Dimerization DNA DNA Response Element pSTAT3_d->DNA 5. Nuclear Translocation Transcription Gene Transcription (e.g., IL-6, TNF-α) DNA->Transcription 6. Transcription Initiation

Caption: Canonical STAT3 Signaling Pathway.

D,L-Anatabine Tartrate: A Modulator of Inflammatory Signaling

D,L-anatabine is a natural alkaloid found in plants of the Solanaceae family, including tobacco, tomatoes, and eggplants.[10][11] Structurally similar to nicotine, it has been shown to possess potent anti-inflammatory properties without the same addictive potential.[12][13] Research has demonstrated that anatabine can ameliorate chronic inflammatory conditions in various mouse models, including those for Alzheimer's disease, Hashimoto's thyroiditis, and intestinal inflammation.[11][14][15]

The pleiotropic anti-inflammatory effects of anatabine are attributed to its ability to modulate multiple signaling cascades.[16] Crucially, a primary mechanism of action is the inhibition of the STAT3 and NF-κB transcription factors.[14][15][17] Studies consistently show that anatabine prevents the phosphorylation of STAT3 induced by inflammatory stimuli like lipopolysaccharide (LPS) or TNF-α.[9][16] By blocking this initial activation step, anatabine effectively prevents the downstream dimerization, nuclear translocation, and transcriptional activity of STAT3.[9][12] This leads to a significant reduction in the production of key pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8][9]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JAK Janus Kinase (JAK) (Activated) STAT3_m Latent STAT3 Monomer JAK->STAT3_m Phosphorylation pSTAT3_m Phosphorylated STAT3 Monomer pSTAT3_d STAT3 Homodimer (Activated) pSTAT3_m->pSTAT3_d Dimerization Transcription Pro-inflammatory Gene Transcription pSTAT3_d->Transcription Nuclear Translocation & DNA Binding Anatabine D,L-Anatabine Tartrate Anatabine->JAK Inhibition A Step 1: System Setup (e.g., Culture human microglia OR Acclimate wild-type mice) B Step 2: Inflammatory Challenge (e.g., LPS or TNF-α stimulation) A->B C Step 3: Treatment Administer D,L-Anatabine Tartrate (various concentrations/doses) B->C D Step 4: Sample Collection (Cell lysates, plasma, tissue homogenates) C->D E Step 5: Molecular Analysis D->E F Western Blot for pSTAT3/STAT3 E->F G ELISA/Multiplex for Cytokines (IL-6, TNF-α) E->G H STAT3 Luciferase Reporter Assay E->H I Step 6: Data Quantification & Analysis F->I G->I H->I

Caption: General Experimental Workflow for Assessing STAT3 Inhibition.
Detailed Experimental Protocols
  • Objective: To determine if anatabine inhibits LPS-induced STAT3 phosphorylation in a cell-based model.

  • Model System: Human microglial cells (or other relevant cell lines like SH-SY5Y, HEK293). [9]* Methodology:

    • Cell Culture: Plate human microglia in 6-well plates and grow to 80-90% confluency in standard culture medium.

    • Serum Starvation: Replace the medium with a serum-free medium for 4-6 hours prior to treatment. This crucial step reduces baseline signaling activity, ensuring a clean response to the stimulus.

    • Pre-treatment: Add D,L-anatabine tartrate to the wells at a range of final concentrations (e.g., 1, 5, 10, 25 µM) and include a vehicle control (e.g., sterile dH₂O or PBS). Incubate for 1 hour. This allows the compound to enter the cells and be available to act on its target.

    • Inflammatory Stimulus: Add Lipopolysaccharide (LPS) to all wells (except a negative control) to a final concentration of 100 ng/mL. Incubate for 30 minutes. This time point is typically optimal for observing peak STAT3 phosphorylation.

    • Cell Lysis: Immediately wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states). Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay. This ensures equal protein loading for the Western blot.

    • Western Blot:

      • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 (overnight at 4°C). Using both antibodies allows for normalization, demonstrating that the effect is on phosphorylation, not total protein expression.

      • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an ECL substrate and an imaging system.

    • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of pSTAT3 to total STAT3 for each sample and normalize to the LPS-only control.

  • Objective: To evaluate anatabine's ability to reduce systemic inflammation and tissue-specific STAT3 phosphorylation in an acute mouse model. [9]* Model System: Wild-type C57BL/6 mice.

  • Methodology:

    • Acclimation & Grouping: Acclimate mice for at least one week. Randomly assign mice to treatment groups (n=8-10 per group): Vehicle + Saline; Vehicle + LPS; Anatabine (e.g., 10 mg/kg) + LPS.

    • Treatment: Administer anatabine (or vehicle) via oral gavage or intraperitoneal (i.p.) injection. The choice of route can impact pharmacokinetics. [3] 3. Inflammatory Challenge: One hour after treatment, administer LPS (e.g., 1 mg/kg, i.p.) or sterile saline to the respective groups. This timing allows for the distribution of anatabine before the inflammatory insult.

    • Sample Collection: At a predetermined time point post-LPS challenge (e.g., 2-4 hours), euthanize the mice. Collect blood via cardiac puncture into EDTA-coated tubes for plasma separation. Perfuse the animals with saline and harvest tissues such as the spleen and kidney. [9]Snap-freeze tissues in liquid nitrogen.

    • Cytokine Analysis (Plasma): Separate plasma by centrifugation. Measure the concentrations of IL-6, TNF-α, and IL-1β using a commercially available ELISA or multiplex bead array kit according to the manufacturer's instructions.

    • STAT3 Phosphorylation Analysis (Tissue):

      • Homogenize the frozen spleen or kidney tissue in RIPA buffer with inhibitors.

      • Follow steps 6-8 from Protocol 1 (Protein Quantification, Western Blot, and Analysis) to determine the pSTAT3/total STAT3 ratio in the tissue homogenates.

    • Statistical Analysis: Compare treatment groups using an appropriate statistical test, such as a one-way ANOVA with post-hoc analysis. A p-value < 0.05 is typically considered significant.

Conclusion and Future Directions

The evidence strongly supports that D,L-anatabine tartrate exerts its anti-inflammatory effects, at least in part, through the direct inhibition of STAT3 phosphorylation. [4][9]This mechanism prevents the activation of a key transcriptional hub that drives the expression of numerous pro-inflammatory genes. [12][14]The protocols outlined in this guide provide a robust framework for researchers to investigate and validate this pathway, offering a self-validating system from in vitro mechanistic studies to in vivo efficacy models.

Future research should aim to elucidate the precise molecular interaction between anatabine and the STAT3 signaling complex. Investigating whether anatabine directly inhibits JAK activity or interferes with the STAT3 docking site on the receptor could provide more refined targets for drug development. Furthermore, exploring the efficacy of anatabine in chronic inflammatory disease models will be crucial for its potential translation into a therapeutic agent for conditions characterized by aberrant STAT3 activation.

References

  • (-)-Anatabine | C10H12N2 | CID 11388. PubChem - NIH. [Link]

  • The effects of anatabine on non-invasive indicators of muscle damage: a randomized, double-blind, placebo-controlled, crossover study. PMC - PubMed Central. [Link]

  • Anatabine – Knowledge and References. Taylor & Francis. [Link]

  • Systems biology reveals anatabine to be an NRF2 activator. Frontiers. [Link]

  • STAT3 signaling in immunity. PMC - PubMed Central. [Link]

  • In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy. ACS Publications. [Link]

  • Systems biology reveals anatabine to be an NRF2 activator. PMC - PubMed Central. [Link]

  • STAT3 mediates an inflammation-induced microbial defense response and regulates pathogen control and clearance by macrophages. The Journal of Immunology | Oxford Academic. [Link]

  • Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. PMC. [Link]

  • Anatabine. Vitabase - Premium Dietary Supplements & Vitamins. [Link]

  • STAT3 operates as an inflammation-dependent transcriptional switch. bioRxiv. [Link]

  • Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis. NIH. [Link]

  • Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation. PubMed. [Link]

  • Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis. ResearchGate. [Link]

  • Anatabine. Wikipedia. [Link]

  • Anatabine: a Substitute for the Medicinal Activity of Nicotine. PubMed. [Link]

  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. NIH. [Link]

  • Strategies and Approaches of Targeting STAT3 for Cancer Treatment. ACS Publications. [Link]

  • A Novel Inhibitor of STAT3 Homodimerization Selectively Suppresses STAT3 Activity and Malignant Transformation. AACR Journals. [Link]

  • IL6 STAT3 Pathway | Explore AnyGenes® qPCR Solutions. AnyGenes®. [Link]

  • STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo. International Journal of Cancer. [Link]

  • Advances in the role of STAT3 in macrophage polarization. Frontiers. [Link]

  • STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. ResearchGate. [Link]

Sources

Therapeutic Potential of Anatabine in Alzheimer’s Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anatabine is a minor alkaloid found in Solanaceae plants (e.g., tobacco, eggplant, peppers) that exhibits a unique pharmacological profile distinct from nicotine. Unlike nicotine, anatabine displays negligible affinity for nicotinic acetylcholine receptors (nAChRs) at therapeutically relevant concentrations, thereby avoiding addictive liabilities and sympathomimetic side effects.

This guide analyzes the therapeutic viability of anatabine in Alzheimer’s Disease (AD) models.[1][2][3][4] The core premise rests on a dual mechanism of action: anti-inflammatory modulation via the NF-κB/STAT3 axis and anti-amyloidogenic activity via the transcriptional repression of BACE1. While early commercial efforts (e.g., Anatabloc®) were halted by regulatory hurdles, the underlying small-molecule pharmacology remains a compelling target for formal drug development.

Mechanistic Architecture: The NF-κB / BACE1 Axis

The therapeutic efficacy of anatabine is grounded in its ability to interrupt the self-perpetuating cycle of neuroinflammation and amyloidogenesis.

The Signaling Cascade

In the AD brain, amyloid-beta (Aβ) aggregates trigger microglial activation, releasing pro-inflammatory cytokines (TNF-α, IL-1β). These cytokines activate Nuclear Factor-kappa B (NF-κB). Crucially, the promoter region of the BACE1 gene (beta-secretase 1) contains functional NF-κB binding sites. Therefore, inflammation directly upregulates BACE1, the rate-limiting enzyme in Aβ production.

Anatabine acts as an upstream inhibitor:

  • Inhibition of NF-κB: Anatabine prevents the phosphorylation and degradation of IκBα, keeping NF-κB sequestered in the cytoplasm.

  • Inhibition of STAT3: It simultaneously inhibits the phosphorylation of STAT3 (Tyr705), a key transcription factor in astrogliosis and cytokine signaling.

  • Transcriptional Repression: Reduced nuclear NF-κB results in lowered BACE1 transcription.

  • Outcome: Decreased enzymatic cleavage of APP into Aβ, breaking the feedback loop.

Pathway Visualization

AnatabineMechanism Anatabine Anatabine NFkB NF-κB (p65) Nuclear Translocation Anatabine->NFkB Inhibits STAT3 STAT3 Phosphorylation Anatabine->STAT3 Inhibits Stimulus Pro-inflammatory Stimuli (LPS/Aβ) IKK IKK Complex Stimulus->IKK Stimulus->STAT3 IkBa IκBα (Degradation) IKK->IkBa IkBa->NFkB Release BACE1_Gene BACE1 Gene Transcription NFkB->BACE1_Gene Promoter Activation Inflammation Neuroinflammation (Cytokines) NFkB->Inflammation STAT3->Inflammation APP_Cleavage APP β-Cleavage BACE1_Gene->APP_Cleavage Abeta Aβ Production (Amyloidosis) APP_Cleavage->Abeta Abeta->Stimulus Feedback Loop

Figure 1: Mechanistic pathway illustrating Anatabine's dual inhibition of NF-κB and STAT3, leading to downstream suppression of BACE1 and Aβ.

Preclinical Validation: Key Data

The following data summarizes pivotal findings from the Roskamp Institute studies (Paris et al., 2011; Verma et al., 2015).

In Vitro Efficacy (SH-SY5Y Cells)
MetricControl (Vehicle)Anatabine (20 µM)Effect SizeP-Value
Aβ1-40 Levels 100%~45%↓ 55%< 0.001
Aβ1-42 Levels 100%~50%↓ 50%< 0.001
BACE1 Protein 100%~40%↓ 60%< 0.01
sAPPβ Levels 100%~60%↓ 40%< 0.01
In Vivo Efficacy (Tg PS1/APPswe Mice)

Study Design: Chronic oral treatment (drinking water) starting at 10 months of age for 6.5 months.

EndpointObservation in Treated MiceSignificance
Brain Aβ Burden Significant reduction in soluble and insoluble Aβ1-40 and Aβ1-42.[5]p < 0.05
Microgliosis Reduced CD45+ microglial activation in the hippocampus.p < 0.01
Behavior (Social) Restoration of social memory and interaction times to WT levels.[2]p < 0.05
Behavior (Activity) Suppression of hyperactivity/disinhibition observed in Tg controls.p < 0.05

Experimental Protocols

To replicate these findings or expand upon them, the following protocols utilize self-validating checkpoints to ensure data integrity.

Chronic Dosing Protocol (Transgenic Mouse Model)

Objective: Evaluate long-term impact on amyloid pathology and cognitive function. Model: Tg PS1/APPswe or Tg SwDI (10-12 months old at start).

Step-by-Step Workflow:

  • Formulation:

    • Dissolve Anatabine Citrate in drinking water.

    • Target Dose: 10–20 mg/kg/day.

    • Calculation: Assume average water consumption of 3-5 mL/day per mouse. Adjust concentration weekly based on body weight and fluid intake logs.

    • Stability Check: Replace water bottles every 3-4 days to prevent oxidation (anatabine is light-sensitive; use amber bottles).

  • Treatment Timeline:

    • Acclimatization: 1 week.

    • Dosing Phase: 24 weeks (6 months).

    • Interim Checkpoint (Week 12): Sub-mandibular blood draw. Measure plasma anatabine levels via LC-MS/MS to confirm bioavailability (Target > 50 ng/mL).

  • Behavioral Battery (Week 22-23):

    • Y-Maze: Assess spatial working memory.

    • Three-Chamber Social Test: Assess sociability and social novelty (critical for AD models).

    • Elevated Plus Maze: Assess anxiety/disinhibition.

  • Tissue Harvest (Week 24):

    • Anesthetize (Ketamine/Xylazine).

    • Transcardial perfusion with PBS (pH 7.4).

    • Hemisphere A: Fix in 4% paraformaldehyde for immunohistochemistry (Aβ plaque load, GFAP, Iba1).

    • Hemisphere B: Dissect Hippocampus/Cortex. Flash freeze for biochemical analysis (ELISA for Aβ, Western Blot for BACE1/pSTAT3).

Experimental Workflow Visualization

ProtocolWorkflow Start Start: Tg Mice (10 Months Old) Dosing Chronic Dosing (24 Weeks) 10-20 mg/kg/day Start->Dosing QC_Check QC Checkpoint (Week 12) Plasma LC-MS/MS Dosing->QC_Check Validation Behavior Behavioral Testing (Week 22) Y-Maze, Social Test QC_Check->Behavior Continue Dosing Sacrifice Sacrifice & Perfusion (Week 24) Behavior->Sacrifice Analysis Analysis IHC & Western Blot Sacrifice->Analysis

Figure 2: Chronological workflow for chronic anatabine efficacy study in transgenic AD mice.

Translational & Regulatory Landscape[3][6][7][8]

The "Anatabloc" Lesson

The development of anatabine offers a critical lesson in regulatory strategy.

  • History: Rock Creek Pharmaceuticals (formerly Star Scientific) marketed anatabine as a dietary supplement ("Anatabloc") while simultaneously conducting Investigational New Drug (IND)-enabling studies.

  • Regulatory Failure: In 2013/2014, the FDA issued a Warning Letter stating that anatabine was a "New Dietary Ingredient" (NDI) lacking sufficient safety notification. Furthermore, the company made disease-modifying claims (AD, TBI) for a supplement, rendering it an unapproved new drug.

  • Impact: Sales were suspended, and the company eventually filed for bankruptcy. This halted the Phase I/II clinical trials (RCP-009) planned at the Roskamp Institute.

Path Forward

For current researchers, anatabine remains a viable drug candidate , not a supplement.

  • Safety Profile: Human data from the aborted commercialization phase suggests it is well-tolerated.

  • Development Route: Future work must follow a strict pharmaceutical pathway:

    • Synthesize cGMP Anatabine Citrate.

    • File a formal IND application.

    • Conduct Phase I safety trials focusing on PK/PD in elderly populations.

References

  • Paris, D. et al. (2011).[5][6][7] Anatabine lowers Alzheimer's Aβ production in vitro and in vivo.[3][5][6][7] European Journal of Pharmacology, 670(2-3), 384-391.[5][6]

  • Verma, M. et al. (2015).[4] Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD.[2][4] PLOS ONE, 10(5), e0128224.

  • Paris, D. et al. (2013).[4] Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation.[4] European Journal of Pharmacology, 698(1-3), 145-153.[4]

  • FDA Warning Letter. (2013). Warning Letter to Star Scientific, Inc. regarding Anatabloc and CigRx.[8][9][10][11][12] U.S. Food and Drug Administration.[9][10][11][12] (Archived Context)

Sources

D,L-anatabine tartrate chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the chemical properties and molecular characteristics of D,L-anatabine tartrate, designed for researchers, scientists, and professionals in drug development.

Introduction: Unveiling D,L-Anatabine

D,L-anatabine is a minor alkaloid found in plants of the Solanaceae family, which includes tobacco, green tomatoes, peppers, and eggplants.[1][2] As a structural analog of nicotine, it has garnered significant interest for its distinct pharmacological profile, particularly its anti-inflammatory properties.[1][3][4][5] Unlike nicotine, anatabine exhibits lower addictive potential, making it a compelling candidate for therapeutic development.[6] This guide provides a comprehensive overview of the chemical structure, molecular weight, and key technical details of D,L-anatabine tartrate, offering a foundational resource for its study and application.

PART 1: Chemical Structure and Physicochemical Properties

D,L-anatabine is a racemic mixture of two enantiomers. Its chemical name is 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine.[7] The tartrate salt is commonly used in research to improve its stability and handling.

The chemical structure of the anatabine free base is presented below:

G cluster_synthesis Anatabine Synthesis Workflow Start Start Reactants Benzophenone imine + 3-aminomethyl pyridine Start->Reactants Step 1 Intermediate_Formation Formation of Benzylhydrylidene- pyridin-3-yl-methyl-amine Reactants->Intermediate_Formation Step 2 Cyclization Treatment with non-nucleophilic base and dielectrophile Intermediate_Formation->Cyclization Step 3 Hydrolysis Acidification and Basification Cyclization->Hydrolysis Step 4 Purification Purification of Anatabine Hydrolysis->Purification Step 5 Final_Product D,L-Anatabine Purification->Final_Product

Caption: A simplified workflow for the chemical synthesis of D,L-anatabine.

Analytical Methodologies

The quantification and characterization of anatabine are crucial for research and quality control. Several analytical techniques are employed for this purpose.

Gas Chromatography (GC): A robust method for the determination of anatabine in tobacco involves gas chromatography coupled with a thermionic specific detector (GC-TSD).

  • Protocol Outline:

    • Sample Preparation: Freeze-dried and ground tobacco is extracted with a methanolic potassium hydroxide solution containing an internal standard (e.g., 4,4-dipyridyl dihydrochloride) in an ultrasonic bath. 2. Injection: An aliquot of the extract is injected into the GC system.

    • Separation: A fused silica capillary column is used for the separation of anatabine from other alkaloids.

    • Detection: The TSD provides selective and sensitive detection of the nitrogen-containing anatabine molecule.

    • Quantification: The concentration of anatabine is determined by comparing its peak area to that of the internal standard and a calibration curve. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the detection of anatabine in biological matrices such as urine or in environmental samples like wastewater, LC-MS/MS is the method of choice due to its high sensitivity and specificity. [8][9]

  • Protocol Outline:

    • Sample Preparation: Wastewater samples are typically filtered, and may undergo solid-phase extraction (SPE) for cleanup and concentration. [8][10]Urine samples may require dilution and protein precipitation.

    • Chromatographic Separation: Reversed-phase liquid chromatography is used to separate anatabine from other sample components.

    • Mass Spectrometric Detection: A tandem mass spectrometer is used for the detection and quantification of anatabine based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

    • Data Analysis: The concentration is determined using an internal standard and calibration curves.

PART 3: Mechanism of Action and Biological Activity

Anatabine's therapeutic potential stems from its significant anti-inflammatory properties. [1][4][5]It modulates key inflammatory pathways, primarily through the inhibition of transcription factors. [3][11] Inhibition of NF-κB and STAT3: A primary mechanism of anatabine's anti-inflammatory effect is the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). [1][3][5][11][12]By preventing the phosphorylation and subsequent activation of these transcription factors, anatabine reduces the expression of pro-inflammatory cytokines and mediators. [1][12] NRF2 Activation: Recent studies suggest that anatabine may also act as an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. [11][13][14]NRF2 is a key regulator of the cellular antioxidant response, and its activation can lead to the expression of a wide range of cytoprotective genes, further contributing to the resolution of inflammation.

Nicotinic Acetylcholine Receptor (nAChR) Agonism: Anatabine is an agonist of certain subtypes of nicotinic acetylcholine receptors, particularly α4β2 and α6/α3β2β4. [6][15]This interaction may contribute to its neuroprotective effects and its potential application in conditions like Alzheimer's disease. [5][16]

cluster_pathway Anatabine's Anti-inflammatory Signaling Anatabine Anatabine nAChR nAChR Agonism Anatabine->nAChR STAT3 STAT3 Phosphorylation Anatabine->STAT3 NFkB NF-κB Activation Anatabine->NFkB NRF2 NRF2 Activation Anatabine->NRF2 Inflammation Pro-inflammatory Cytokine Expression STAT3->Inflammation NFkB->Inflammation Antioxidant Antioxidant Response NRF2->Antioxidant

Caption: Key signaling pathways modulated by anatabine.

PART 4: Applications in Research and Drug Development

The unique pharmacological profile of D,L-anatabine tartrate has led to its investigation in various therapeutic areas:

  • Neurodegenerative Diseases: Its anti-inflammatory and neuroprotective properties are being explored for the treatment of Alzheimer's disease. [1][5][16]* Autoimmune Disorders: Anatabine has shown promise in animal models of Hashimoto's thyroiditis and multiple sclerosis. [1][5]* Dermatology: Topical formulations of anatabine have been investigated for the management of inflammatory skin conditions like rosacea. [5]* Smoking Cessation: Due to its structural similarity to nicotine but lower addictive potential, anatabine is being studied as a potential aid for smoking cessation. * Biomarker of Tobacco Use: Anatabine can be used as a specific biomarker to distinguish between tobacco users and individuals using nicotine replacement therapy. [17]

Conclusion

D,L-anatabine tartrate is a multifaceted molecule with significant potential in drug development. Its well-defined chemical structure and molecular weight, coupled with its potent anti-inflammatory and neuroprotective activities, make it a subject of ongoing research. This guide provides a foundational understanding of its key technical aspects, serving as a valuable resource for scientists and researchers in the field. Further investigation into its synthesis, analytical characterization, and biological mechanisms will continue to unlock its therapeutic promise.

References

  • D,l-anatabine CAS NO.2743-90-0 - Career Henan Chemical Co - LookChem. (n.d.). Retrieved from [Link]

  • Chemical structures of anatabine and nicotine. Anatabine and nicotine are optically active and their levorotatory forms ((−)-nicotine and (−)-anatabine) are represented. - ResearchGate. (n.d.). Retrieved from [Link]

  • Anatabine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • 868-18-8 CAS | SODIUM DL-TARTRATE ANHYDROUS | Laboratory Chemicals | Article No. 06028 - Loba Chemie. (n.d.). Retrieved from [Link]

  • Anatabine (dicitrate) - MedChem Express - Cambridge Bioscience. (n.d.). Retrieved from [Link]

  • In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy - ACS Publications. (2021, March 11). Retrieved from [Link]

  • Systems biology reveals anatabine to be an NRF2 activator - Frontiers. (2022, November 15). Retrieved from [Link]

  • Anatabine: a Substitute for the Medicinal Activity of Nicotine - PubMed. (2026, January 9). Retrieved from [Link]

  • Anatabine - Wikipedia. (n.d.). Retrieved from [Link]

  • (-)-Anatabine | C10H12N2 | CID 11388 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Anatabine citrate - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • Anatabine, Nornicotine, and Anabasine Reduce Weight Gain and Body Fat through Decreases in Food Intake and Increases in Physical Activity - MDPI. (2022, January 18). Retrieved from [Link]

  • Systems biology reveals anatabine to be an NRF2 activator - PMC - PubMed Central. (2022, November 16). Retrieved from [Link]

  • US8207346B2 - Methods of synthesizing anatabine - Google Patents. (n.d.).
  • CA2794097A1 - Use of anatabine to treat inflammation and methods of synthesizing ... - Google Patents. (n.d.).
  • Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability - PubMed. (2020, November 15). Retrieved from [Link]

  • Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - Frontiers. (2022, May 31). Retrieved from [Link]

  • Effects of Dietary Supplementation with the Solanaceae Plant Alkaloid Anatabine on Joint Pain and Stiffness: Results from an Internet-Based Survey Study - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Anatabine. (n.d.). Retrieved from [Link]

  • Systems biology reveals anatabine to be an NRF2 activator - PMI Science. (2022, November 16). Retrieved from [Link]

  • A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Is there any method to synthesise anatabine from nicotine? - ResearchGate. (2015, May 15). Retrieved from [Link]

  • Determination of nicotine-related alkaloids in whole tobacco by GC-TSD: T-301 - Canada.ca. (2023, October 25). Retrieved from [Link]

  • Clinical Biochemistry - DIAL@UCLouvain. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Pharmacokinetics and Experimental Profiling of Racemic Anatabine Tartrate in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of racemic anatabine tartrate in murine models. Anatabine, a minor tobacco alkaloid and structural analog of nicotine, has emerged as a potent anti-inflammatory agent that crosses the blood-brain barrier (BBB) to inhibit neuroinflammation.

Unlike nicotine, anatabine displays a high affinity for


 and 

nicotinic acetylcholine receptors (nAChRs) with significantly lower potential for addiction or cardiovascular toxicity. This guide addresses the specific challenges of working with the tartrate salt form —the preferred pharmaceutical solid due to stability—and details the rapid elimination kinetics that define its dosing requirements in mice.

Compound Architecture & Formulation

Chemical Identity
  • Active Moiety: Anatabine (1,2,3,6-tetrahydro-2,3'-bipyridine).[1][2][3][4][5]

  • Salt Form: Tartrate (2,3-dihydroxysuccinate).[3]

  • Stereochemistry: Racemic mixture ((R,S)-anatabine). While the natural alkaloid is predominantly the S(-) enantiomer, synthetic scale-up often yields the racemate.

  • Molecular Weight: ~310.3 g/mol (Tartrate salt).[1][3]

Solubility & Stability Profile

The tartrate salt is chosen for its superior shelf-stability compared to the free base, which is an oil prone to oxidation. However, the salt is hygroscopic .[6]

SolventSolubility LimitHandling Note
PBS (pH 7.2) ~10 mg/mLPreferred for in vivo dosing. Prepare fresh daily.
DMSO ~20 mg/mLUse for high-concentration stock; dilute <5% final vol.
Ethanol ~1 mg/mLPoor solubility; avoid for primary stock.
DMF ~33 mg/mLHigh solubility but toxic; avoid for murine IP/IV.

Critical Protocol Note: For oral gavage or intraperitoneal (IP) injection, dissolve the crystalline tartrate solid directly in sterile PBS. Avoid organic co-solvents (DMSO) if possible to prevent vehicle-induced inflammation which can confound cytokine readouts.

Pharmacokinetic Profile (The Core)

The PK profile of anatabine in mice is characterized by rapid absorption, wide distribution, and fast elimination .

Absorption (The "Flash" Phase)
  • Bioavailability (F): High. Studies indicate near bioequivalence between IP and inhalation routes, with rapid oral absorption.

  • Tmax: 15–30 minutes post-dosing (Oral/IP).

  • Cmax: Dose-dependent. A 5 mg/kg IP dose yields plasma concentrations sufficient to engage

    
     nAChRs within minutes.
    
Distribution (The "Trojan Horse")

Anatabine is highly lipophilic and acts as a "Trojan Horse" for the Central Nervous System (CNS).

  • Blood-Brain Barrier (BBB): Highly penetrant. Brain-to-plasma ratios exceed 1.0, allowing direct modulation of microglial activation.

  • Volume of Distribution (Vd): Large, indicating extensive tissue binding.

Metabolism & Elimination (The "Fast-Track" Problem)
  • Half-Life (

    
    ):  Extremely short in mice, estimated at < 2 hours .
    
  • Clearance: Rapid hepatic metabolism.

  • Implication: Chronic efficacy studies require twice-daily (BID) or thrice-daily (TID) dosing, or administration via drinking water/chow to maintain therapeutic thresholds. Single daily dosing is insufficient for sustained anti-inflammatory coverage.

Pharmacodynamics: The NF- B/STAT3 Axis

Anatabine's therapeutic value lies in its ability to "cool down" the inflammatory cascade without the side effects of steroids.

Mechanism of Action[2][4][5][7][8]
  • Receptor Binding: Agonism of

    
     and 
    
    
    
    nAChRs on immune cells (macrophages, microglia).
  • Signal Transduction: Prevents the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) and inhibits the nuclear translocation of NF-

    
    B .
    
  • Outcome: Downregulation of pro-inflammatory cytokines (TNF-

    
    , IL-6, IL-1
    
    
    
    ) and upregulation of IL-10.[7]

Anatabine_Mechanism Anatabine Anatabine Tartrate nAChR α4β2 / α7 nAChR (Macrophage/Microglia) Anatabine->nAChR Agonist Binding JAK2 JAK2 Activation nAChR->JAK2 Modulates NFkB NF-κB Nuclear Translocation nAChR->NFkB Inhibits STAT3_P STAT3 Phosphorylation JAK2->STAT3_P Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) STAT3_P->Cytokines Transcription Factor NFkB->Cytokines Transcription Factor Inflammation Systemic/Neuro Inflammation Cytokines->Inflammation Promotes

Caption: Mechanistic pathway of Anatabine.[1][2][3][4][6][7][8][9][10][11][12] Agonism of nAChRs leads to the dual inhibition of STAT3 phosphorylation and NF-κB translocation, reducing cytokine storms.

Experimental Protocols

Dosing Strategy

Objective: Establish a PK curve or Therapeutic Efficacy.

  • Vehicle: Sterile PBS (pH 7.4).

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

  • Dose Range:

    • Low: 1–2 mg/kg (Anxiolytic/Mild Anti-inflammatory).

    • Medium: 5–10 mg/kg (Standard Efficacy).

    • High: 20 mg/kg (Limit of tolerability; risk of tremors).

Sample Collection Workflow (PK Study)

Due to the short half-life, sampling must be dense in the first 2 hours.

TimepointRationale
0 min Baseline control.
15 min Capture

(Absorption phase).
30 min Confirm

/ Early distribution.
1 hr Distribution/Elimination phase.
2 hr Elimination phase (approx. 1x

).[6][10]
4 hr Terminal phase (often below LOQ).
Bioanalytical Method (LC-MS/MS)

Matrix: Plasma (Lithium Heparin) or Brain Homogenate.

  • Extraction: Protein precipitation with Acetonitrile (1:3 ratio) containing Internal Standard (e.g., D4-Anatabine or N-ethylnorcotinine).

  • Chromatography: C18 Reverse Phase Column (e.g., Waters XBridge).

  • Mobile Phase: Gradient of 10mM Ammonium Acetate (Aq) and Acetonitrile.

  • Detection: ESI Positive Mode (MRM).

    • Precursor Ion: m/z ~161.1 (Anatabine).

    • Product Ions: m/z ~144, ~117 (Quantification/Qualifier).

PK_Workflow Stock Stock Prep (PBS, 10mg/mL) Dosing Dosing (IP/PO) 5 mg/kg Stock->Dosing Bleed Serial Bleeding (0, 15, 30, 60, 120m) Dosing->Bleed Plasma Plasma Separation (4°C, 2000g) Bleed->Plasma Extract Protein Precip (ACN + IS) Plasma->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data PK Parameters (Cmax, AUC, T1/2) LCMS->Data

Caption: Step-by-step workflow for determining Anatabine PK parameters in murine models.

Safety & Toxicology

While safer than nicotine, anatabine is not inert.

  • Therapeutic Window: 1 mg/kg to 10 mg/kg.

  • Adverse Events (AEs):

    • > 20 mg/kg (Acute): Hypothermia, tremors, and ataxia. These are transient nicotinic effects.

    • Chronic: Generally well-tolerated in drinking water at 0.05 mg/mL.

  • Monitoring: Observe animals for 30 minutes post-dose for signs of seizure-like activity or prostration.

References

  • Xia, H., et al. (2021). In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy.[7][11] ACS/PMI Science. [Link][7]

  • Paris, D., et al. (2013). Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation.[5] European Journal of Pharmacology.[6] [Link]

  • Xing, H., et al. (2020). A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine.[7][12] Marine Drugs.[12] [Link][12]

Sources

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Anatabine Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Anatabine, a minor alkaloid found in plants of the Solanaceae family, has garnered significant interest for its potent anti-inflammatory properties.[1] Its therapeutic potential in a range of neurological disorders characterized by neuroinflammation, such as Alzheimer's disease and multiple sclerosis, is an active area of research.[2][3][4][5] A critical determinant of its efficacy in these conditions is the ability to cross the blood-brain barrier (BBB) and reach therapeutic concentrations in the central nervous system (CNS). This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the BBB permeability of anatabine tartrate. We will delve into the causality behind experimental choices, present self-validating protocols for both in vitro and in vivo assessment, and explore the underlying molecular mechanisms that may govern its transit into the brain.

Introduction: The Rationale for Investigating Anatabine's CNS Penetration

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. For a neurotheranostic agent to be effective, it must overcome this barrier. Anatabine, a structural analogue of nicotine, has demonstrated significant anti-inflammatory effects, in part by inhibiting the phosphorylation of STAT3 and p65 NF-κB, key transcription factors in inflammatory pathways.[1][2][5] Furthermore, studies have shown that anatabine can reduce the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α in both peripheral tissues and the brain.[1]

Existing rodent studies have provided compelling evidence that anatabine is indeed brain-penetrant.[2][6] Pharmacokinetic analyses in mice revealed that following intraperitoneal administration, the overall brain exposure to anatabine (as measured by the area under the curve, or AUC) was 3.5 times higher than plasma exposure, with a brain-to-plasma peak concentration (Cmax) ratio of 2.5.[6] This confirms that anatabine not only enters the brain but accumulates there at concentrations significantly higher than in the periphery.

This guide will build upon this foundational knowledge to provide a detailed roadmap for a rigorous, multi-faceted investigation into the BBB permeability of anatabine tartrate. We will explore predictive in vitro models that offer high-throughput screening capabilities, followed by definitive in vivo studies to quantify brain penetration and elucidate pharmacokinetic parameters in a physiological context.

Foundational Physicochemical Properties and Initial Assessment

Before embarking on complex biological assays, a thorough understanding of anatabine tartrate's physicochemical properties is essential, as these characteristics are primary determinants of passive diffusion across the BBB.

  • Molecular Weight: Small molecules (typically < 500 Da) are more likely to cross the BBB.

  • Lipophilicity (LogP): A moderate octanol-water partition coefficient (LogP) is often optimal for BBB penetration.

  • Polar Surface Area (PSA): A lower PSA is generally associated with better BBB permeability.

  • Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds correlate with increased permeability.

These parameters can be predicted using in silico models, providing an initial, albeit theoretical, assessment of anatabine's potential to cross the BBB.[7]

In Vitro Assessment of BBB Permeability: A Multi-Model Approach

In vitro models of the BBB are indispensable tools for initial screening and mechanistic studies due to their cost-effectiveness, reproducibility, and high-throughput capabilities.[8][9][10][11]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based, high-throughput screening tool that models passive diffusion across the BBB.[12][13][14] It utilizes a 96-well plate format where a filter membrane is coated with a lipid solution mimicking the composition of the brain's endothelial cell membranes.

The PAMPA-BBB assay is an excellent first-line experimental approach because it isolates passive transport mechanisms. This allows for a rapid and cost-effective assessment of a compound's intrinsic ability to permeate a lipid barrier, which is a fundamental requirement for CNS entry. By eliminating the complexities of active transport and cellular metabolism, PAMPA provides a clear baseline permeability value.

  • Preparation of the Donor Plate:

    • Coat the membrane of a 96-well filter donor plate with a brain lipid solution (e.g., a mixture of phospholipids in dodecane).

    • Allow the solvent to evaporate, leaving a stable artificial membrane.

  • Preparation of Solutions:

    • Prepare a stock solution of anatabine tartrate in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a physiological buffer (e.g., PBS, pH 7.4) to the desired final concentration (typically 10-100 µM).

    • Prepare a corresponding buffer solution for the acceptor plate.

  • Assay Procedure:

    • Add the anatabine tartrate solution to the wells of the donor plate.

    • Add the buffer solution to the wells of a 96-well acceptor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[14]

  • Quantification and Data Analysis:

    • After incubation, determine the concentration of anatabine tartrate in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.

    • Calculate the effective permeability (Pe) using the following equation: Pe = [(-VA * VD) / ((VA + VD) * Area * Time)] * ln[1 - (Cacceptor / Cequilibrium)] Where:

      • VA = Volume of the acceptor well

      • VD = Volume of the donor well

      • Area = Area of the membrane

      • Time = Incubation time

      • Cacceptor = Concentration in the acceptor well

      • Cequilibrium = Equilibrium concentration

Cell-Based Transwell Models: Incorporating Biological Complexity

Cell-based models, such as those using the immortalized human cerebral microvascular endothelial cell line hCMEC/D3, provide a more physiologically relevant system by incorporating cellular junctions and active transporters.[15][16][17][18][19]

The hCMEC/D3 Transwell model represents a significant step up in biological complexity from the PAMPA assay. These cells form a monolayer with tight junctions and express key BBB transporters, allowing for the investigation of both passive and active transport mechanisms.[18] The integrity of the cell monolayer can be quantitatively assessed by measuring Transendothelial Electrical Resistance (TEER), providing a self-validating system for each experiment.

  • Cell Culture and Seeding:

    • Culture hCMEC/D3 cells in a suitable endothelial cell growth medium.

    • Coat the porous membrane of Transwell inserts with a matrix protein (e.g., rat tail collagen type I) to promote cell attachment and differentiation.[18]

    • Seed the hCMEC/D3 cells onto the apical side of the inserts at a high density.

    • Culture the cells for several days until a confluent monolayer is formed.

  • Validation of Monolayer Integrity:

    • Measure the TEER across the cell monolayer using a voltohmmeter. A high TEER value is indicative of a tight, well-formed barrier.

    • Optionally, assess the permeability of a paracellular marker with low BBB permeability (e.g., Lucifer Yellow or FITC-dextran) to further validate barrier integrity.

  • Permeability Assay:

    • Replace the medium in the apical (donor) chamber with a solution containing anatabine tartrate.

    • Replace the medium in the basolateral (acceptor) chamber with fresh medium.

    • Incubate at 37°C in a 5% CO2 atmosphere.

    • At various time points, collect samples from the basolateral chamber and replace with an equal volume of fresh medium.

  • Quantification and Data Analysis:

    • Quantify the concentration of anatabine tartrate in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt = The rate of transport of anatabine tartrate across the monolayer

      • A = The surface area of the membrane

      • C0 = The initial concentration in the apical chamber

Visualizations

G cluster_invitro In Vitro Assessment Workflow cluster_invivo In Vivo Assessment Workflow PAMPA PAMPA-BBB Assay (Passive Permeability) LCMS_invitro LC-MS/MS Quantification PAMPA->LCMS_invitro Samples Transwell hCMEC/D3 Transwell Assay (Passive & Active Transport) Transwell->LCMS_invitro Samples Data_invitro Calculate Pe and Papp LCMS_invitro->Data_invitro Concentration Data Dosing Rodent Dosing (IV or IP Administration) Sampling Time-Course Sampling (Blood & Brain Tissue) Dosing->Sampling Microdialysis Brain Microdialysis (Unbound Drug Concentration) Dosing->Microdialysis LCMS_invivo LC-MS/MS Quantification Sampling->LCMS_invivo Plasma & Brain Homogenate Microdialysis->LCMS_invivo Dialysate PK_Analysis Pharmacokinetic Modeling (Calculate Kp,uu) LCMS_invivo->PK_Analysis Concentration-Time Data

Caption: A high-level overview of the experimental workflows for assessing anatabine tartrate's BBB permeability.

In Vivo Quantification of Brain Penetration: The Definitive Assessment

While in vitro models are powerful screening tools, in vivo studies in animal models are the gold standard for definitively quantifying BBB permeability and understanding the pharmacokinetic profile of a compound in a complex physiological system.[20][21][22]

Pharmacokinetic Study in Rodents

A well-designed pharmacokinetic study in rodents (e.g., mice or rats) is essential to determine the concentration-time profiles of anatabine in both plasma and brain tissue.

This approach provides critical data on the rate and extent of anatabine's entry into the brain. By comparing the concentration of anatabine in the brain to that in the plasma over time, we can calculate key parameters such as the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is the most accurate measure of BBB penetration.

  • Animal Model and Dosing:

    • Select a suitable rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).

    • Administer anatabine tartrate via a relevant route, typically intravenous (IV) to bypass absorption variability, or intraperitoneal (IP).[2]

    • Choose a dose that is pharmacologically relevant and has been shown to be well-tolerated.

  • Sample Collection:

    • At predefined time points post-administration, collect blood samples (e.g., via tail vein or cardiac puncture).[23]

    • Immediately following blood collection, euthanize the animals and perfuse the circulatory system with saline to remove residual blood from the brain.

    • Harvest the brains and store them appropriately (e.g., at -80°C).

  • Sample Processing and Analysis:

    • Process the blood to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

    • Determine the concentration of anatabine in plasma and brain homogenate samples using a validated LC-MS/MS method.[24][25][26][27][28]

  • Data Analysis:

    • Plot the mean plasma and brain concentrations of anatabine versus time.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both plasma and brain using non-compartmental analysis.

    • Determine the brain-to-plasma AUC ratio (Kp) as a measure of overall brain exposure.

Brain Microdialysis: Measuring Unbound Drug Concentration

Brain microdialysis is a sophisticated technique that allows for the direct measurement of unbound, pharmacologically active drug concentrations in the brain's interstitial fluid (ISF) in awake, freely moving animals.[23][29][30][31][32]

Total brain concentrations measured from homogenates include drug bound to brain tissue, which is not pharmacologically active. Microdialysis isolates the unbound drug in the ISF, which is in equilibrium with the drug at the target site. This provides the most accurate data for calculating Kp,uu, the gold-standard metric for BBB permeability.

  • Surgical Implantation of Microdialysis Probe:

    • Stereotaxically implant a microdialysis probe into a specific brain region of interest in an anesthetized rodent.

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

    • Administer anatabine tartrate to the animal.

    • Collect dialysate samples at regular intervals.

  • Quantification and Data Analysis:

    • Analyze the dialysate samples for anatabine concentration using a highly sensitive LC-MS/MS method.

    • Correct the dialysate concentrations for in vitro probe recovery to determine the absolute unbound brain concentration.

    • Simultaneously measure unbound plasma concentrations.

    • Calculate Kp,uu by dividing the unbound brain AUC by the unbound plasma AUC.

Potential Mechanisms of Transport and Molecular Interactions

Anatabine's ability to concentrate in the brain suggests that its transport across the BBB may not be solely dependent on passive diffusion.[6] Several mechanisms could be at play:

  • Passive Transcellular Diffusion: Driven by its physicochemical properties.

  • Carrier-Mediated Transport: Potential interaction with solute carrier (SLC) transporters.[33]

  • Active Efflux: Possible interaction with ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which could limit brain penetration.[33]

Recent systems biology approaches have identified anatabine as an activator of the NRF2 pathway and MAPK signaling.[4][34][35] These pathways are involved in cellular stress responses and inflammation. It is plausible that anatabine's interaction with these pathways within the brain endothelial cells could modulate BBB function.

G Anatabine Anatabine MAPK MAPK Signaling Activation Anatabine->MAPK NRF2 NRF2 Activation Anatabine->NRF2 STAT3 STAT3 Phosphorylation Inhibition Anatabine->STAT3 NFkB NF-κB Phosphorylation Inhibition Anatabine->NFkB Inflammation Neuroinflammation Reduction STAT3->Inflammation NFkB->Inflammation Cytokines Pro-inflammatory Cytokine Reduction (IL-6, TNF-α) Inflammation->Cytokines

Caption: Anatabine's potential anti-inflammatory signaling pathways in the CNS.

Data Summary and Interpretation

A comprehensive assessment of anatabine tartrate's BBB permeability requires the integration of data from all experimental approaches.

Parameter Experimental Method Interpretation
Effective Permeability (Pe) PAMPA-BBBHigh Pe suggests good potential for passive diffusion.
Apparent Permeability (Papp) hCMEC/D3 TranswellComparison with Pe can indicate the involvement of active transport.
Brain-to-Plasma Ratio (Kp) In Vivo PharmacokineticsA Kp > 1 indicates net accumulation in the brain.[6]
Unbound Brain-to-Plasma Ratio (Kp,uu) Brain MicrodialysisKp,uu > 1 suggests active influx; Kp,uu < 1 suggests active efflux.

Conclusion

The evidence strongly supports that anatabine is a brain-penetrant compound with significant therapeutic potential for neurological disorders.[2] This technical guide has provided a rigorous, step-by-step framework for elucidating the specifics of its transport across the blood-brain barrier. By systematically progressing from high-throughput in vitro assays to definitive in vivo pharmacokinetic and microdialysis studies, researchers can build a comprehensive understanding of anatabine's CNS distribution. This knowledge is paramount for optimizing dosing strategies, predicting therapeutic efficacy, and ultimately advancing anatabine tartrate as a novel treatment for neuroinflammatory conditions.

References

  • Xia, B. et al. (2021). In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy. ACS Publications. Available at: [Link]

  • Zheng, Q. et al. (2020). Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability. PubMed. Available at: [Link]

  • Paris, D. et al. (2015). Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD. NIH. Available at: [Link]

  • Paris, D. et al. (2013). Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation. PubMed. Available at: [Link]

  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Available at: [Link]

  • Xing, H. et al. (2022). Systems biology reveals anatabine to be an NRF2 activator. Frontiers. Available at: [Link]

  • Xing, H. et al. (2022). Systems biology reveals anatabine to be an NRF2 activator. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacokinetic Properties of Parenterally Administered Anatabine in Rodents a. Available at: [Link]

  • Frontiers. (n.d.). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Available at: [Link]

  • Linden, J. R. et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. JoVE. Available at: [Link]

  • Drug Development and Delivery. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Available at: [Link]

  • ResearchGate. (n.d.). Anatabine treatment results in the activation of MAPK signaling. (A)... Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of anatabine and nicotine. Anatabine and nicotine are optically active and their levorotatory forms ((−)-nicotine and (−)-anatabine) are represented. Available at: [Link]

  • ResearchGate. (n.d.). Anatabine reduces β-amyloidosis in the hippocampus and the cortex of Tg... Available at: [Link]

  • Yan, F. et al. (2026). Anatabine: a Substitute for the Medicinal Activity of Nicotine. PubMed. Available at: [Link]

  • Farr, T. D. et al. (n.d.). In vivo methods for imaging blood–brain barrier function and dysfunction. PubMed Central. Available at: [Link]

  • Staedler, D. et al. (2026). Anabasine analysis in human plasma using liquid chromatography coupled to tandem mass spectrometry to Verify tobacco use: empirical challenges and limitations. PubMed. Available at: [Link]

  • Pardridge, W. M. (n.d.). Antibody pharmacokinetics in rat brain determined using microdialysis. PubMed Central. Available at: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Linden, J. R. et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. JoVE. Available at: [Link]

  • The Gelli Lab. (n.d.). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Ce. Available at: [Link]

  • ResearchGate. (2022). Method Development and Validation of Anabasine and Nornicotine in Human Plasma by LC-MS/MS. Available at: [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available at: [Link]

  • Banco de Células do Rio de Janeiro. (n.d.). hCMEC/D3. Available at: [Link]

  • Sygnature Discovery. (n.d.). Intracerebral Microdialysis - Technical Notes. Available at: [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Available at: [Link]

  • MDPI. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Available at: [Link]

  • ACS Publications. (n.d.). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed Central. (2025). Quantification of In Vitro Blood-Brain Barrier Permeability. Available at: [Link]

  • Frontiers. (n.d.). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Available at: [Link]

  • PubMed Central. (n.d.). Microdialysis in Rodents. Available at: [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Available at: [Link]

  • Cedarlane. (n.d.). Human Cerebral Microvascular Endothelial Cell Line (hCMEC/D3). Available at: [Link]

  • BioAssay Systems. (n.d.). PMBBB. Available at: [Link]

  • Charles River. (n.d.). Microdialysis Services to Sample Metabolites, Therapies & Large Molecules. Available at: [Link]

  • JoVE. (n.d.). An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System. Available at: [Link]

  • PubMed. (2024). Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. Available at: [Link]

  • PLOS One. (n.d.). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Dissolution of D,L-Anatabine Tartrate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Importance of Proper Dissolution for Reproducible Research

D,L-anatabine, a minor tobacco alkaloid found in plants of the Solanaceae family, is a compound of increasing interest in biomedical research for its potential therapeutic properties.[1][2] As with any experimental work, the reliability and reproducibility of studies involving D,L-anatabine tartrate depend on the precise and consistent preparation of its solutions. Improper dissolution can lead to inaccurate concentrations, precipitation, and degradation of the compound, ultimately compromising the validity of experimental results.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of D,L-anatabine tartrate in aqueous buffers. This document moves beyond a simple set of instructions, offering a detailed rationale for each step, grounded in the physicochemical properties of alkaloids and tartrate salts. By understanding the "why" behind the protocol, researchers can better troubleshoot issues and adapt the methodology to their specific experimental needs, ensuring the scientific integrity of their work.

Physicochemical Properties of D,L-Anatabine Tartrate: A Foundation for Success

A thorough understanding of the physicochemical properties of D,L-anatabine tartrate is paramount for developing a robust dissolution protocol. D,L-anatabine is a weak base, and like most alkaloids, its free base form has limited solubility in water.[3][4] The tartrate salt of D,L-anatabine is utilized to significantly enhance its aqueous solubility.[3]

Key Physicochemical Data:

PropertyValue/InformationSource(s)
Molecular Formula C₁₀H₁₂N₂ · C₄H₆O₆[5]
Molecular Weight 310.3 g/mol [5]
Appearance Crystalline solid[5]
Solubility in PBS (pH 7.2) Approx. 10 mg/mL[5]
Solubility in Organic Solvents DMF: ~33 mg/mL, DMSO: ~20 mg/mL, Ethanol: ~1 mg/mL[5]
pKa (Estimated for Anatabine) Likely similar to nicotine (pKa ≈ 8.0)[6]

The solubility of alkaloids is highly pH-dependent.[7] As a weak base, D,L-anatabine will be predominantly in its protonated, more water-soluble form in acidic to neutral solutions. As the pH becomes more alkaline, the equilibrium will shift towards the less soluble free base form, potentially leading to precipitation.

Experimental Workflow for Buffer Preparation and Dissolution

The following workflow diagram illustrates the key decision points and steps for preparing a buffered solution of D,L-anatabine tartrate.

DissolutionWorkflow Workflow for D,L-Anatabine Tartrate Dissolution cluster_prep Pre-Dissolution cluster_dissolution Dissolution cluster_post Post-Dissolution A Determine Target Concentration & Volume B Select Appropriate Buffer System A->B Consider experimental pH C Prepare and pH-adjust Buffer B->C e.g., Phosphate, Citrate D Weigh D,L-Anatabine Tartrate C->D E Add Small Amount of Buffer to Wet Powder D->E F Gradually Add Remaining Buffer with Agitation E->F Vortexing/Stirring G Visually Inspect for Complete Dissolution F->G G->F Incomplete dissolution H Sterile Filter (if required) G->H Clear Solution I Verify Concentration (Optional but Recommended) H->I J Store Solution Appropriately I->J BufferSelection Decision Tree for Buffer Selection A Experimental pH Requirement? B pH < 6.0 A->B Acidic C pH 6.0 - 7.5 A->C Neutral D pH > 7.5 A->D Alkaline E Consider Citrate Buffer B->E F Consider Phosphate Buffer (e.g., PBS) C->F G High risk of precipitation. Consider alternative formulation or lower concentration. D->G

Sources

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantitative Analysis of Anatabine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of anatabine in human plasma. Developed for researchers, scientists, and professionals in drug development and tobacco exposure studies, this application note details the entire workflow from sample preparation to data analysis. The protocols herein are designed to ensure accuracy, precision, and reproducibility, adhering to the principles of bioanalytical method validation. We delve into the rationale behind key experimental choices, offering a framework that is both instructive and scientifically rigorous.

Introduction: The Significance of Anatabine Quantification

Anatabine is a minor alkaloid found in tobacco and other plants of the Solanaceae family. Its presence in biological fluids serves as a specific biomarker for tobacco use, distinguishing it from nicotine exposure that may arise from nicotine replacement therapies (NRTs).[1] Accurate quantification of anatabine in plasma is therefore critical in clinical and research settings to objectively assess tobacco consumption and adherence to smoking cessation programs.[2][3]

The complex nature of plasma as a biological matrix presents analytical challenges, including the presence of proteins, lipids, and other endogenous components that can interfere with analysis and cause ion suppression in mass spectrometry.[1] Consequently, a robust analytical method requires efficient sample preparation to isolate the analyte of interest and a highly selective detection technique. HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for such applications due to its superior sensitivity and specificity.[3][4] This guide outlines a method that addresses these challenges to deliver reliable and reproducible results.

Principle of the Method

The methodology is centered around the isolation of anatabine from plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The workflow can be summarized in three key stages:

  • Sample Preparation: A Solid-Phase Extraction (SPE) protocol is employed to remove plasma proteins and other interfering substances while concentrating the analyte.

  • Chromatographic Separation: Reversed-phase HPLC is used to separate anatabine from other components of the extracted sample.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer, operating in positive electrospray ionization (ESI) and MRM mode, provides selective and sensitive quantification of anatabine.

An isotopically labeled internal standard (IS), such as anatabine-d4, should be used to compensate for any variability during sample processing and analysis.

Materials and Reagents

  • Analytes and Internal Standard: Anatabine, Anatabine-d4 (or other suitable isotopically labeled analog)

  • Solvents: HPLC-grade methanol, acetonitrile, and water; Formic acid (LC-MS grade)

  • Plasma: Human plasma with K2EDTA as anticoagulant

  • SPE Cartridges: Oasis PRiME HLB 1 cc, 30 mg (or equivalent polymeric reversed-phase SPE cartridge)

  • Other Reagents: Ammonium hydroxide

Instrumentation and Analytical Conditions

HPLC System
  • System: A high-performance liquid chromatography system capable of delivering reproducible gradients at analytical flow rates (e.g., Waters ACQUITY UPLC H-Class).[5]

  • Column: A C18 reversed-phase column is recommended for good peak shape and retention of anatabine (e.g., Phenomenex Luna C18, 5 µm, 50 x 4.6 mm).[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • Rationale: A gradient elution is chosen to ensure efficient separation of anatabine from potential interferences and to elute more strongly retained compounds from the column, thereby minimizing carryover between injections. The initial low organic phase composition allows for proper focusing of the analyte on the column head. The gradient is then ramped up to elute anatabine and is followed by a high organic wash step.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.02080
3.52080
3.6955
5.0955
Mass Spectrometer
  • System: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQD).[5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Key MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 500 °C

    • Desolvation Gas Flow: 800 L/hr[5]

    • Rationale: Positive ESI is selected because anatabine, being a basic compound with nitrogen atoms, is readily protonated to form positive ions. The temperatures and gas flows are optimized to ensure efficient desolvation of the droplets and ionization of the analyte, maximizing signal intensity.

MRM Transitions

The selection of precursor and product ions is crucial for the selectivity of the MRM method.[6] The protonated molecule [M+H]+ is typically selected as the precursor ion. This ion is then fragmented in the collision cell, and specific product ions are monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (V)
Anatabine 161.1107.10.0512
Anatabine (Quantifier) 161.180.00.0528
Anatabine-d4 (IS) 165.1111.10.0512
  • Rationale: The transition 161.1 > 107.1 is often used for quantification due to its high abundance and specificity.[5] A second transition (161.1 > 80.0) serves as a qualifier to confirm the identity of the analyte. The collision energies are optimized for each transition to maximize the abundance of the product ions.[7]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve anatabine and anatabine-d4 in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the anatabine stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality controls. The internal standard working solution should be prepared at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Spike blank human plasma with the appropriate anatabine working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Prepare QCs in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 8, and 80 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Rationale: SPE is chosen over simpler methods like protein precipitation because it provides a cleaner extract, reducing matrix effects and leading to better sensitivity and reproducibility.[8] Polymeric reversed-phase sorbents like Oasis PRiME HLB are effective at retaining anatabine while allowing for the removal of polar interferences and phospholipids.

Step-by-Step Protocol:

  • Pre-treatment: To a 200 µL aliquot of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution (e.g., 100 ng/mL anatabine-d4). Vortex for 10 seconds.

  • Load: Load the entire pre-treated sample onto the SPE cartridge. There is no need for pre-conditioning with this type of sorbent.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water. This step removes salts and other highly polar interferences.

  • Elute: Elute the anatabine and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the dried extract in 200 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.

  • Inject: Transfer the reconstituted sample to an HPLC vial for analysis.

Visual Workflow: Sample Preparation to Analysis

Anatabine_Workflow Plasma Plasma Sample (200 µL) IS Add Internal Standard (Anatabine-d4) Plasma->IS Spike Vortex1 Vortex IS->Vortex1 SPE_Cartridge Load onto SPE Cartridge Vortex1->SPE_Cartridge Wash Wash with 5% Methanol SPE_Cartridge->Wash Remove Interferences Elute Elute with Methanol Wash->Elute Isolate Analyte Evaporate Evaporate to Dryness Elute->Evaporate Concentrate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_MS Inject into HPLC-MS/MS Reconstitute->HPLC_MS

Caption: Workflow for anatabine quantification in plasma.

Method Validation

The described method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure its reliability for bioanalytical applications.[9][10] Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify anatabine in the presence of other components in the plasma. This is assessed by analyzing at least six different blank plasma lots.[10]

  • Accuracy and Precision: Intra- and inter-batch accuracy and precision should be evaluated using QC samples at multiple concentration levels. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.[4]

  • Calibration Curve: The relationship between analyte concentration and instrument response should be linear over the intended analytical range. A correlation coefficient (r²) > 0.99 is generally required.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from pre-extracted spiked samples to post-extracted spiked samples.

  • Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte, assessed by comparing the analyte response in post-extracted spiked plasma to that in a neat solution.

  • Stability: The stability of anatabine in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.

Summary of Expected Performance

The following table summarizes the expected performance characteristics of this method based on similar published assays.

ParameterExpected Result
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by IS

Data Analysis and Reporting

The concentration of anatabine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the linear regression equation of the calibration curve. The results should be reported along with the performance of the QC samples from the analytical run to ensure the validity of the data.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of anatabine in human plasma. The use of solid-phase extraction for sample cleanup and an isotopically labeled internal standard ensures high data quality and reproducibility. This method is well-suited for applications in clinical research, pharmacokinetic studies, and the monitoring of tobacco exposure. Proper validation in accordance with regulatory standards is essential before implementation for routine analysis.

References

  • Zheng, Q., et al. (2020). Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability. Science of The Total Environment. Available at: [Link]

  • ResearchGate. (n.d.). Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability | Request PDF. Available at: [Link]

  • ResearchGate. (2022). Method Development and Validation of Anabasine and Nornicotine in Human Plasma by LC-MS/MS. Available at: [Link]

  • Agilent Technologies. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Available at: [Link]

  • Pappas, R. S., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS One. Available at: [Link]

  • Chen, L., et al. (2023). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. Molecules. Available at: [Link]

  • Cai, J., et al. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Journal of Chromatography B. Available at: [Link]

  • Staedler, D., et al. (2026). Anabasine analysis in human plasma using liquid chromatography coupled to tandem mass spectrometry to Verify tobacco use: empirical challenges and limitations. Journal of Chromatography B. Available at: [Link]

  • Pappas, R. S., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PMC. Available at: [Link]

  • Sarafian, D., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. PMC. Available at: [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Available at: [Link]

  • Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Veršić Bratinčević, M., et al. (2017). Comparison of the solid phase and liquid-liquid extraction methods for methadone determination in human serum and whole blood samples using gas chromatography/mass spectrometry. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

  • ResearchGate. (n.d.). MRM transitions and MS/MS parameters for the analytes under investigation (UPLC-MS/MS analysis). Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • von Weymarn, L. B., et al. (2016). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. PMC. Available at: [Link]

  • Juhascik, M., & Jenkins, A. (2009). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. Semantic Scholar. Available at: [Link]

  • Whiteaker, J. R., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research. Available at: [Link]

  • Pitzer, E., et al. (1993). Gas chromatographic-mass spectrometric method for determination of anabasine, anatabine and other tobacco alkaloids in urine of smokers and smokeless tobacco users. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Available at: [Link]

  • LCGC International. (2025). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Available at: [Link]

Sources

Application Note: Scalable Synthesis of D,L-Anatabine Tartrate via Benzophenone Imine Activation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of D,L-anatabine tartrate , a minor tobacco alkaloid with significant anti-inflammatory and neuroprotective potential. Unlike traditional routes that suffer from low yields or unstable intermediates, this protocol utilizes benzophenone imine as an ammonia equivalent and activating group. This strategy allows for the direct


-lithiation of 3-(aminomethyl)pyridine and subsequent "one-pot" cycloalkylation with cis-1,4-dichloro-2-butene. The resulting process offers high atom economy, simplified purification, and a reliable path to pharmaceutical-grade tartrate salt.

Introduction & Retrosynthetic Analysis

Anatabine (1,2,3,6-tetrahydro-2,3'-bipyridine) is structurally distinct from nicotine, possessing a tetrahydropyridine ring rather than a pyrrolidine ring. Its therapeutic value lies in its ability to lower NF-


B activation and inhibit monoamine oxidase (MAO) without the high addictive potential of nicotine.
Why Benzophenone Imine?

The synthesis hinges on the O'Donnell Schiff base chemistry. Benzophenone imine serves three critical functions:

  • Protection: It protects the primary amine of 3-(aminomethyl)pyridine from self-alkylation.

  • Activation: The diphenylmethylene group increases the acidity of the

    
    -protons (benzylic position), facilitating deprotonation by non-nucleophilic bases like LDA.
    
  • Lability: The imine is easily hydrolyzed under mild acidic conditions to release the final amine product and benzophenone (which can be recycled).

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Anatabine D,L-Anatabine Tartrate (Target) Intermed1 Cyclic Schiff Base (Protected Intermediate) Anatabine->Intermed1 Hydrolysis & Salt Formation SchiffBase N-(Diphenylmethylene)-3-picolylamine (Activated Nucleophile) Intermed1->SchiffBase Double Alkylation (LDA, Dielectrophile) Start3 cis-1,4-Dichloro-2-butene Intermed1->Start3 + Dielectrophile Start1 3-(Aminomethyl)pyridine SchiffBase->Start1 Transimination Start2 Benzophenone Imine SchiffBase->Start2

Figure 1: Retrosynthetic disconnection showing the convergence of 3-(aminomethyl)pyridine and the dielectrophile via the benzophenone imine scaffold.[1][2]

Materials & Equipment

Reagents
  • Precursors: 3-(Aminomethyl)pyridine (99%), Benzophenone imine (97%), cis-1,4-Dichloro-2-butene (95%, Warning: Vesicant ).

  • Reagents: Lithium diisopropylamide (LDA) 2.0 M in THF/heptane, L-(+)-Tartaric acid (>99%), Hydrochloric acid (3N), Potassium hydroxide (KOH), Methyl tert-butyl ether (MTBE).

  • Solvents: Anhydrous Tetrahydrofuran (THF), Toluene, Ethanol (absolute), Acetone.

Equipment
  • Flame-dried 3-neck round-bottom flasks (RBF) with nitrogen inlet.

  • Low-temperature reaction bath (-78°C, Acetone/Dry Ice).

  • High-vacuum manifold (Schlenk line).

  • Rotary evaporator with cold trap.

Experimental Protocol

Stage I: Formation of the Schiff Base (Transimination)

This step converts the primary amine into the activated Schiff base.

  • Setup: Equip a 500 mL RBF with a magnetic stir bar and a Dean-Stark trap (optional, or use molecular sieves). Flush with N₂.

  • Reaction: Charge the flask with 3-(aminomethyl)pyridine (10.8 g, 100 mmol) and benzophenone imine (18.1 g, 100 mmol). Add Toluene (150 mL).

  • Process: Stir the mixture at room temperature for 16–24 hours.

    • Expert Insight: While transimination often requires heat, 3-(aminomethyl)pyridine is sufficiently nucleophilic to react at RT. If reaction is slow (monitored by TLC), heat to reflux to drive off ammonia.

  • Workup: Concentrate the solution under reduced pressure to remove toluene and liberated ammonia. The resulting oil (N-(diphenylmethylene)-3-picolylamine) is used directly in the next step without further purification.

    • Yield expectation: Quantitative (>98%).

Stage II: One-Pot Cycloalkylation (The Key Step)

This step constructs the tetrahydropyridine ring via double alkylation.

  • Inertion: Flame-dry a 1 L 3-neck RBF and cool under a stream of dry N₂.

  • Solvation: Dissolve the crude Schiff base from Stage I (~27.2 g) in anhydrous THF (300 mL). Cool the solution to -78°C .

  • Lithiation: Add LDA (2.0 M, 110 mL, 2.2 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Observation: The solution will turn a deep purple/red color, indicating the formation of the 2-azaallylic anion.

    • Critical Parameter: Maintain internal temperature below -65°C to prevent decomposition. Stir for 45 minutes at -78°C.

  • Alkylation: Dissolve cis-1,4-dichloro-2-butene (12.5 g, 100 mmol) in THF (50 mL). Add this solution dropwise to the reaction mixture over 45 minutes.

    • Mechanism:[2][3][4][5][6][7][8] The first equivalent of alkylation occurs at the benzylic carbon. The second alkylation is an intramolecular ring closure.[9]

  • Completion: Allow the reaction to warm slowly to room temperature over 4 hours. Stir overnight.

Stage III: Hydrolysis & Free Base Isolation
  • Quench/Hydrolysis: Cool the reaction mixture to 0°C. Slowly add 3N HCl (150 mL). Stir vigorously for 2 hours at RT.

    • Chemistry: This hydrolyzes the imine bond. Benzophenone precipitates or oils out, and anatabine remains in the aqueous phase as the hydrochloride salt.

  • Extraction (Benzophenone Removal): Extract the acidic aqueous layer with MTBE (3 x 100 mL) or Toluene.

    • Note: Discard the organic layer (contains benzophenone). Save the aqueous layer.[10]

  • Basification: Cool the aqueous layer to 0°C. Basify to pH >12 using 40% KOH solution.

  • Isolation: Extract the free base anatabine into MTBE (3 x 150 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Crude Product: A pale yellow oil. Purity typically 85-90%.

  • Distillation (Optional but Recommended): For high purity, distill the crude oil under high vacuum (bp ~140-145°C at 0.5 mmHg).

Stage IV: Synthesis of D,L-Anatabine Tartrate
  • Stoichiometry: Calculate the exact mass of purified anatabine free base (MW: 160.22 g/mol ). Weigh 1.0 molar equivalent of L-(+)-Tartaric acid .

  • Dissolution:

    • Dissolve anatabine free base in Acetone (10 volumes relative to mass).

    • Dissolve L-tartaric acid in a minimum amount of warm Ethanol or Methanol.

  • Precipitation: Add the tartaric acid solution dropwise to the stirring anatabine solution at RT.

  • Crystallization: A white precipitate should form immediately. Heat the mixture to 50°C for 30 minutes, then allow it to cool slowly to RT, and finally chill at 4°C for 4 hours.

  • Filtration: Filter the white solid, wash with cold acetone/ether (1:1), and dry under vacuum at 40°C.

Results & Discussion

Expected Yields
StepReactionTypical YieldAppearance
1Transimination98-100%Viscous yellow oil
2-3Cycloalkylation & Hydrolysis65-75%Pale yellow oil (Free base)
4Salt Formation85-90%White crystalline solid
Total Overall ~55-65% >99% Purity (HPLC)
Analytical Validation
  • 1H NMR (D2O/DMSO-d6): Diagnostic peaks for anatabine include the olefinic protons of the tetrahydropyridine ring (

    
     5.7–6.0 ppm) and the pyridine ring protons (
    
    
    
    8.4, 8.5 ppm). The tartrate peaks appear as a singlet at
    
    
    4.3 ppm (methine protons).
  • HPLC: Use a C18 column with a phosphate buffer/acetonitrile gradient. D,L-Anatabine elutes as a single peak (unless a chiral column is used).

Process Workflow Diagram

Workflow Step1 Step 1: Transimination (Ph2C=NH + Amine) Step2 Step 2: Lithiation (-78°C) (LDA Addition) Step1->Step2 THF Step3 Step 3: Cyclization (cis-1,4-dichloro-2-butene) Step2->Step3 One-Pot Step4 Step 4: Acid Hydrolysis (Remove Benzophenone) Step3->Step4 3N HCl Step5 Step 5: Tartrate Salt (Crystallization) Step4->Step5 L-Tartaric Acid

Figure 2: Operational workflow for the synthesis of Anatabine Tartrate.

Troubleshooting & Expert Tips

  • Moisture Sensitivity: The lithiated intermediate (Stage II, Step 3) is extremely sensitive to moisture. Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column. Use a fresh bottle of LDA or titrate before use.

  • Temperature Control: Adding the dielectrophile too quickly or at temperatures > -60°C leads to polymerization and "tar" formation. Patience during addition is critical.

  • Benzophenone Removal: If benzophenone is not fully removed during the acid wash (Stage III), it will contaminate the final oil. A wash with hexane or toluene on the acidic aqueous phase is more effective than ether.

  • Salt Stoichiometry: Use exactly 1.0 equivalent of tartaric acid. Excess acid can lead to hygroscopic salts or "oiling out" instead of crystallization.

Safety Information

  • cis-1,4-Dichloro-2-butene: Potent alkylating agent.[1] Causes severe skin burns and eye damage. Suspected carcinogen. Handle only in a fume hood with double gloves.

  • LDA: Pyrophoric. Reacts violently with water.

  • Benzophenone Imine: Irritant.

References

  • Williams, J., et al. (2012). Methods of synthesizing anatabine.[4][5][6][10] U.S. Patent No.[11] 8,207,346. Washington, DC: U.S. Patent and Trademark Office.

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research.

  • Deo, N. M., & Crooks, P. A. (1996). Regiospecific alkylation of the benzophenone imine of 3-aminomethylpyridine: A convenient route to nicotine analogues. Tetrahedron Letters.[3]

  • BenchChem. (2025).[10] Technical Support Center: Enantioselective Synthesis of (R)-(+)-Anatabine.

  • Organic Syntheses. Diphenylmethane Imine Hydrochloride. Org.[3][5][7] Synth. 1930, 10, 28.

Sources

Application Note: Optimal Dosing Regimens for Anatabine Tartrate in Vivo

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating the therapeutic potential of Anatabine Tartrate , a minor tobacco alkaloid with significant anti-inflammatory and neuroprotective properties.

Executive Summary & Mechanistic Rationale

Anatabine is a Janus-faced molecule in preclinical research: it possesses a potent anti-inflammatory profile but a narrow therapeutic index and species-specific pharmacokinetics (PK) that make dosing non-trivial.

Mechanism of Action (MOA): Anatabine functions primarily as an agonist of


 and 

nicotinic acetylcholine receptors (nAChRs).[1] Unlike nicotine, it does not significantly activate sympathetic autonomic ganglia, resulting in a more favorable cardiovascular safety profile. Its therapeutic effects are mediated downstream by the inhibition of NF-

B
and STAT3 phosphorylation, and the activation of the Nrf2 antioxidant pathway. This triple-action mechanism suppresses pro-inflammatory cytokines (IL-1

, TNF-

, IL-6) and reduces BACE1 transcription (relevant to Alzheimer’s pathology).
Mechanistic Pathway Diagram

Anatabine_MOA Anatabine Anatabine Tartrate nAChR nAChR Agonism (α4β2, α6β2) Anatabine->nAChR Nrf2 Activate Nrf2 Antioxidant Response Anatabine->Nrf2 Direct/Indirect NFkB Inhibit NF-κB Nuclear Translocation nAChR->NFkB Anti-inflammatory STAT3 Inhibit STAT3 Phosphorylation nAChR->STAT3 Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines BACE1 ↓ BACE1 Expression (Amyloidogenic Pathway) NFkB->BACE1 STAT3->Cytokines OxStress ↓ Oxidative Stress (↑ HO-1, SOD) Nrf2->OxStress

Caption: Anatabine exerts immunomodulatory effects via nAChR activation, suppressing NF-


B/STAT3 and enhancing Nrf2 signaling.

Pharmacokinetics & The "Mouse Problem"

A critical failure point in anatabine studies is the assumption that mouse PK mirrors rat or human PK.

The Species Gap:

  • Mice: Extremely rapid clearance. The plasma half-life (

    
    ) is approximately 12.6 minutes  following intraperitoneal (IP) injection.[2][3]
    
  • Rats: Slower clearance.[4]

    
     is approximately 68–84 minutes .[3]
    

Implication for Dosing:

  • Acute Studies (Mice): IP injection is viable only for short-term readouts (<2 hours).

  • Chronic Studies (Mice): Daily IP injections result in "sawtooth" PK profiles with massive troughs, leading to sub-therapeutic exposure for 23+ hours. Continuous oral delivery (drinking water) is mandatory for efficacy in chronic models (e.g., Alzheimer's, EAE, Thyroiditis).

Summary of Pharmacokinetic Parameters
ParameterMouse (IP, 2 mg/kg)Rat (IP, 2 mg/kg)Rat (IV, 1 mg/kg)

1.37

g/mL
1.18

g/mL
N/A

1.8 min9.6 minN/A

12.6 min 83.4 min 68.4 min
Clearance 78.6 mL/min/kg~8.1 mL/min/kg8.11 mL/min/kg
Bioavailability (

)
N/A68.6%100%
Brain/Plasma AUC ~3.5 (High Penetration)~3.5~3.5

Data synthesized from .

Safety & Therapeutic Index

Anatabine has a narrow therapeutic index .

  • Effective Dose: 1–2 mg/kg (Acute IP) or 10–20 mg/kg/day (Chronic Oral).

  • Toxic Threshold:

    • 10 mg/kg (IP bolus): Induces tremors, ptosis, and flattened posture in rats/mice.[5]

    • 25 mg/kg (IP bolus): Severe seizures and potential lethality.

Crucial Protocol Note: Do NOT administer >5 mg/kg as a single IP bolus. The high


 triggers nicotinic toxicity. To achieve higher daily loads (e.g., 20 mg/kg/day), you must use oral administration (drinking water or chow) to spread the intake over 24 hours, blunting the 

.

Experimental Protocols

Protocol A: Formulation & Salt Correction

Anatabine is typically supplied as a tartrate salt. You must calculate doses based on the free base .

Correction Factor:

  • Anatabine Base MW: ~160.2 g/mol

  • Anatabine Tartrate MW: Varies by salt form (often 2:3 ratio or mono-tartrate).

    • Standard Calculation: If purity is listed as "Anatabine Tartrate" (approx MW 310.3 for mono-tartrate equivalent or specific batch data), check the Certificate of Analysis (CoA).

    • Rule of Thumb: Assume ~0.6 mg of Base per 1 mg of Tartrate salt if exact stoichiometry isn't provided, but always verify with vendor .

    • Example: To prepare a 10 mg/kg (base) dose using a batch that is 60% base by weight, weigh 16.6 mg of the salt.

Vehicle:

  • IP/IV: Dissolve in sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Oral (Drinking Water): Dissolve directly in tap or filtered water. Anatabine is stable in water for at least 3-4 days at room temperature.

Protocol B: Chronic Dosing via Drinking Water (Mouse)

Target: 10–20 mg/kg/day (Base equivalent).[6][7] Application: Alzheimer's (Tg PS1/APPswe), EAE, Autoimmune Thyroiditis.

  • Calculate Concentration:

    • Average Mouse Weight: 30 g (0.03 kg).

    • Average Water Consumption: 5 mL/day (approx.[8] 0.16 mL/g body weight).

    • Target Dose: 20 mg/kg/day.[6][7]

    • Formula:

      
      
      
    • Calculation:

      
       mg/mL (120 
      
      
      
      g/mL).
  • Preparation:

    • Dissolve Anatabine Tartrate in water to achieve the calculated base concentration.

    • Example: For 120

      
      g/mL base, if salt is 60% base, dissolve 200 
      
      
      
      g/mL of salt.
  • Administration:

    • Provide in light-protected bottles (amber glass or foil-wrapped) to prevent photodegradation, although anatabine is relatively stable.

    • Change water twice weekly (e.g., Monday/Thursday).

    • Monitor: Weigh water bottles and mice weekly to adjust concentration based on actual consumption and body weight changes.

Protocol C: Acute Anti-Inflammatory Challenge (Mouse)

Target: 1–5 mg/kg (Base equivalent) via IP.[3] Application: LPS-induced sepsis, Carrageenan paw edema.

  • Preparation:

    • Prepare a stock solution in sterile PBS at 0.5 mg/mL (Base).

  • Dosing:

    • Administer IP injection 30 minutes prior to inflammatory challenge (e.g., LPS).

    • Dose Volume: 10 mL/kg (e.g., 0.3 mL for a 30g mouse).

    • Note: 10 mL/kg of 0.5 mg/mL = 5 mg/kg dose.

  • Readout:

    • Collect plasma/tissue at T=2h to T=6h (cytokine peak). Do not extend beyond 6h without re-dosing due to rapid clearance (

      
       ~12 min).
      
Experimental Workflow Decision Tree

Workflow Start Start: Define Study Goal Type Study Duration? Start->Type Acute Acute (<24h) (LPS, Edema) Type->Acute Short-term Chronic Chronic (>1 week) (AD, EAE, Thyroiditis) Type->Chronic Long-term RouteIP Route: IP Injection 1-5 mg/kg (Base) Acute->RouteIP RouteOral Route: Drinking Water 10-20 mg/kg/day (Base) Chronic->RouteOral Warning CRITICAL ALERT: Do NOT exceed 5mg/kg IP (Seizure Risk) RouteIP->Warning Monitor Monitor: Water Intake & Weight (Adjust Conc. Weekly) RouteOral->Monitor

Caption: Decision matrix for selecting administration route based on study duration and toxicity constraints.

References

  • Xia, W., et al. (2021). In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy.[9] ACS Omega, 6(12), 8632–8642. Link

  • Paris, D., et al. (2013). Anatabine ameliorates experimental autoimmune thyroiditis. Endocrinology, 153(9), 4580–4587. Link

  • Verma, M., et al. (2015). Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD. PLOS ONE, 10(5), e0128224. Link

  • Cammalleri, M., et al. (2022). Systems biology reveals anatabine to be an NRF2 activator. Frontiers in Pharmacology, 13, 1033481. Link

  • Reagan-Shaw, S., et al. (2008). Dose translation from animal to human studies revisited. FASEB Journal, 22(3), 659–661. Link

Sources

Application Note & Protocol: Preparation of Anatabine Tartrate Vehicle for Oral Gavage in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the preparation and administration of anatabine tartrate in an aqueous vehicle for oral gavage studies in rodents. The protocol emphasizes scientific integrity, reproducibility, and animal welfare. We detail the rationale for vehicle selection based on the physicochemical properties of anatabine tartrate, provide step-by-step instructions for creating a homogenous and stable dosing solution, and outline best practices for the oral gavage procedure itself. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of anatabine tartrate.

Pre-Formulation Analysis and Vehicle Selection Rationale

The selection of an appropriate vehicle is a critical step in preclinical oral dosing studies, as it directly impacts drug solubility, stability, and bioavailability, while also ensuring the safety and welfare of the animal subjects.[1] For anatabine tartrate, an alkaloid found in plants of the Solanaceae family, a thorough understanding of its properties is essential for rational vehicle design.[2][3]

1.1 Physicochemical Properties of (R,S)-Anatabine Tartrate

Anatabine is often supplied as a tartrate salt to improve its handling and formulation characteristics.[4] The key property influencing vehicle selection is its solubility.

  • (R,S)-Anatabine tartrate is a crystalline solid with good aqueous solubility. [5][6] Data from suppliers indicates a solubility of approximately 10 mg/mL in Phosphate-Buffered Saline (PBS) at a pH of 7.2 .[5][6][7]

  • While it is also soluble in organic solvents like DMSO (20 mg/mL) and DMF (33 mg/mL), using such solvents for oral gavage is discouraged unless absolutely necessary.[4][5][6] Organic solvents can have their own physiological effects, potentially confounding experimental results.[5]

1.2 Rationale for Selecting Phosphate-Buffered Saline (PBS), pH 7.2

Based on the solubility profile, an aqueous, buffered solution is the vehicle of choice. We recommend sterile Phosphate-Buffered Saline (PBS) at pH 7.2 for the following reasons:

  • Sufficient Solubility: With a solubility of 10 mg/mL, PBS can accommodate a wide range of dosing concentrations required for most preclinical studies without the need for co-solvents or complex excipients.[5][6][7]

  • Biocompatibility and Safety: PBS is isotonic and has a physiological pH, which minimizes the risk of local tissue irritation or damage in the gastrointestinal tract.[8] Extreme pH values can be poorly tolerated and cause tissue damage.[8]

  • Simplicity and Reproducibility: An aqueous solution is simple to prepare, filter-sterilize, and administer, leading to high batch-to-batch consistency. This avoids the complexities and potential variability associated with suspensions or emulsions.

  • Avoidance of Confounding Variables: Using a simple, inert vehicle like PBS ensures that the observed pharmacological or toxicological effects are attributable to the anatabine tartrate itself, and not the delivery vehicle.[9]

Quantitative Data Summary

For ease of reference, key quantitative data for formulation and dosing are summarized below.

Table 1: Solubility of (R,S)-Anatabine Tartrate

Solvent Approximate Solubility Source(s)
PBS (pH 7.2) 10 mg/mL [5][6][7]
DMSO 20 mg/mL [4][5][6]
Dimethylformamide (DMF) 33 mg/mL [4][5][6]

| Ethanol | 1 mg/mL |[4][5][6] |

Table 2: Recommended Maximum Oral Gavage Volumes for Rodents

Species Body Weight Maximum Dosing Volume Rationale / Source(s)
Mouse Adult (20-30 g) 10 mL/kg Standard guideline to prevent reflux and aspiration.[10][11][12][13]
Rat Adult (200-300 g) 10 mL/kg Standard guideline; some protocols allow up to 20 mL/kg with justification.[13]

Note: Smaller volumes (e.g., 5 mL/kg) are often recommended to further reduce the risk of complications.[10] Volumes should be reduced for pregnant animals.[10][13]

Materials and Equipment

3.1 Materials

  • (R,S)-Anatabine Tartrate powder (purity ≥98%)

  • Phosphate-Buffered Saline (PBS) tablets or powder packets (e.g., yielding 0.01M phosphate buffer, 0.137M NaCl, 0.0027M KCl, pH 7.2-7.4)

  • High-purity, sterile water (e.g., Water for Injection, USP or Type I Ultrapure)

  • 0.22 µm sterile syringe filters

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile Luer-lock syringes (appropriate sizes for filtration and dosing)

3.2 Equipment

  • Calibrated analytical balance

  • Calibrated pH meter

  • Magnetic stir plate and stir bars

  • Weighing paper/boats

  • Spatulas

  • Volumetric flasks or graduated cylinders

  • Appropriately sized gavage needles (feeding tubes). Flexible plastic tubes are recommended to reduce injury risk.[10][14]

Experimental Protocols

4.1 Protocol: Preparation of Sterile 1x PBS Vehicle (pH 7.2)

  • Prepare PBS Solution: Dissolve one PBS tablet or the contents of one powder packet in the manufacturer-specified volume of high-purity water in a sterile container.

  • Ensure Complete Dissolution: Place a sterile magnetic stir bar in the container and stir until all solids are completely dissolved.

  • Verify pH: Calibrate the pH meter according to the manufacturer's instructions. Aseptically transfer a small aliquot of the PBS solution to a separate tube and measure the pH. The pH should be within the range of 7.2-7.4. Adjust with dilute HCl or NaOH if necessary, though this is rarely required with commercial buffer packets.

  • Sterile Filtration: Draw the PBS solution into a large sterile syringe. Attach a 0.22 µm sterile syringe filter to the outlet and dispense the solution into a final sterile storage container.

  • Labeling: Clearly label the container "Sterile 1x PBS, pH 7.2" with the preparation date. PBS can be stored at 4°C for up to two weeks.

4.2 Protocol: Preparation of Anatabine Tartrate Dosing Solution

Causality Note: This protocol is designed to create a solution at a target concentration. It is critical to perform these steps with precision to ensure accurate dosing.[15] The final concentration should not exceed the 10 mg/mL solubility limit in PBS.

Example Calculation:

  • Target Dose: 20 mg/kg

  • Animal Weight: 25 g (0.025 kg)

  • Dosing Volume: 10 mL/kg (0.1 mL per 10 g, so 0.25 mL for a 25 g mouse)

  • Required Concentration (C):

    • C = Target Dose / Dosing Volume

    • C = 20 mg/kg / 10 mL/kg = 2.0 mg/mL

Preparation Steps:

  • Determine Required Volume: Calculate the total volume of dosing solution needed for all animals in the study group, including a small amount of overage (e.g., 10-20%) to account for transfer losses and hub dead space in syringes.

  • Weigh Anatabine Tartrate: Based on the required concentration (e.g., 2.0 mg/mL) and total volume, calculate the mass of anatabine tartrate needed. Use a calibrated analytical balance to weigh the precise amount.

  • Dissolution: Transfer the weighed powder into a sterile conical tube. Add approximately 80% of the final required volume of sterile 1x PBS (pH 7.2). Vortex gently and/or sonicate briefly if needed to aid dissolution.

  • Bring to Final Volume (QS): Once the powder is fully dissolved, add sterile 1x PBS to reach the final desired volume (quantity sufficient or 'QS').

  • Final Mixing: Cap the tube and invert several times to ensure the solution is homogenous.

4.3 Protocol: Quality Control (QC) and Storage

  • Visual Inspection: The final solution should be clear, colorless, and free of any visible particulates. If any precipitation or cloudiness is observed, the solution should be discarded.

  • pH Verification (Optional but Recommended): For validation purposes, the pH of the final drug solution can be checked to ensure it remains within a physiologically acceptable range (ideally 7.0-7.8).

  • Storage and Stability: Aqueous solutions of anatabine tartrate should be prepared fresh daily. [5] It is not recommended to store the aqueous solution for more than one day.[5] Store the daily preparation at 2-8°C, protected from light, until use. Allow the solution to return to room temperature before dosing.[12]

Workflow Visualization

The following diagram illustrates the logical flow of the preparation and administration process.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration calc 1. Calculate Dose & Required Concentration weigh 2. Weigh Anatabine Tartrate calc->weigh dissolve 4. Dissolve Compound in PBS & QS to Volume weigh->dissolve prepare_pbs 3. Prepare Sterile PBS Vehicle (pH 7.2) prepare_pbs->dissolve qc 5. Quality Control Check (Clarity, Particulates) dissolve->qc weigh_animal 6. Weigh Animal for Accurate Volume qc->weigh_animal Solution Passes QC load_syringe 7. Load Dosing Syringe weigh_animal->load_syringe administer 8. Administer via Oral Gavage load_syringe->administer monitor 9. Post-Procedure Monitoring administer->monitor

Caption: Workflow for anatabine tartrate vehicle preparation and oral gavage.

Protocol: Oral Gavage Administration (Rodent Best Practices)

Trustworthiness Note: Proper gavage technique is essential for animal welfare and data integrity. Incorrect administration can cause severe injury or death, and the associated stress can be a significant experimental confounder.[16][17] This procedure should only be performed by trained personnel.[10]

  • Animal and Equipment Preparation:

    • Weigh the animal immediately before dosing to calculate the precise volume to be administered.[11][13]

    • Select the correct gavage needle size. For most adult mice (20-30g), a 20-22 gauge, 3.8 cm tube is appropriate.[11] The length should be pre-measured from the animal's mouth to the last rib to ensure it reaches the esophagus without perforating the stomach.[11][12][13]

    • Fill the syringe with the calculated dose, ensuring no air bubbles are present.

  • Restraint:

    • Properly restrain the mouse by grasping the loose skin over the neck and back ("scruffing") to immobilize the head and prevent movement.[18] The animal's body should be held in a straight line to facilitate easy passage of the tube.[10][18]

    • Familiarizing the animals with handling before the procedure can reduce stress.[14]

  • Tube Insertion and Dosing:

    • Gently insert the gavage needle into the mouth, slightly to one side (in the diastema, or gap between the incisors and molars).[11]

    • Advance the tube along the upper palate towards the esophagus. The tube should pass smoothly with no resistance.[10][18] The animal may exhibit swallowing reflexes.

    • If any resistance is felt, STOP immediately. [10][18] This may indicate entry into the trachea. Retract the needle and attempt again.

    • Once the tube is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the solution.

    • After dosing, gently withdraw the needle along the same path of insertion.[10]

  • Post-Procedure Monitoring:

    • Return the animal to its home cage and monitor closely for at least 5-15 minutes for any signs of respiratory distress (e.g., labored breathing, fluid from the nose), which could indicate accidental lung administration.[10][14][16]

    • Continue to monitor animals periodically for the next 12-24 hours.[10][16]

Troubleshooting

IssuePotential CauseRecommended Action
Precipitation in Solution Concentration exceeds solubility limit (10 mg/mL); incomplete initial dissolution.Discard solution. Prepare a new, lower concentration solution. Ensure all powder is fully dissolved before bringing to final volume.
Animal Struggles Excessively Improper restraint; stress.Release the animal and allow it to calm down before re-attempting. Ensure the handler is proficient in the restraint technique. Pre-coating the gavage needle with sucrose may pacify the animal.[17]
Resistance During Insertion Needle is entering the trachea.Immediately and gently withdraw the needle. Re-position and try again, ensuring the head and neck are properly aligned.
Fluid from Nose/Mouth Aspiration (solution entered the lungs); esophageal reflux from too large a volume.Immediately stop administration and withdraw the needle. Place the animal back in its cage and monitor closely for respiratory distress. Consult a veterinarian. Review dosing volume calculations.

References

  • (-)-Anatabine. PubChem, National Institutes of Health. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. National Institutes of Health. [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. [Link]

  • Guide to Oral Gavage for Mice and Rats. Instech Laboratories. [Link]

  • Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Committee. [Link]

  • LAB_021 Oral Gavage in Mice and Rats. University of Queensland Animal Ethics Committee. [Link]

  • Oral Gavage Science Topic. ResearchGate. [Link]

  • Video: Compound Administration in Rodents- Oral and Topical Routes. JoVE. [Link]

  • Modifying a displacement pump for oral gavage dosing of solution and suspension preparations to adult and neonatal mice. ResearchGate. [Link]

  • Process for the preparation of the D-(-)-tartrate salt of 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-YL).
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. National Institutes of Health. [Link]

  • Guidelines on Administration of Substances to Laboratory Animals. University of Arizona Research, Innovation & Impact. [Link]

  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. National Institutes of Health. [Link]

  • Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. National Institutes of Health. [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. [Link]

  • Alternative Method of Oral Dosing for Rats. National Institutes of Health. [Link]

  • Guidelines for the administration of substances to rodents. NTNU. [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. ResearchGate. [Link]

  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. West Virginia University. [Link]

  • Oral rehydration salt solution and preparation method thereof.
  • Excipients for solubility and bioavailability enhancement. Gattefossé. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

Sources

Application Note: In Vitro Toxicity Limits & Protocol for Anatabine Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anatabine tartrate, a salt form of the minor tobacco alkaloid anatabine, exhibits promising anti-inflammatory and neuroprotective properties by inhibiting STAT3 and NF-


B signaling and activating the Nrf2 pathway. However, its in vitro therapeutic window is notably narrow.[1] While plasma concentrations in effective in vivo models are often low (<1 

M), mechanisms described in cell culture (e.g., BACE-1 suppression) often require concentrations exceeding 100

M, dangerously close to cytotoxicity thresholds (typically onset >400

M).

This guide provides a rigorous, self-validating protocol to determine toxicity limits for Anatabine Tartrate in cell culture.[1] It emphasizes the critical distinction between the Tartrate Salt (MW: ~310.3 g/mol ) and Free Base (MW: ~160.2 g/mol ) to prevent fatal dosing errors.

Scientific Background & Mechanism[2][3][4]

The Therapeutic-Toxicity Paradox

Anatabine acts as a nicotinic acetylcholine receptor (nAChR) agonist (specifically


 and 

subtypes).[1][2] At low doses, it modulates cholinergic anti-inflammatory pathways.[1] At high doses (often required for direct STAT3 inhibition in non-neuronal cells), it can induce mitochondrial stress and cell cycle arrest.[1]

Key Mechanistic Pathways:

  • Anti-inflammatory (Therapeutic): nAChR activation

    
     JAK2 suppression 
    
    
    
    Reduced STAT3/NF-
    
    
    B phosphorylation.[1]
  • Cytotoxicity (Off-Target): High concentrations (>500

    
    M) disrupt mitochondrial membrane potential (MMP), leading to ATP depletion and apoptosis.[1]
    
Chemical Properties & Solubility[1][3]
  • Compound: Anatabine Tartrate[1][2][3]

  • MW: 310.3 g/mol (Salt) vs. 160.22 g/mol (Free Base)[1]

  • Solubility:

    • PBS (pH 7.2): ~10 mg/mL (Tartrate is highly water-soluble compared to the free base).[1]

    • DMSO: ~20 mg/mL.[1][2][3][4][5]

    • Stability:[1][3][6] Light-sensitive; oxidation-prone.[1] Solutions must be fresh.

Visualization: Mechanism & Toxicity Thresholds[1]

AnatabineMechanism cluster_0 Therapeutic Window (<100 µM) cluster_1 Toxicity Threshold (>400 µM) Anatabine Anatabine Tartrate (Extracellular) nAChR nAChR Agonism (α4β2 / α7) Anatabine->nAChR Binding Mitochondria Mitochondrial Function Anatabine->Mitochondria High Dose (>400 µM) Stress JAK2 JAK2 Signaling nAChR->JAK2 Inhibits STAT3 STAT3/NF-κB Phosphorylation JAK2->STAT3 Activates Inflammation Pro-inflammatory Cytokines (IL-6, TNFα) STAT3->Inflammation Promotes Toxicity Cytotoxicity (ATP Depletion, Apoptosis) Mitochondria->Toxicity Dysfunction

Caption: Dual-pathway action of Anatabine. Therapeutic effects occur via nAChR modulation, while supratherapeutic doses trigger mitochondrial toxicity.

Materials & Preparation

Stock Solution Protocol

Critical Warning: Many papers cite concentrations for the Free Base.[1] You must adjust for the Tartrate salt weight.[1]

  • Conversion Factor: 1.93 (310.3 / 160.2).[1] To achieve 1 mM Free Base equivalent, you need 1.93x the weight of Tartrate.[1]

Standard 50 mM Stock Preparation:

  • Weigh 15.5 mg of Anatabine Tartrate.[1]

  • Dissolve in 1.0 mL of sterile PBS (preferred) or DMSO.

    • Note: Tartrate is water-soluble.[1] PBS is preferred to avoid DMSO solvent toxicity effects (>0.1%).[1]

  • Vortex for 30 seconds until clear.

  • Filter sterilize (0.22

    
    m) if using PBS.[1]
    
  • Storage: Aliquot into light-protective amber tubes. Store at -20°C. Discard after 1 month.

Dose-Ranging Table (Tartrate Salt)

Use this table to prepare working solutions in culture media.

Target Conc.[1][2][3][4][6] (

M)
Target Conc.[1][7][2][4][8] (Free Base Equiv.[1]

g/mL)
Vol. of 50 mM Stock (

L)
Vol. of Media (mL)Role
1000 160.22009.8Positive Toxicity Control
400 64.1809.92Upper Limit (Risk Zone)
100 16.0209.98High Therapeutic
10 1.629.998Low Therapeutic
1 0.160.210.0Physiological
0 0010.0Vehicle Control

Experimental Protocols

Protocol A: Determination of Toxicity Threshold (MTT/CCK-8)

Objective: Define the LD50 and NOAEL (No Observed Adverse Effect Level) for your specific cell line.

1. Cell Seeding:

  • Seed cells (e.g., SH-SY5Y or RAW 264.[1]7) in 96-well plates at

    
     cells/well.
    
  • Incubate for 24 hours to allow attachment.

2. Treatment:

  • Aspirate old media.[1]

  • Add 100

    
    L of fresh media containing Anatabine Tartrate (0, 10, 50, 100, 200, 400, 800, 1000 
    
    
    
    M).
  • Replicates: n=6 wells per concentration.[1]

  • Incubation: 24 hours and 48 hours (toxicity is time-dependent).[1]

3. Readout (CCK-8 Preferred over MTT):

  • Reasoning: Anatabine affects mitochondrial function.[1][9] MTT relies on mitochondrial reductase, potentially confounding results.[1] CCK-8 (WST-8) is reduced by dehydrogenases and is less sensitive to minor mitochondrial perturbations.[1]

  • Add 10

    
    L CCK-8 reagent per well.[1] Incubate 1-4 hours.
    
  • Measure Absorbance at 450 nm.[1]

4. Calculation:


[1]
Protocol B: Functional Toxicity Check (ATP Assay)

Objective: Confirm that "viable" cells are metabolically competent.[1]

  • Treat cells as in Protocol A.[1]

  • Use a luminescent ATP assay (e.g., CellTiter-Glo).[1]

  • Threshold: If ATP levels drop >20% compared to Control despite >90% viability in CCK-8, the dose is metabolically toxic .[1]

Data Analysis & Interpretation

Defining the Safe Limit

Based on literature and internal validation, the following thresholds generally apply to neuronal (SH-SY5Y) and immune (PBMC) cells:

  • Safe Zone (< 100

    
    M):  Viability typically >95%.[1] Suitable for chronic mechanism studies.[1]
    
  • Warning Zone (100 - 300

    
    M):  Viability 80-90%.[1] Mild mitochondrial stress may activate Nrf2 (hormetic effect).[1] Controls must be rigorous.
    
  • Toxic Zone (> 400

    
    M):  Viability drops rapidly (<80%).[1] ATP depletion evident.[1] Data obtained here is likely artifactual. 
    
Troubleshooting
  • Precipitation: If crystals form at >500

    
    M, the tartrate salt may be interacting with media calcium/phosphates.[1] Switch to lower concentrations; do not heat media >37°C.
    
  • pH Shift: High concentrations of tartrate can slightly acidify weak buffers.[1] Ensure media contains HEPES or Bicarbonate buffering.[1]

Workflow Visualization

Workflow cluster_assay Assay Execution Start Start: Anatabine Tartrate Powder (Store -20°C) Stock Prepare 50mM Stock (PBS or DMSO) Start->Stock Weigh 15.5mg/mL Dilution Serial Dilution (1 - 1000 µM) Stock->Dilution Dilute in Media Seed Seed Cells (96-well, 24h) Dilution->Seed Add to Plate Treat Treat Cells (24h / 48h) Seed->Treat Read Read Viability (CCK-8 / ATP) Treat->Read Analysis Calculate IC50 & NOAEL Read->Analysis

Caption: Step-by-step experimental workflow for determining Anatabine Tartrate toxicity limits.

References

  • Paris, D., et al. (2013).[1] Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation.[1][10] European Journal of Pharmacology. Retrieved from [Link]

  • Caturegli, P., et al. (2012).[1] Anatabine ameliorates experimental autoimmune thyroiditis.[1][2] Endocrinology. Retrieved from [Link]

  • Krasteva, N., et al. (2022).[1] Systems biology reveals anatabine to be an NRF2 activator. Frontiers in Pharmacology. Retrieved from [Link]

Sources

Application Notes and Protocols for D,L-Anatabine Tartrate Powder: Storage, Stability, and Shelf-Life Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

D,L-Anatabine, a minor alkaloid found in plants of the Solanaceae family, is a compound of increasing interest in neurodegenerative disease research and as a biomarker for tobacco use.[1][2] As a research chemical, ensuring the integrity and stability of D,L-anatabine tartrate powder is paramount for reproducible and reliable experimental outcomes. The tartrate salt is often preferred for its formulation characteristics.[3] This document provides a comprehensive guide to the optimal storage conditions, shelf-life considerations, and protocols for the stability assessment of D,L-anatabine tartrate powder. These guidelines are grounded in established principles of chemical stability and regulatory standards for pharmaceutical substances.[4]

Chemical and Physical Properties of D,L-Anatabine Tartrate

A foundational understanding of the physicochemical properties of D,L-anatabine tartrate is crucial for defining its proper handling and storage.

Table 1: Physicochemical Properties of D,L-Anatabine Tartrate

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂ · C₄H₆O₆[3]
Molecular Weight310.3 g/mol [3]
AppearanceLight yellow oil (free base)[5]
StabilityHygroscopic, Light Sensitive[5]

Note: The appearance of the tartrate salt is typically a solid powder.

The hygroscopic and light-sensitive nature of anatabine dictates that exposure to moisture and light must be minimized to prevent degradation.[5]

Recommended Storage Conditions

The primary goal of controlled storage is to mitigate the environmental factors that can compromise the chemical integrity of D,L-anatabine tartrate. These factors primarily include temperature, humidity, and light.

Temperature

For long-term storage, it is recommended to store D,L-anatabine tartrate powder at -20°C .[6] This temperature significantly reduces the rate of potential chemical degradation. For routine laboratory use and short-term storage, maintaining the powder at 2-8°C in a refrigerator is acceptable.[5] It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder, which is critical for a hygroscopic substance.

Humidity

Given its hygroscopic nature, D,L-anatabine tartrate powder should be stored in a desiccated environment.[5] The use of a desiccator containing a suitable desiccant (e.g., silica gel) is strongly advised. The container should be tightly sealed to prevent the ingress of moisture. Inert gas blanketing, such as with argon or nitrogen, can provide an additional layer of protection, especially for long-term storage or for particularly sensitive applications.

Light

Exposure to light, particularly UV radiation, can induce photochemical degradation of organic molecules like anatabine.[5] Therefore, D,L-anatabine tartrate powder must be stored in light-resistant containers, such as amber glass vials.[5]

Table 2: Summary of Recommended Storage Conditions for D,L-Anatabine Tartrate Powder

ParameterLong-Term StorageShort-Term Storage
Temperature -20°C2-8°C
Humidity Desiccated environment (e.g., desiccator)Tightly sealed container
Light Protected from light (amber vials)Protected from light (amber vials)
Atmosphere Inert gas (Argon or Nitrogen) recommendedTightly sealed

Shelf-Life and Re-evaluation

The shelf-life of a chemical reagent is the period during which it is expected to remain within its established specifications when stored under the recommended conditions.[7] For D,L-anatabine tartrate powder, a manufacturer may provide a suggested shelf-life, which is typically conservative. For instance, a shelf-life of 2 years at -20°C in powder form has been noted for a similar salt, anatabine dicitrate.[6]

However, the actual shelf-life is highly dependent on handling and storage practices. It is best practice to re-evaluate the purity of the powder periodically, especially if it is a critical reagent in an assay. A comprehensive re-evaluation should be performed if:

  • The manufacturer's expiry date is approaching or has passed.

  • The material has been stored under suboptimal conditions.

  • There are visible changes in the physical appearance of the powder (e.g., color change, clumping).

  • Inconsistent or unexpected experimental results are observed.

Protocols for Stability Assessment

To empirically determine the stability and shelf-life of a specific batch of D,L-anatabine tartrate powder, a formal stability study can be conducted. This involves subjecting the powder to controlled environmental conditions and periodically testing its critical quality attributes. The principles outlined in the ICH guidelines for stability testing of new drug substances provide a robust framework for such studies.[4][8]

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for a stability study.

Stability_Workflow cluster_setup Study Setup cluster_testing Time-Point Testing cluster_evaluation Shelf-Life Evaluation start Receive and Characterize Initial D,L-Anatabine Tartrate Powder (T=0) aliquot Aliquot Powder into Light-Resistant, Sealed Vials start->aliquot storage Place Aliquots into Defined Storage Conditions aliquot->storage pull Pull Samples at Pre-defined Time Points storage->pull test Perform Analytical Testing: - Purity (e.g., HPLC) - Appearance - Moisture Content pull->test data Record and Analyze Data test->data trend Analyze Degradation Trends data->trend shelf_life Establish Shelf-Life Based on Acceptable Degradation Limits trend->shelf_life

Caption: Workflow for a stability study of D,L-anatabine tartrate powder.

Long-Term Stability Testing Protocol

This protocol is designed to evaluate the stability of D,L-anatabine tartrate powder under recommended long-term storage conditions.

Objective: To determine the rate of degradation of D,L-anatabine tartrate powder at -20°C over an extended period.

Materials:

  • D,L-Anatabine Tartrate powder

  • Amber glass vials with tight-fitting caps

  • -20°C freezer

  • Desiccator

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • HPLC column (e.g., C18)

  • Mobile phase reagents

  • Reference standard for D,L-anatabine (if available)

Procedure:

  • Initial Analysis (T=0):

    • Perform a complete analysis of the initial batch of D,L-anatabine tartrate powder. This includes:

      • Appearance: Record the color and physical state.

      • Purity: Determine the purity using a validated stability-indicating HPLC method.[9][10] This involves separating the parent compound from any potential degradation products.

      • Moisture Content: Measure the water content using Karl Fischer titration.

  • Sample Preparation and Storage:

    • Aliquot approximately 10-20 mg of the powder into multiple amber glass vials.

    • Tightly seal the vials. For enhanced protection, consider flushing the vials with an inert gas before sealing.

    • Place the vials in a desiccator and store them in a -20°C freezer.

  • Time-Point Analysis:

    • At specified time points (e.g., 3, 6, 9, 12, 18, and 24 months), remove a set of vials from the freezer.

    • Allow the vials to equilibrate to room temperature before opening.

    • Perform the same analytical tests as in the initial analysis (Appearance, Purity, and Moisture Content).

  • Data Analysis:

    • Compare the results at each time point to the initial data.

    • Plot the purity of D,L-anatabine tartrate as a function of time.

    • Determine the rate of degradation and establish a shelf-life based on a pre-defined acceptance criterion (e.g., not more than a 2% decrease in purity).

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[11][12] This information is invaluable for developing stability-indicating analytical methods.

Objective: To investigate the degradation of D,L-anatabine tartrate under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the powder in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve the powder in a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) and heat at a controlled temperature.

  • Oxidation: Treat a solution of the powder with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid powder to elevated temperatures (e.g., 60°C) in a stability chamber.

  • Photostability: Expose the solid powder to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.

Procedure:

  • For each stress condition, prepare a sample of D,L-anatabine tartrate.

  • Expose the samples to the respective stress conditions for a predetermined duration. The goal is to achieve a modest level of degradation (e.g., 5-20%).[13]

  • At the end of the exposure period, neutralize acidic and basic samples.

  • Analyze all samples using a suitable analytical technique, such as LC-MS, to separate and identify the parent compound and any degradation products.[9][10]

The following diagram illustrates the logic of forced degradation studies.

Forced_Degradation cluster_input Input Material cluster_stress Stress Conditions cluster_output Analysis and Outcomes anatabine D,L-Anatabine Tartrate Powder acid Acid Hydrolysis anatabine->acid base Base Hydrolysis anatabine->base oxidation Oxidation anatabine->oxidation thermal Thermal anatabine->thermal photo Photolytic anatabine->photo analysis LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis degradation_profile Degradation Profile analysis->degradation_profile pathways Identification of Degradation Pathways degradation_profile->pathways method_validation Validation of Stability-Indicating Method degradation_profile->method_validation

Caption: Logical flow of forced degradation studies.

Conclusion

The stability and longevity of D,L-anatabine tartrate powder are critically dependent on adherence to proper storage and handling procedures. By controlling temperature, humidity, and light exposure, researchers can minimize degradation and ensure the reliability of their experimental results. The protocols outlined in this document provide a framework for both the routine handling and the in-depth stability assessment of this important research compound. A proactive approach to stability testing will ultimately contribute to the generation of high-quality, reproducible scientific data.

References

  • (-)-Anatabine | C10H12N2 | CID 11388 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Anatabine dicitrate Datasheet. (n.d.). DC Chemicals. Retrieved from [Link]

  • D,l-anatabine CAS NO.2743-90-0 - Career Henan Chemical Co. (n.d.). LookChem. Retrieved from [Link]

  • Chemical structures of anatabine and nicotine. (n.d.). ResearchGate. Retrieved from [Link]

  • Anatabine - Wikipedia. (n.d.). Retrieved from [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. Retrieved from [Link]

  • Transformation of Tobacco Alkaloids. (n.d.). ResearchGate. Retrieved from [Link]

  • Shelf Lives of Common Chemical Reagents. (2020, April 17). OnePointe Solutions. Retrieved from [Link]

  • The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations. (2023, August 5). PMC - NIH. Retrieved from [Link]

  • tartrate stability in wines - FACT SHEET. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability. (2020, November 15). PubMed. Retrieved from [Link]

  • Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and Metatartaric Acid. (n.d.). MDPI. Retrieved from [Link]

  • How to Determine the Validity Period of Chemical Reagents. (2023, March 15). Retrieved from [Link]

  • Analysis of alkaloid standards with different pH conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. Retrieved from [Link]

  • Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. (2022, May 31). Frontiers. Retrieved from [Link]

  • Systems biology reveals anatabine to be an NRF2 activator. (2022, November 16). PMC - PubMed Central. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. (n.d.). ResearchGate. Retrieved from [Link]

  • Guideline on declaration of storage conditions. (n.d.). European Medicines Agency. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). Retrieved from [Link]

  • Determination of Shelf Life of Solutions in Laboratory. (2016, January 17). Pharmaguideline. Retrieved from [Link]

  • Clinical Biochemistry. (n.d.). DIAL@UCLouvain. Retrieved from [Link]

  • Tartrate stabilization of wines. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. (n.d.). PLOS One. Retrieved from [Link]

  • Shelf Life of Reagents. (n.d.). Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Cold stabilisation. (n.d.). The Australian Wine Research Institute. Retrieved from [Link]

  • What is the reagent shelf life? (n.d.). Retrieved from [Link]

  • Use of CelStab on Tartrate Stability in Vidal Blanc (Laffort) (2017). (n.d.). Winemakers Research Exchange. Retrieved from [Link]

  • Chemical Storage Guidelines. (n.d.). LSU. Retrieved from [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. (2025, April 11). FDA. Retrieved from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved from [Link]

  • Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. (n.d.). PMC. Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved from [Link]

Sources

Application Note: Chiral Separation of D- and L-Anatabine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical analysis and toxicology. It details the chiral separation of anatabine enantiomers, a critical step in verifying the source of tobacco alkaloids and developing enantiopure therapeutics.

Introduction & Scientific Context

Anatabine is a minor tobacco alkaloid structurally related to nicotine.[1] It possesses a chiral center at the 2'-position of the pyrrolidine ring.[1]

  • (S)-(-)-Anatabine (L-Anatabine): The dominant naturally occurring enantiomer in Nicotiana tabacum.

  • (R)-(+)-Anatabine (D-Anatabine): The "unnatural" enantiomer, often present in trace amounts or indicating synthetic origin/racemization.

Why Separation Matters:

  • Source Verification: High enantiomeric excess (ee) of the (S)-form indicates natural sourcing; racemic mixtures indicate synthetic origin.

  • Pharmacology: Enantiomers often exhibit distinct binding affinities to nicotinic acetylcholine receptors (nAChRs). The (R)-enantiomer may have different toxicity or metabolic profiles compared to the (S)-form.

Method Selection Strategy

The choice between HPLC and SFC depends on the matrix and sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal Matrix Sample Matrix? Start->Matrix Bio Biological Fluids (Plasma, Urine) Matrix->Bio Trace Level Plant Plant Extract / API (High Conc.) Matrix->Plant Purity/Prep HPLC_AGP Method A: RP-HPLC (Chiralpak AGP) Compatible with MS Bio->HPLC_AGP Direct Injection/LLE SFC_Poly Method B: SFC (Polysaccharide CSP) High Speed/Green Plant->SFC_Poly High Throughput MS_Detect Quantitation (ng/mL) HPLC_AGP->MS_Detect LC-MS/MS UV_Detect Purity Analysis (%) SFC_Poly->UV_Detect UV/PDA

Figure 1: Decision tree for selecting the optimal chromatographic mode based on sample matrix and sensitivity needs.

Protocol A: Reversed-Phase HPLC (Biological Matrices)

Best for: Trace quantification in plasma/urine using LC-MS/MS. Mechanism: The Chiralpak AGP (α1-acid glycoprotein) column uses a protein-based stationary phase. It relies on hydrogen bonding and hydrophobic interactions, which are highly sensitive to pH and organic modifier concentration.

Chromatographic Conditions
ParameterSettingCritical Note
Column CHIRALPAK® AGP (150 × 4.0 mm, 5 µm)Protein-based; do not exceed 15% organic solvent.
Mobile Phase 30 mM Ammonium Formate (pH 8.5) : Methanol (90:10 v/v)pH is the primary driver of selectivity.
Flow Rate 0.4 mL/minLow flow prevents overpressure on protein phase.
Temperature 20°C - 25°CLower temp often improves resolution (Rs).
Detection MS/MS (ESI+) or UV 260 nmMS required for biological sensitivity.
Injection Vol 2–5 µLKeep low to avoid band broadening.
Mass Spectrometry Settings (ESI+)
  • Precursor Ion: m/z 161.1 [M+H]+

  • Quantitation Transition: m/z 161.1 → 80.0 (Pyridine ring fragment)

  • Confirmation Transition: m/z 161.1 → 107.0

  • Internal Standard: (±)-Anatabine-d4 (m/z 165 → 84)

Step-by-Step Workflow
  • Mobile Phase Prep: Dissolve ammonium formate in water. Adjust pH to 8.5 using Ammonium Hydroxide (NH₄OH). Crucial: Adjust pH before adding methanol to prevent protein precipitation on the column.

  • Equilibration: Flush column with mobile phase for 30–60 mins at 0.4 mL/min. Monitor baseline stability.

  • System Suitability: Inject a racemic standard (50:50 mix).

    • Acceptance Criteria: Resolution (Rs) > 1.5.

    • Typical Elution: (S)-(-)-Anatabine elutes first, followed by (R)-(+)-Anatabine.

Protocol B: Supercritical Fluid Chromatography (SFC)

Best for: Raw material purity, synthetic process monitoring, and preparative scale-up. Mechanism: Uses supercritical CO₂ with a polar modifier. This "green" method is 3–5x faster than HPLC and ideal for thermally labile alkaloids.

Chromatographic Conditions
ParameterSettingCritical Note
Column Chiralpak® IG or Lux® Cellulose-2 (150 x 4.6 mm, 5 µm)Immobilized phases (IG) are more robust.
Mobile Phase CO₂ : Methanol (85:15) + 0.2% Isopropylamine (IPAm)Basic additive (IPAm/DEA) is mandatory to suppress peak tailing.
Back Pressure 120–150 bar (BPR)Maintains supercritical state.
Flow Rate 3.0 – 4.0 mL/minHigh speed enabled by low viscosity of CO₂.
Temperature 35°C
Detection UV @ 260 nm
Method Optimization Guide (SFC)

Alkaloids like anatabine are basic. Without a basic additive, they interact strongly with residual silanols on the silica support, causing severe tailing.

  • Screening: If resolution is poor on Chiralpak IG, switch to Chiralpak AD-H (Amylose-based).

  • Additive: 0.1% Diethylamine (DEA) or Isopropylamine (IPAm) in the modifier is essential.

Sample Preparation Protocol (LLE)

Self-validating extraction for biological fluids to ensure recovery >85%.

SamplePrep Sample Sample (200 µL Plasma) IS_Add Add Internal Std (Anatabine-d4) Sample->IS_Add Basify Basify (50 µL 5N NaOH) IS_Add->Basify Extract LLE Extraction (MTBE or DCM) Basify->Extract Dry Evaporate to Dryness (N2 stream) Extract->Dry Recon Reconstitute (Mobile Phase) Dry->Recon

Figure 2: Liquid-Liquid Extraction (LLE) workflow. Basification renders the alkaloid uncharged, facilitating transfer into the organic phase.

Protocol Steps:

  • Aliquot: Transfer 200 µL of plasma/urine to a glass tube.

  • Spike: Add 20 µL of Internal Standard working solution.

  • Basify: Add 50 µL of 5N NaOH. Vortex for 10s. Why? High pH (pK > 9) ensures anatabine is in its free base form, increasing solubility in organic solvents.

  • Extract: Add 3 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 mins.

  • Separate: Centrifuge at 4000 rpm for 5 mins. Freeze the aqueous layer (dry ice bath) and pour off the organic layer.

  • Reconstitute: Evaporate MTBE under nitrogen. Reconstitute residue in 100 µL of initial mobile phase.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Anatabine Enantiomers. Retrieved from

  • Ji, H., et al. (2019).[1][2] "Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS." Heliyon, 5(5).[1] Retrieved from

  • MDPI. (2022). "Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography." Separations. Retrieved from

  • Zheng, Q., et al. (2020).[3] "Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS." Science of The Total Environment. Retrieved from

  • Moldoveanu, S.C., et al. (1999). "Enantiomeric Composition of Nornicotine, Anatabine, and Anabasine in Tobacco." Chirality, 11:82–84. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Anatabine Tartrate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Stability of Anatabine Tartrate in Solution

Audience: Researchers, Formulation Scientists, and Pre-clinical Developers.

Introduction: The "Nervous" Alkaloid

Welcome to the Anatabine Tartrate (AT) Technical Support Center. If you are here, you likely observed a common phenomenon: your clear, colorless AT solution turned yellow or brown overnight, or your HPLC peaks are broadening unexpectedly.

The Core Problem: Unlike Nicotine, which contains a fully saturated pyrrolidine ring, Anatabine possesses a 1,2,3,6-tetrahydropyridine ring. This structure contains a reactive double bond (alkene) that makes the molecule significantly more susceptible to oxidative stress and electrophilic attack than its tobacco alkaloid cousins.[1]

This guide provides the protocols required to stabilize this molecule in solution, moving beyond generic "store at -20°C" advice to mechanistic control of degradation.

Module 1: Chemical Degradation Troubleshooting

Diagnostic Guide: Why is my solution degrading?
Symptom Root Cause Mechanism Immediate Corrective Action
Yellow/Brown Discoloration Oxidative DehydrogenationFormation of Anatabine-N'-oxide and subsequent polymerization of ring-opened byproducts.[1]Protocol A: Implement Nitrogen Sparging. Add antioxidants (e.g., Ascorbic Acid) if assay permits.[1]
Precipitation in Media pH-Induced DissociationAt pH > 7.5, the tartrate salt dissociates, and the free base (oil) separates from the aqueous phase.Protocol B: Adjust buffer pH to < 6.5 for stock stability. Use DMSO for high-concentration spikes.[1]
HPLC Peak Tailing Silanol InteractionThe secondary amine interacts with free silanols on silica columns.[1]Use end-capped C18 columns and add 0.1% TFA or Formic Acid to the mobile phase.[1]
Loss of Potency (No Color Change) PhotodegradationUV/Vis light catalyzes isomerization or cleavage of the tetrahydropyridine ring.Switch to Amber Borosilicate Glass vials immediately.
Visualizing the Instability

The following diagram illustrates the critical decision pathways for stabilizing Anatabine Tartrate based on its chemical vulnerabilities.

AnatabineStability Start Anatabine Tartrate (Solid) Solvent Solvent Choice Start->Solvent Aqueous Aqueous (PBS/Water) Solvent->Aqueous For Bio-Assay Organic Anhydrous (DMSO/DMF) Solvent->Organic For Storage Risk1 Risk: Hydrolysis & pH Drift Aqueous->Risk1 pH > 7.0 Risk2 Risk: Oxidation (N-Oxide) Organic->Risk2 Dissolved O2 FreshUse Immediate Use Only (< 24 Hours) Risk1->FreshUse Mitigation Mitigation Protocol Risk2->Mitigation Sparging + Amber Glass StableStock Stable Stock (-80°C) Mitigation->StableStock

Figure 1: Stability Decision Tree. Aqueous solutions are inherently unstable and recommended only for immediate use.[1] Long-term storage requires anhydrous, deoxygenated organic solvents.[1]

Module 2: Formulation & Storage Protocols

Protocol A: Preparation of an Oxygen-Free Stock Solution

Use this protocol to create a stock solution (e.g., 20 mg/mL) stable for 3-6 months.

Reagents:

  • Anatabine Tartrate (Solid)[2][3][4]

  • Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) - Avoid Ethanol for long-term storage due to hygroscopicity.[1]

  • Argon or Nitrogen gas source.[1]

Step-by-Step:

  • Solvent Sparging: Place the required volume of DMSO in a glass vial.[1] Insert a glass pipette connected to the inert gas line directly into the solvent.[1] Bubble gas gently for 5–10 minutes to displace dissolved oxygen.[1]

  • Dissolution: Weigh the Anatabine Tartrate rapidly (the salt is hygroscopic). Add to the sparged DMSO.[1] Vortex until fully dissolved.[1]

  • Headspace Purge: Before capping, blow a stream of inert gas over the top of the liquid for 10 seconds.[1]

  • Aliquot & Freeze: Do not store the bulk bottle. Aliquot into single-use amber glass vials (20–100 µL). Store at -80°C (preferred) or -20°C.

    • Why? Repeated freeze-thaw cycles introduce condensation (water) and oxygen, accelerating degradation.[1]

Protocol B: Aqueous Dilution for Biological Assays

Use this protocol for cell culture or animal dosing.[1]

The "12-Hour Rule": Aqueous solutions of Anatabine Tartrate (pH ~7.2) degrade measurably within 24 hours.

  • Buffer Selection: Use PBS (pH 7.[1][2][3][4]2) or Saline.[1][2][4][5]

  • Dilution: Spike the organic stock (from Protocol A) into the buffer immediately prior to use.

  • Solubility Check:

    • Limit: The tartrate salt is soluble up to ~10 mg/mL in PBS.[1][2][3]

    • Warning: If the pH rises above 7.5 (e.g., in old cell media), the free base may crash out. Ensure media pH is stable.[1]

Module 3: Analytical Validation (HPLC)

To verify the stability of your solution, use this validated HPLC setup. This separates the parent compound from its primary oxidation degradants (N-oxides).[1]

HPLC Method Parameters
ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Gemini), 150 x 4.6 mm, 5 µmHigh pH stability and retention of polar amines.[1]
Mobile Phase A 20 mM Ammonium Formate (pH 8.[1]0) or Phosphate Buffer (pH 7.[1][2][3][4][6]5)Basic pH suppresses protonation, improving peak shape for alkaloids.[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 10% B to 60% B over 15 minsAnatabine elutes early; degradants often elute earlier (more polar) or later (dimers).[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 260 nm Max absorption for the pyridine ring structure.[1][2]
Temperature 25°C or 30°CControls viscosity and retention time reproducibility.[1]
Experimental Workflow: Forced Degradation Study

Use this workflow to validate your storage conditions.

HPLCWorkflow Sample Sample (Stock Soln) Stress Stress Condition (24h @ RT / Light) Sample->Stress Prep Dilute in Mobile Phase Stress->Prep Filter 0.22 µm PVDF Filter Prep->Filter Inject HPLC Injection (10 µL) Filter->Inject Detect Detect @ 260nm Inject->Detect Result Compare Area % Detect->Result

Figure 2: Validation Workflow. Compare "Fresh" vs. "Stressed" samples to quantify the % degradation product (usually eluting at RRT 0.8 or 1.2).

Frequently Asked Questions (FAQ)

Q1: Can I autoclave my Anatabine Tartrate solution for sterilization? A: Absolutely not. Anatabine is heat-labile and susceptible to hydrolysis under high heat/pressure.[1]

  • Solution: Dissolve the tartrate in a solvent, then perform sterile filtration using a 0.22 µm PVDF or PES membrane filter into a sterile container.

Q2: My solution turned pink/red. Is it still usable? A: No. This indicates significant oxidation and polymerization (often referred to as "nicotine-like" browning, but faster in anatabine).[1] The effective concentration is unknown, and the degradation products (N-oxides) may have their own biological activity, confounding your data. Discard and prepare fresh.

Q3: Why is the solubility lower in Ethanol than DMSO? A: While Anatabine free base is highly soluble in ethanol, the Tartrate salt is less so (~1 mg/mL in Ethanol vs ~20 mg/mL in DMSO). The ionic interaction of the salt requires a more polar aprotic solvent like DMSO or DMF for high-concentration stocks.[1]

Q4: I am doing an in vivo study. Can I use DMSO as the vehicle? A: High concentrations of DMSO are toxic.[1]

  • Recommendation: Prepare a 100x stock in DMSO. Dilute 1:100 into sterile saline immediately before injection. This yields a final DMSO concentration of 1%, which is generally well-tolerated in rodents.[1]

References

  • Cayman Chemical. (R,S)-Anatabine (tartrate) Product Information & Stability Data.Link

  • PubChem. Anatabine - Compound Summary (CID 11388).[1] National Library of Medicine.[1] Link

  • Ji, H., et al. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS.[7][8] Heliyon, 5(5).[1][8] (Validates chromatographic separation of minor alkaloids). Link

  • Sicheri, F., et al. Anatabine Citrate and Methods of Use.[1] (Patent literature describing salt stability and formulation challenges).[1] US Patent 8,207,346.[1] Link

  • Paris, D., et al. (2013). Anatabine ameliorates Alzheimer's pathology...[9] (Provides context on biological assay preparation and vehicle usage). European Journal of Pharmacology. Link

Sources

troubleshooting peak tailing in anatabine HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in Anatabine Analysis Role: Senior Application Scientist Status: Active Support Ticket

Executive Summary: The Chemistry of Tailing

Peak tailing in anatabine analysis is rarely a random error; it is a predictable chemical consequence of its structure. Anatabine is a minor tobacco alkaloid containing a secondary amine within a tetrahydropyridine ring.

  • The Root Cause: Anatabine is a strong base (estimated pKa ~9.0–10.0). At the standard HPLC pH of 3.0–7.0, it exists almost exclusively as a positively charged cation (

    
    ).
    
  • The Interaction: Standard silica-based C18 columns have residual silanol groups (

    
    ). Above pH 3.5, these silanols ionize to 
    
    
    
    .
  • The Result: The positively charged anatabine interacts electrostatically with the negatively charged silanols. This secondary "cation-exchange" retention mechanism competes with the primary hydrophobic retention, causing the peak to drag (tail).

This guide provides a systematic workflow to eliminate these interactions and restore Gaussian peak shape (


).

Diagnostic Workflow

Before altering chemistry, use this logic tree to isolate the source of the tailing.

Tailing_Diagnostic_Tree Start START: Peak Tailing (Tf > 1.5) CheckAll Do ALL peaks tail? Start->CheckAll CheckBasic Do only BASIC peaks (Anatabine) tail? CheckAll->CheckBasic No (Only Anatabine) Hardware HARDWARE ISSUE Extra-column volume or blocked frit. CheckAll->Hardware Yes (All Peaks) Sample Check Sample Diluent Is it stronger than Mobile Phase? CheckBasic->Sample Check First Chemistry CHEMISTRY ISSUE Silanol interaction or pH mismatch. CheckPH Is Mobile Phase pH < 3.0? Chemistry->CheckPH Silanols Silanols are Active (Si-O-) Use TEA or Lower pH CheckPH->Silanols No (pH 3-8) CheckCol Is Column 'Endcapped'? CheckPH->CheckCol Yes (pH < 3) CheckCol->Silanols Yes, still tailing ReplaceCol Replace with Hybrid/HILIC Column CheckCol->ReplaceCol No/Unsure Sample->Chemistry No DiluentFix Diluent Effect Match Diluent to Initial MP Sample->DiluentFix Yes

Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing. Distinguishing between system-wide tailing and analyte-specific tailing is the critical first step.

Troubleshooting Modules

Module 1: Mobile Phase Chemistry (The "Why" and "How")

Q: I am using a standard C18 column with water/acetonitrile. Why is anatabine tailing? A: In a neutral or weakly acidic mobile phase, free silanols on the silica surface act as cation exchangers. You must suppress this interaction using one of two strategies: Silanol Suppression (Low pH) or Analyte Neutralization (High pH).

Strategy A: The "Silanol Blocker" (Traditional)
  • Mechanism: Add a competing base, such as Triethylamine (TEA), to the mobile phase.[1][2] TEA saturates the active silanol sites, preventing anatabine from binding to them.

  • Requirement: pH must be maintained < 3.0 to keep silanols protonated (

    
    ) as much as possible.
    
  • Warning: TEA is not MS-friendly (causes signal suppression).

Strategy B: High pH (Modern Gold Standard)
  • Mechanism: Raise the pH above the pKa of anatabine (pH > 10). At this pH, anatabine loses its proton and becomes neutral (

    
    ). Neutral molecules do not interact with charged silanols.
    
  • Requirement: You must use a column chemically stable at high pH (e.g., Hybrid Silica or Polymer-based). Standard silica dissolves above pH 8.0.

Silanol_Interaction cluster_0 Mechanism of Action Silanol Si-O(-) (Silanol) Anatabine Anatabine(+) (Analyte) Silanol->Anatabine Strong Attraction (Causes Tailing) TEA TEA(+) (Blocker) TEA->Silanol Blocks Site (Restores Shape)

Figure 2: Competitive inhibition mechanism. Triethylamine (TEA) acts as a sacrificial base, binding to active silanol sites so anatabine passes through without "sticking."

Module 2: Column Selection & Hardware

Q: Which column should I use for anatabine? A: Avoid standard "commodity" C18 columns. Use one of the following:

Column ClassMechanismRecommended ForNotes
Hybrid C18 (High pH) Hydrophobic + High pH StabilityBest General Choice Allows pH 10.0 operation. Excellent peak shape.
PFP (Pentafluorophenyl) Pi-Pi InteractionsIsomer SeparationGood for separating anatabine from nicotine/nornicotine.
HILIC (Bare Silica) Polar PartitioningMS DetectionElutes in high organic (good for MS sensitivity).

Q: Could my hardware be the problem? A: Yes. Basic alkaloids are sensitive to extra-column volume .

  • Symptom: Broad, tailing peaks for all analytes.

  • Fix: Replace standard red PEEK tubing (0.005" ID) with narrower tubing if using UPLC. Ensure the ferrule is seated fully into the column port (zero dead volume).

Module 3: Sample Preparation

Q: My peak shape is perfect for standards but tails for real samples. Why? A: This is likely a diluent mismatch .

  • The Issue: If you dissolve your sample in 100% methanol but your mobile phase starts at 95% water, the sample "crashes" out of solution or travels faster than the mobile phase at the head of the column.

  • The Fix: Dissolve the sample in the initial mobile phase composition (e.g., 90% Buffer / 10% Organic).

Gold Standard Protocols

These protocols are self-validating. If you follow them and still see tailing, the issue is hardware-related (Module 2).

Protocol A: The Modern High-pH Method (Recommended)

Best for robustness and separation of anatabine from nicotine.

  • Column: Hybrid C18 (e.g., Waters XBridge or Phenomenex Kinetex EVO), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 10% B to 60% B over 10 minutes.

  • Expected Result: Anatabine elutes as a sharp, symmetrical peak (

    
    ). The high pH neutralizes the amine, eliminating silanol interactions.
    
Protocol B: The Traditional Ion-Pair/Blocker Method

Use this if you are restricted to standard silica C18 columns.

  • Column: Base-Deactivated C18 (L1), 150 x 4.6 mm, 5 µm.

  • Buffer Preparation: Dissolve KH₂PO₄ (20 mM) in water. Add 0.1% Triethylamine (TEA) . Adjust pH to 3.0 with Phosphoric Acid.

  • Mobile Phase: Isocratic 85% Buffer / 15% Acetonitrile (adjust organic ratio for retention).

  • Critical Step: You must equilibrate the column for at least 30 column volumes to saturate silanols with TEA before the first injection.

References

  • Ji, H., et al. (2019).[3] "Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS." Heliyon, 5(5), e01719. Link

    • Citation for: Use of ammonium formate and pH optimization for tobacco alkaloids.[3]

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link

    • Citation for: Mechanisms of silanol interaction and the effect of high pH on basic analytes.
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Link

    • Citation for: Calculation of Tailing Factor ( ) and system suitability requirements.
  • Waters Corporation. "Basic Tailing Troubleshooting Guide." Link

    • Citation for: Hardware diagnostics and extra-column volume effects.

Sources

Technical Support Center: Resolving Anatabine, Anabasine, and Nicotine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the analytical challenges of resolving anatabine, anabasine, and nicotine. These structurally similar tobacco alkaloids present a significant hurdle in various research, quality control, and clinical settings. This guide provides in-depth, field-proven insights, detailed protocols, and troubleshooting solutions to empower researchers, scientists, and drug development professionals to achieve robust and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate anatabine, anabasine, and nicotine?

The primary challenge lies in their profound structural similarity. Anatabine and anabasine are structural isomers, meaning they share the same chemical formula (C₁₀H₁₂N₂) but differ in the arrangement of their atoms. Anabasine and nicotine are also isomers (C₁₀H₁₄N₂), and critically, they are isobaric , possessing the same nominal mass.[1] This isobaric nature makes them indistinguishable by mass spectrometry alone, necessitating complete chromatographic separation for accurate quantification.[1]

Q2: What are the key structural differences I should be aware of?

Understanding the subtle structural differences is key to designing a successful separation strategy. Nicotine consists of a pyridine and a pyrrolidine ring.[2] Anabasine is an isomer of nicotine, featuring a pyridine and a piperidine ring.[3] Anatabine is an isomer of nornicotine and contains a pyridine ring and a tetrahydropyridine ring. These differences in ring structure and saturation influence their polarity and interaction with chromatographic stationary phases.

G cluster_isomers Structural Relationships cluster_challenge Primary Analytical Challenge Nicotine Nicotine (C₁₀H₁₄N₂) Anabasine Anabasine (C₁₀H₁₄N₂) Nicotine->Anabasine Structural Isomers (Isobaric) Challenge Isobaric Interference in MS Nicotine->Challenge Anabasine->Challenge Anatabine Anatabine (C₁₀H₁₂N₂) Nornicotine Nornicotine (C₉H₁₂N₂) Anatabine->Nornicotine Related Structure

Caption: Structural relationships and the core analytical challenge.

Q3: Which analytical techniques are most effective for this separation?

The most prevalent and successful techniques are chromatography-based, coupled with mass spectrometry for sensitive detection.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) , typically with tandem mass spectrometry (MS/MS), are the gold standards.[4] They offer excellent resolution and specificity.

  • Gas Chromatography (GC) coupled with various detectors (FID, NPD, MS) is also widely used, especially for analyzing tobacco filler.[5][6]

  • Supercritical Fluid Chromatography (SFC) is an emerging green alternative that provides high efficiency and fast analysis times with reduced organic solvent consumption.[7]

Q4: Why is achieving baseline resolution between anabasine and nicotine so critical?

Because anabasine and nicotine are isobaric, their mass-to-charge ratios are identical.[1] If they co-elute (i.e., exit the chromatography column at the same time), a mass spectrometer cannot differentiate them. This leads to an overestimation of the anabasine concentration, as the signal from the much more abundant nicotine will contribute to the anabasine signal.[1][8] This is particularly problematic in studies monitoring tobacco use in subjects using nicotine replacement therapy (NRT), where anabasine is a key biomarker for actual tobacco consumption.[9]

Technical Guide 1: HPLC & UPLC-MS/MS Methodologies

High-performance liquid chromatography offers the most robust and widely validated approach for resolving these challenging isomers. The key is to exploit the subtle differences in their polarity and interaction with a reversed-phase stationary phase under controlled mobile phase conditions.

Causality of Separation: The Role of pH

The separation of these basic alkaloids on a C18 column is highly dependent on the pH of the mobile phase.[1] At a neutral or slightly basic pH, the alkaloids are in their less polar, free-base form, allowing for differential partitioning into the non-polar stationary phase. An acidic mobile phase would protonate the alkaloids, making them highly polar and causing them to elute very early, often with poor resolution. Therefore, maintaining a buffered mobile phase around pH 7 is a critical parameter for success.[1]

Detailed Protocol: UPLC-MS/MS for Quantitation of Anatabine and Anabasine

This protocol is adapted from validated methods for the analysis of minor tobacco alkaloids in biological matrices.[1][4]

  • Sample Preparation (Urine):

    • To 50 µL of urine sample in a 96-well plate, add an internal standard solution (containing isotopically labeled analogs like anabasine-d4).

    • Add a buffer solution (e.g., 25 mM ammonium bicarbonate) to ensure consistent pH.[1]

    • Vortex the plate thoroughly.

    • Perform solid-phase extraction (SPE) or a simple "dilute-and-shoot" approach depending on matrix complexity and required sensitivity. For high-throughput analysis, direct injection after filtration is common.[10]

  • Chromatographic Conditions:

    • Analytical Column: A high-resolution reversed-phase column is essential. A Phenomenex Luna C18 (5µ, 250 × 4.6mm) or equivalent is a proven choice.[1]

    • Mobile Phase A: 1.25 g Ammonium Formate + 0.5 mL concentrated Aqueous Ammonia in 1L of 10% Methanol / 90% HPLC-grade water.[9]

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.6 - 1.0 mL/min.

    • Injection Volume: 10-30 µL.[8]

    • Gradient Elution: A carefully optimized gradient is crucial.

      • Initial: 100% A for 1-2 minutes.

      • Ramp: Linearly to 60% A / 40% B over 8-10 minutes.

      • Wash: Ramp to 100% B and hold for 2 minutes.

      • Re-equilibration: Return to 100% A and hold for 3-4 minutes before the next injection.[4][9]

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[4]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Anatabine: 161.2 → 130.2

      • Anabasine: 163.2 → 118.2[1]

      • Nicotine: 163.2 → 130.2[1]

      • Internal Standards: Monitor corresponding deuterated transitions.

    • Parameter Optimization: Optimize compound-dependent parameters like declustering potential (DP) and collision energy (CE) for each analyte via infusion to maximize sensitivity.[4]

G cluster_prep Sample Preparation cluster_lc UPLC System cluster_ms MS/MS Detector cluster_analysis Data Analysis Urine Urine Sample Add_IS Add Internal Standard (IS) Urine->Add_IS Add_Buffer Add Buffer (e.g., NH₄HCO₃) Add_IS->Add_Buffer Filter Filter / SPE Add_Buffer->Filter Inject Inject into UPLC Filter->Inject Column Reversed-Phase C18 Column Inject->Column Gradient Gradient Elution (pH Control) Column->Gradient ESI ESI+ Source Gradient->ESI MRM MRM Analysis ESI->MRM Data Data Acquisition MRM->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Report Generate Report Quant->Report

Caption: Typical UPLC-MS/MS workflow for tobacco alkaloid analysis.

Troubleshooting HPLC/UPLC Separations
Problem Potential Cause(s) Solutions & Explanations
Poor Resolution / Co-elution of Anabasine & NicotineIncorrect Mobile Phase pH: The pH is not optimal for differential interaction. Even small shifts can cause peaks to merge.Verify and Adjust pH: Ensure the aqueous mobile phase buffer is correctly prepared and stable. A pH around 7 is a good starting point.[1] Experiment with small adjustments (e.g., ± 0.2 pH units).
Column Degradation: Loss of stationary phase or accumulation of contaminants reduces resolving power.Replace Column: Columns have a finite lifetime. If performance degrades and cannot be restored by washing, replacement is necessary. Use a Guard Column: This sacrificial column protects the analytical column from strongly retained matrix components.[11]
Inappropriate Gradient Slope: The gradient may be too steep, not allowing enough time for separation.Flatten the Gradient: Decrease the rate of change in the organic mobile phase percentage during the elution window of the target analytes.
Peak Tailing (for all alkaloids)Secondary Silanol Interactions: Residual active silanol groups on the silica support can interact with the basic amine groups of the alkaloids, causing tailing.Use a Base-Deactivated Column: Modern columns are end-capped to minimize these interactions. Add a Competing Base: A small amount of a competing amine (e.g., triethylamine) in the mobile phase can occupy active sites.
Column Contamination: Buildup of matrix components on the column frit or head.Implement a Column Wash Procedure: After each batch, flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.[4][12]
High System Backpressure Buffer Precipitation: The buffer used in the aqueous mobile phase may not be soluble in high concentrations of the organic mobile phase.Check Buffer Solubility: Ensure the buffer concentration is below its solubility limit in the highest organic percentage of your gradient. Flushing the system with water may dissolve precipitated salts.[12][13]
Clogged Column Frit or Tubing: Particulate matter from samples or mobile phase has blocked the flow path.Filter All Samples & Mobile Phases: Use 0.2 or 0.45 µm filters. Backflush the Column: Reverse the column direction and flush with a filtered, compatible solvent at a low flow rate.[12]
Ion Suppression / Poor MS Sensitivity Matrix Effects: Co-eluting, non-analyte compounds from the sample matrix compete for ionization in the ESI source.Improve Chromatographic Resolution: Separate the analytes of interest from the interfering matrix components. Enhance Sample Cleanup: Use a more rigorous SPE protocol to remove interfering compounds. Use an Isotopic Internal Standard: A co-eluting stable isotope-labeled internal standard will experience the same ion suppression as the analyte, allowing for accurate correction during quantification.[4]

Technical Guide 2: Chiral Separation of Nicotine Enantiomers

Distinguishing between naturally derived (S)-(-)-nicotine and synthetically produced nicotine, which is often a racemic mixture of (S)- and (R)-enantiomers, is a growing requirement in regulatory science.[2] This requires a specialized chiral separation method.

Principle of Chiral Chromatography

Chiral separation is achieved by using a Chiral Stationary Phase (CSP). These phases contain a chiral selector that interacts stereospecifically with the enantiomers. One enantiomer will form a more stable transient diastereomeric complex with the CSP, causing it to be retained longer on the column than the other, thus enabling their separation.[2] Polysaccharide-based and macrocyclic glycopeptide-based columns are common choices for this application.[14]

Example Chiral HPLC Method
  • Analytical Column: Chiralpak AGP or Daicel OD-H column (or similar polysaccharide-based chiral column).[14][15]

  • Mobile Phase: Isocratic elution is often used. A typical mobile phase might be a mixture of an alcohol (e.g., methanol or ethanol) and a buffer like ammonium formate.[14]

  • Detection: UV or MS/MS.

  • Key Challenge: Method development can be extensive, as finding the right combination of CSP and mobile phase for a specific pair of enantiomers is often empirical. Gas chromatography with a chiral column is also a viable, though sometimes more complex, alternative.[16]

G Start Analytical Goal Decision Need to differentiate (S)- vs (R)-Nicotine? Start->Decision Achiral Standard Achiral Method (e.g., C18 HPLC) Decision->Achiral No Chiral Chiral Separation Method (e.g., Chiral HPLC/GC) Decision->Chiral Yes Achiral_Purpose Purpose: Quantify total Nicotine, Anatabine, Anabasine Achiral->Achiral_Purpose Chiral_Purpose Purpose: Determine enantiomeric ratio, identify synthetic nicotine source Chiral->Chiral_Purpose

Caption: Decision workflow for selecting an achiral vs. chiral method.

References

  • P. M. Jacob, et al. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Available at: [Link]

  • A. El-Hellani, et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Available at: [Link]

  • A. N. Hoofnagle, et al. (2006). Specific Detection of Anabasine, Nicotine, and Nicotine Metabolites in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • Google Patents. (n.d.). Chiral separation of mixture of nicotine enantiomers.
  • B. N. P. et al. (2022). Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014. Available at: [Link]

  • P. Jacob, et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Available at: [Link]

  • ResearchGate. (n.d.). Separation of the eight alkaloids in both supercritical fluid chromatography (SFC) and HPLC modes. Available at: [Link]

  • ResearchGate. (2024). Enantiomeric separation of four pairs of alkaloids by using a C18 column tandem polysaccharide. Available at: [Link]

  • ResearchGate. (n.d.). Determination of anabasine, anatabine, and nicotine biomarkers in wastewater. Available at: [Link]

  • MDPI. (2022). Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014. Available at: [Link]

  • ChemRxiv. (n.d.). Analysis and differentiation of tobacco-derived and synthetic nicotine products. Available at: [Link]

  • J. G. Lisko, et al. (2013). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Available at: [Link]

  • B. Wei, et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. Available at: [Link]

  • Scholars' Mine. (1999). Enantiomeric Composition of Nornicotine, Anatabine, and Anabasine in Tobacco. Available at: [Link]

  • ResearchGate. (n.d.). Structures of anabasine and nicotine, the major alkaloids in tobacco.... Available at: [Link]

  • Health Canada. (n.d.). Determination of Alkaloids in Whole Tobacco. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of anatabine and nicotine. Available at: [Link]

  • ResearchGate. (n.d.). Supercritical fluid chromatography of alkaloids and scale up study. Available at: [Link]

  • MDPI. (n.d.). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Available at: [Link]

  • Agilent. (n.d.). HPLC Column and Separation and Separation Troubleshooting. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of Minor Alkaloids in Tobacco: A Collaborative Study. Available at: [Link]

  • Wikipedia. (n.d.). Anabasine. Available at: [Link]

  • ACS Publications. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of Supercritical Fluid Extraction of Total Alkaloids.... Available at: [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Editora da Universidade de Vassouras. (n.d.). Trends in analytical methods for analysis of tobacco products: An Overview. Available at: [Link]

  • Twisting Memoirs Publication. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry. Available at: [Link]

  • CORESTA. (n.d.). Determination of Tobacco Alkaloids in Consumer Products by UPLC-MS/MS using a Modified QuEChERS Method. Available at: [Link]

  • KoreaScience. (n.d.). Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC). Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]

Sources

Technical Support Center: Optimizing Yield in the Synthetic Production of Anatabine Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthetic production of anatabine tartrate. As your dedicated application scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of the process, enabling you to troubleshoot effectively and optimize your yields. We will explore the critical parameters of a scalable and efficient synthesis, delve into common challenges, and provide validated protocols to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable synthetic route for anatabine?

A highly effective and scalable method involves a three-step process starting from 3-aminomethylpyridine and benzophenoneimine, followed by cyclization with a dielectrophile like cis-1,4-dichloro-2-butene. This route is advantageous as it avoids water as a byproduct, which can complicate the reaction and affect the stability of the moisture-sensitive anatabine product.[1] The initial imine formation can even be conducted neat, simplifying the workup.[1]

Q2: My overall yield is low. What are the most critical steps to focus on for optimization?

Low overall yield can often be traced back to three key areas:

  • Imine Formation: Incomplete formation of the initial benzylhydrylidene-pyridin-3-yl-methyl-amine intermediate will naturally limit the final product. This step is sensitive to moisture.

  • Cyclization Reaction: The alkylation and cyclization step is the heart of the synthesis. The choice of base, reaction temperature, and the purity of the dielectrophile are all critical.

  • Purification: Anatabine is a basic alkaloid, and losses can occur during the acid-base workup and extraction if pH is not carefully controlled.

Q3: I'm concerned about the safety of the reagents. What are the primary hazards?

The dielectrophile, cis-1,4-dichloro-2-butene, is a significant hazard. It is a flammable liquid that is toxic if swallowed or in contact with skin, fatal if inhaled, causes severe skin burns and eye damage, and is a suspected carcinogen.[2] It should only be handled in a chemical fume hood with appropriate personal protective equipment (PPE). Benzophenone imine is a skin and eye irritant.[3][4] A thorough review of the Safety Data Sheets (SDS) for all reagents is mandatory before beginning any experiment.

Synthetic Pathway Overview

The synthesis of anatabine via the imine intermediate is a robust method. The following diagram illustrates the key transformations.

Anatabine_Synthesis cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Ring Closure cluster_step4 Step 4: Salt Formation A 3-Aminomethylpyridine C Benzylhydrylidene-pyridin-3-yl-methyl-amine A->C 50°C, neat (Ammonia byproduct) B Benzophenone Imine B->C E Cyclized Intermediate C->E D 1. Strong Base (e.g., KHMDS) 2. cis-1,4-dichloro-2-butene D->E G Anatabine (Free Base) E->G F 1. Acid Hydrolysis (e.g., HCl) 2. Basification (e.g., KOH/K2CO3) F->G I Anatabine Tartrate G->I H Tartaric Acid H->I

Caption: Synthetic workflow for anatabine tartrate production.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Conversion in Step 1 (Imine Formation)

Symptoms:

  • TLC analysis shows a significant amount of remaining 3-aminomethylpyridine.

  • The reaction mixture does not become homogenous as expected.

  • The isolated yield of the imine intermediate is below 85-90%.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Presence of Moisture The reaction of an amine with an imine to form a new imine is a reversible equilibrium. Water can hydrolyze the benzophenone imine starting material and the desired product.Ensure all glassware is oven-dried. Use anhydrous reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is recommended.
Incorrect Reaction Temperature The reaction requires sufficient thermal energy to drive off the ammonia byproduct, shifting the equilibrium towards the product.The reaction should be maintained at approximately 50°C.[1] Lower temperatures will slow the reaction rate, while excessively high temperatures could lead to side reactions.
Insufficient Reaction Time The reaction is not instantaneous and requires several hours to reach completion.Monitor the reaction by TLC (e.g., using a 9:1 mixture of chloroform:methanol as the mobile phase). The reaction is typically complete within 5-7 hours.[1]
Problem 2: Low Yield and/or Multiple Products in Step 2 (Cyclization)

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks in addition to the desired product.

  • The final anatabine yield is significantly below the expected 25-30%.

  • The reaction mixture turns dark brown or black, indicating decomposition.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Base Strength/Stoichiometry A strong, non-nucleophilic base is required to deprotonate the carbon alpha to the imine and the pyridine ring, forming the carbanion for alkylation. Insufficient base will result in incomplete reaction, while an inappropriate base could lead to side reactions.Potassium tert-butoxide (KtOBu) or other strong bases like LDA or KHMDS are effective.[1] Use at least 1.5 equivalents of the base to ensure complete deprotonation.
Reaction Temperature The initial deprotonation and subsequent alkylation are highly exothermic and temperature-sensitive. The reaction should be initiated at a low temperature to control the reaction rate and prevent side reactions.The addition of the base to the imine intermediate should be performed at a low temperature (e.g., -78°C to -45°C). The dielectrophile should also be added at a low temperature.[1]
Purity of cis-1,4-dichloro-2-butene The trans isomer and other impurities can lead to the formation of isomeric byproducts that are difficult to separate from anatabine.Use a high-purity source of cis-1,4-dichloro-2-butene. If the purity is questionable, it can be purified by distillation, though this should be done with extreme caution due to its toxicity.
Over-alkylation While less common in this specific intramolecular cyclization, it's a known issue in pyridine chemistry.Ensure slow, controlled addition of the dielectrophile to the reaction mixture.
Problem 3: Difficulty in Purification and Isolation of Anatabine Free Base

Symptoms:

  • Formation of an emulsion during the acid-base workup.

  • Low recovery of anatabine from the organic phase.

  • The final product is an oil that does not solidify or is difficult to handle.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Incorrect pH during Extraction Anatabine is a basic compound. To extract it into an organic solvent, the aqueous layer must be sufficiently basic (pH > 10) to ensure the anatabine is in its free base form.After the acid hydrolysis step, basify the solution with solid K₂CO₃ and then a saturated aqueous KOH solution.[1] Check the pH of the aqueous layer with a pH meter or pH paper to confirm it is strongly basic.
Choice of Extraction Solvent The efficiency of the extraction depends on the partition coefficient of anatabine in the chosen solvent system.Methyl tert-butyl ether (MTBE) is an effective and environmentally preferable solvent for extracting anatabine.[1] It has been shown to improve extraction efficiency compared to halogenated solvents like chloroform.
Incomplete Phase Separation The presence of salts can sometimes lead to emulsions.Basifying the solution to saturation with KOH and K₂CO₃ can help induce phase separation.[1] If an emulsion persists, adding a small amount of brine (saturated NaCl solution) can help break it.
Problem 4: Issues with Anatabine Tartrate Salt Formation

Symptoms:

  • The tartrate salt does not precipitate from the solution.

  • The product oils out instead of crystallizing.

  • The yield of the crystalline salt is low.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Solvent System The solubility of the alkaloid tartrate salt is highly dependent on the solvent system. The ideal system is one in which the salt is soluble at an elevated temperature but sparingly soluble at room temperature or below.A mixture of ethanol and water is often a good starting point for the crystallization of alkaloid tartrate salts.[4] The ratio may need to be optimized.
Rate of Cooling Rapid cooling can lead to the formation of a supersaturated solution that oils out or forms very fine, difficult-to-filter crystals.Cool the solution slowly and with gentle stirring to encourage the formation of well-defined crystals.[4] Seeding the solution with a small crystal of the desired product can also promote crystallization.
Purity of Anatabine Free Base Impurities can inhibit crystallization or co-precipitate with the product, lowering its purity.Ensure the anatabine free base is of high purity (>98%) before attempting salt formation. If necessary, purify the free base by distillation or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of Anatabine Free Base

This protocol is adapted from the optimized method described in US Patent 8,207,346 B2.[1]

Step 1: Imine Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminomethylpyridine and benzophenone imine in a 1:1 molar ratio.

  • Heat the neat mixture to 50°C and stir for 5-7 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the resulting benzylhydrylidene-pyridin-3-yl-methyl-amine can be used in the next step without further purification.

Step 2 & 3: Cyclization and Hydrolysis

  • Dissolve the crude imine from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C in a dry ice/acetone bath under an inert atmosphere.

  • Slowly add 1.5 equivalents of potassium tert-butoxide (KtOBu) and stir the mixture for 30 minutes.

  • In a separate flask, dissolve 1.1 equivalents of cis-1,4-dichloro-2-butene in anhydrous THF.

  • Slowly add the cis-1,4-dichloro-2-butene solution to the reaction mixture, maintaining the temperature between -78°C and -45°C.

  • Allow the reaction to stir at -45°C for 1-2 hours.

  • Quench the reaction by adding 10% aqueous hydrochloric acid and allow the mixture to warm to room temperature. Stir for 10-20 minutes to ensure complete hydrolysis of the imine.

  • Transfer the mixture to a separatory funnel and basify the aqueous layer to saturation with solid potassium carbonate (K₂CO₃) followed by the addition of 40% aqueous potassium hydroxide (KOH) until the pH is >10.

  • Extract the aqueous layer three times with methyl tert-butyl ether (MTBE).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude anatabine as an oil.

Step 4: Purification

  • The crude anatabine can be purified by vacuum distillation to achieve a purity of >99%.[1]

Protocol 2: Formation of Anatabine Tartrate

This is a general protocol for the formation of an alkaloid tartrate salt and may require optimization.

  • Dissolve the purified anatabine free base in a minimal amount of warm ethanol.

  • In a separate flask, dissolve 1.5 equivalents of L-tartaric acid in a minimal amount of warm 9:1 ethanol/water.

  • Slowly add the tartaric acid solution to the anatabine solution with gentle stirring.

  • Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystalline anatabine tartrate by vacuum filtration and wash the crystals with cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: Key Reactant Properties and Stoichiometry
Reactant Molar Mass ( g/mol ) Equivalents Key Considerations
3-Aminomethylpyridine108.141.0Ensure it is anhydrous.
Benzophenone Imine181.241.0Can be used neat. Irritant.
Potassium tert-butoxide112.211.5Strong base, handle under inert atmosphere.
cis-1,4-dichloro-2-butene124.991.1Highly toxic and carcinogenic. Use with extreme caution.
L-Tartaric Acid150.091.5The stoichiometry can influence the salt form.
Table 2: Typical Analytical Data for Anatabine
Analytical Technique Expected Results
¹H NMR (600 MHz, Methanol-d₄) δ (ppm): 8.57, 8.44, 7.88, 7.43, 5.87, 5.83, 3.92, 3.52, 3.42, 2.28
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 160. Key fragments may include peaks corresponding to the pyridine and tetrahydropyridine moieties.
TLC (9:1 CHCl₃:MeOH) Rf value will vary, but a single spot should be observed for the purified product. Can be visualized with UV light or Dragendorff's reagent.

Troubleshooting Workflow

Troubleshooting_Anatabine cluster_synthesis Anatabine Synthesis Troubleshooting Start Low Overall Yield Check_Step1 Step 1 Yield/Purity Low? Start->Check_Step1 Troubleshoot_Step1 Check for Moisture Verify Temp. (50°C) Increase Reaction Time Check_Step1->Troubleshoot_Step1 Yes Check_Step2 Multiple Products in Step 2? Check_Step1->Check_Step2 No Troubleshoot_Step1->Check_Step2 Troubleshoot_Step2 Verify Base Stoichiometry Control Temperature (-78°C) Check Dichlorobutene Purity Check_Step2->Troubleshoot_Step2 Yes Check_Purification Losses During Purification? Check_Step2->Check_Purification No Troubleshoot_Step2->Check_Purification Troubleshoot_Purification Ensure pH > 10 for Extraction Use MTBE as Solvent Use Brine to Break Emulsions Check_Purification->Troubleshoot_Purification Yes Check_Salt Issues with Salt Formation? Check_Purification->Check_Salt No Troubleshoot_Purification->Check_Salt Troubleshoot_Salt Optimize Solvent System Slow Cooling/Seeding Ensure Free Base Purity Check_Salt->Troubleshoot_Salt Yes End Yield Optimized Check_Salt->End No Troubleshoot_Salt->End

Caption: A decision tree for troubleshooting low yield in anatabine synthesis.

References

  • A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. (2005). PMC. [Link]

  • Methods of synthesizing anatabine. (2012).
  • 1,4-Dichloro-2-butene. PubChem. [Link]

  • Anatabine. Wikipedia. [Link]

  • Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. (2023). ACS Omega. [Link]

  • Tartaric acid-nicotine salt, preparation method and application thereof. (2021).
  • Notes: Amination Reactions of cis-1,4-Dichloro-2-butene. (2003). ResearchGate. [Link]

  • Structures of key alkaloid impurities in nicotine; (A) Anatabine, (B)... (n.d.). ResearchGate. [Link]

  • Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. (2017). PMC. [Link]

  • Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. (2004). Wiley Online Library. [Link]

  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods. (2012). ResearchGate. [Link]

  • PROCESS FOR PREPARING THE L - TARTRATE SALT OF (3aR) - 2, 3a, 4, 5, 6, 7 - HEXAHYDRO - 2 - METHYL - 3a - (PHENYLMETHYL) - 3H - PYRAZOLO [4,3-c] PYRIDIN - 3 - ONE. (1996).
  • an evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. (n.d.). IIP Series. [Link]

Sources

Technical Support Center: Minimizing Oxidation of Anatabine During Extraction Processes

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing the oxidative degradation of anatabine during extraction from plant matrices. Our goal is to equip you with the knowledge and practical tools to ensure the integrity and yield of your target compound.

Understanding the Challenge: The Susceptibility of Anatabine to Oxidation

Anatabine, a minor alkaloid found in plants of the Solanaceae family, is gaining significant interest for its potential therapeutic properties, including its anti-inflammatory effects. However, like many complex organic molecules, anatabine is susceptible to degradation during extraction, with oxidation being a primary concern. The molecular structure of anatabine, featuring a pyridine and a dihydropyridine ring, contains sites that are vulnerable to oxidative attack. This degradation can be initiated by several factors prevalent during standard extraction procedures, leading to reduced yields and the introduction of impurities that can complicate downstream applications.

The primary drivers of anatabine oxidation during extraction include:

  • Enzymatic Activity: Upon cell lysis, endogenous plant enzymes, such as polyphenol oxidases (PPOs) and peroxidases (PODs), are released and can catalyze the oxidation of phenolic compounds and alkaloids.

  • Presence of Oxygen: Atmospheric oxygen can directly react with anatabine, especially in the presence of light, heat, or metal ions which can act as catalysts.

  • pH of the Extraction Medium: The stability of alkaloids is often pH-dependent. Extremes in pH can render the molecule more susceptible to oxidative and hydrolytic degradation.

  • Temperature: Elevated temperatures used during extraction and solvent evaporation can accelerate the rate of oxidative reactions.

  • Light Exposure: UV radiation from ambient light can provide the energy to initiate photochemical degradation pathways.

Visualizing the Problem: Potential Oxidative Degradation Pathway

While the precise oxidative degradation pathway of anatabine during plant extraction is a complex area of ongoing research, a likely route involves the oxidation of the dihydropyridine ring, potentially leading to the formation of lactam derivatives.

Anatabine Oxidation Pathway Anatabine Anatabine Oxidative_Stress Oxidative Stress (O₂, Light, Enzymes, Heat, pH) Oxidized_Intermediate Oxidized Intermediate (e.g., Hydroxylated Anatabine) Oxidative_Stress->Oxidized_Intermediate Oxidation Lactam_Derivative Lactam Derivative Oxidized_Intermediate->Lactam_Derivative Further Oxidation/ Rearrangement Other_Degradation_Products Other Degradation Products Oxidized_Intermediate->Other_Degradation_Products Side Reactions

Caption: A simplified theoretical pathway of anatabine oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of anatabine oxidation in my extract?

A: The most common initial indicator is a change in the color of your extract, often turning yellow or brown. This is typically due to the formation of colored degradation products and the polymerization of oxidized compounds. You may also observe the appearance of unknown peaks in your analytical chromatograms (e.g., HPLC-UV or LC-MS) and a corresponding decrease in the peak area of your anatabine standard.

Q2: Which extraction solvent is best to minimize anatabine oxidation?

A: The choice of solvent should be based on both its ability to efficiently solubilize anatabine and its potential to contribute to oxidative stress. Generally, polar solvents like methanol and ethanol are effective for extracting alkaloids. However, it is crucial to use high-purity, peroxide-free solvents. It is also highly recommended to deoxygenate your extraction solvent by sparging with an inert gas, such as nitrogen or argon, for 15-30 minutes prior to use.

Q3: How does pH affect anatabine stability during extraction?

A: Most alkaloids, including anatabine, exist as salts in the acidic vacuoles of plant cells. Maintaining a slightly acidic to neutral pH (around 6-7) during the initial extraction can help maintain their stability. Strongly alkaline conditions should be avoided as they can promote oxidation and other degradation reactions. A common strategy is to perform an initial extraction with a slightly acidified solvent (e.g., methanol with 0.1% formic acid) to ensure the alkaloids are in their more stable protonated form.

Q4: Can I just add an antioxidant to my solvent and not worry about other factors?

A: While adding an antioxidant is a critical step, it is not a standalone solution. Minimizing oxidation requires a multi-faceted approach. For optimal results, you should combine the use of antioxidants with other protective measures, including working at low temperatures, protecting your samples from light, and minimizing their exposure to oxygen by working under an inert atmosphere.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solutions
Low Anatabine Yield Oxidative Degradation: Exposure to oxygen, light, or high temperatures. Enzymatic Degradation: Release of endogenous plant enzymes. Incomplete Extraction: Suboptimal solvent or extraction parameters.1. Implement Antioxidant Strategies: Add antioxidants like ascorbic acid (0.1-1% w/v) or sodium metabisulfite (0.1-0.5% w/v) to your extraction solvent.[1][2] 2. Control Environmental Factors: Work under dim light or use amber glassware. Perform extractions on ice or in a cold room (4°C). 3. Deactivate Enzymes: Flash-freeze plant material in liquid nitrogen immediately after harvesting and grind it at low temperatures. 4. Optimize Extraction: Ensure the chosen solvent has the appropriate polarity and that the extraction time and solvent-to-solid ratio are optimized.
Appearance of Unknown Peaks in Chromatogram Formation of Degradation Products: Oxidation, hydrolysis, or other side reactions.1. Analyze a Freshly Prepared Standard: Run a freshly prepared anatabine standard to confirm its retention time and peak purity. 2. Re-evaluate Extraction Conditions: If new peaks are present in your sample, this indicates degradation. Implement the protective measures outlined for "Low Anatabine Yield." 3. Use a Stability-Indicating Analytical Method: Employ an HPLC or UPLC method with sufficient resolution to separate anatabine from its potential degradation products.
Extract Discoloration (Yellowing/Browning) Oxidation of Phenolic Compounds and Anatabine: Polymerization of oxidation products.1. Work Rapidly: Minimize the time between sample homogenization and extraction. 2. Use an Inert Atmosphere: Purge your extraction vessel with nitrogen or argon before and during the extraction process. 3. Incorporate a Chelating Agent: Add a small amount of EDTA (e.g., 1 mM) to your extraction buffer to chelate metal ions that can catalyze oxidation.

Experimental Protocols

Protocol 1: Optimized Extraction of Anatabine with Oxidation Control

This protocol outlines a robust method for extracting anatabine from plant material while minimizing oxidative degradation.

Materials:

  • Fresh or freeze-dried plant material (e.g., from Nicotiana species)

  • Liquid nitrogen

  • Extraction Solvent: 80% Methanol in water (v/v) with 0.5% (w/v) Ascorbic Acid and 0.1% (w/v) Sodium Metabisulfite. Deoxygenate by sparging with nitrogen gas for 20 minutes before use.

  • 0.1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • 2 M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation:

    • Immediately after harvesting, flash-freeze the plant material in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction under Inert Atmosphere:

    • Weigh the powdered plant material and place it in a flask.

    • Purge the flask with nitrogen gas for 5 minutes.

    • Add the deoxygenated extraction solvent at a 1:10 solid-to-liquid ratio (w/v).

    • Seal the flask and continue to blanket the headspace with nitrogen.

    • Macerate on an orbital shaker at 150 rpm for 4 hours at 4°C in the dark.

  • Filtration and Acid-Base Partitioning:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 35°C.

    • Acidify the concentrated extract to pH 2 with 0.1 M HCl.

    • Wash the acidic solution three times with an equal volume of DCM to remove non-polar impurities. Discard the organic phase.

    • Adjust the pH of the aqueous phase to 9-10 with 2 M NaOH.

    • Extract the alkaline solution three times with an equal volume of DCM.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Final Steps:

    • Filter to remove the sodium sulfate.

    • Evaporate the DCM under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., methanol) for analysis.

Visualizing the Workflow: Extraction with Oxidation Control

Anatabine Extraction Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Harvest Harvest Flash_Freeze Flash_Freeze Harvest->Flash_Freeze Immediate Cryo_Grind Cryo_Grind Flash_Freeze->Cryo_Grind Maintain low temp Extraction Extraction Cryo_Grind->Extraction Add deoxygenated solvent + antioxidants Filtration Filtration Extraction->Filtration Under N₂ atmosphere 4°C, in dark Concentrate Concentrate Filtration->Concentrate Low temp evaporation Acidify Acidify Concentrate->Acidify pH 2 Wash_DCM Wash_DCM Acidify->Wash_DCM Remove non-polar impurities Basify Basify Wash_DCM->Basify pH 9-10 Extract_DCM Extract_DCM Basify->Extract_DCM Isolate anatabine Dry_Evaporate Dry_Evaporate Extract_DCM->Dry_Evaporate Under N₂ stream Reconstitute Reconstitute Dry_Evaporate->Reconstitute Known volume LC_MS_Analysis LC_MS_Analysis Reconstitute->LC_MS_Analysis

Caption: Workflow for anatabine extraction with integrated oxidation control steps.

Analytical Validation: Ensuring the Integrity of Your Results

To effectively troubleshoot and validate your extraction protocol, a robust analytical method is essential. A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with UV or Mass Spectrometry (MS) detection is recommended.

Key features of a stability-indicating method:

  • Specificity: The ability to accurately measure anatabine in the presence of its potential degradation products, impurities, and matrix components.

  • Forced Degradation Studies: To develop such a method, anatabine standards should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will generate the potential degradation products and allow for the development of a chromatographic method that can resolve them from the parent compound.

Recommended LC-MS/MS Parameters for Anatabine Quantification:

Parameter Typical Value
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of anatabine and related alkaloids
Flow Rate 0.2-0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor ion (Q1): m/z 161.1; Product ion (Q3): e.g., m/z 133.1, 106.1

By implementing these preventative measures and utilizing a robust analytical approach, you can significantly improve the yield and purity of anatabine from your plant extractions, ensuring the reliability and reproducibility of your research.

References

  • Tan, T. C., et al. (2015). Effectiveness of ascorbic acid and sodium metabisulfite as anti-browning agent and antioxidant on green coconut water (Cocos nucifera) subjected to elevated thermal processing. International Food Research Journal, 22(5), 1847-1852.
  • Son, S. M., et al. (2001). Effect of L-Ascorbic Acid and Sodium Metabisulfite in the Inhibition of the Enzymatic Browning of Minimally Processed Apple. Food Science and Biotechnology, 10(2), 150-154.

Sources

addressing solubility issues of anatabine tartrate in high pH buffers

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with anatabine tartrate, particularly in high pH buffer systems. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.

I. Understanding the Challenge: The Science Behind Anatabine Tartrate's pH-Dependent Solubility

Anatabine is a weak base, a characteristic it shares with other alkaloids like nicotine. Its structure contains two nitrogen atoms, each with the potential to be protonated. The tartrate salt form of anatabine enhances its solubility in neutral to acidic aqueous solutions. However, as the pH of the buffer system increases, the equilibrium shifts, leading to a decrease in solubility and potential precipitation.

`dot graph "Anatabine_Equilibrium" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} ` Figure 1. pH-Dependent Equilibrium of Anatabine. This diagram illustrates how the equilibrium between the soluble protonated form and the poorly soluble free base form of anatabine shifts with changes in pH.

II. Frequently Asked Questions (FAQs)

Q1: Why is my anatabine tartrate precipitating out of my high pH buffer?

A1: Anatabine is a weak base. In high pH buffers (pH > ~8.0), the anatabine molecule tends to be in its unprotonated, or "free base," form, which is significantly less soluble in water than its protonated salt form. This decrease in solubility is a primary cause of precipitation.

Q2: What is the approximate solubility of anatabine tartrate in a neutral buffer?

A2: The solubility of (R,S)-anatabine tartrate in PBS at pH 7.2 is approximately 10 mg/mL[2]. However, this value can be influenced by the specific buffer components and ionic strength.

Q3: Can I simply increase the amount of buffer to improve solubility?

A3: While buffer capacity is important for maintaining pH, simply increasing the buffer concentration may not significantly improve the intrinsic solubility of the anatabine free base. In some cases, high salt concentrations from the buffer can even decrease solubility through a "salting-out" effect[3].

Q4: Are there any common excipients that can help improve the solubility of anatabine tartrate at high pH?

A4: Yes, several pharmaceutically acceptable excipients can enhance solubility. These include co-solvents like propylene glycol and polyethylene glycol (PEG) 400, and complexing agents such as cyclodextrins.

Q5: Will heating the solution help to dissolve the anatabine tartrate?

A5: While heating can temporarily increase the solubility of many compounds, it is not a recommended solution for anatabine tartrate in high pH buffers. The increased temperature can accelerate the degradation of the molecule, and the compound may precipitate out again as the solution cools. Stability studies have shown that anatabine can be sensitive to temperature[4].

III. Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues

This guide provides a structured approach to troubleshooting and resolving anatabine tartrate solubility problems in high pH buffers.

Troubleshooting_Workflow

Step 1: Confirm and Characterize the Precipitation

Before modifying your formulation, it's crucial to confirm that the precipitate is indeed anatabine.

  • Visual Inspection: Observe the timing and nature of the precipitation. Does it occur immediately upon addition to the buffer, or over time?

  • Analytical Confirmation (Optional but Recommended): If possible, isolate the precipitate and confirm its identity using techniques like HPLC or LC-MS.

Step 2: pH Adjustment (The Simplest Approach)

The most straightforward method to increase the solubility of a weak base is to lower the pH of the solution.

  • Action: Carefully adjust the pH of your buffer downwards, ideally to a value closer to or below the estimated pKa of anatabine (~8.0).

  • Causality: By lowering the pH, you increase the concentration of protons (H+) in the solution, which shifts the equilibrium towards the more soluble, protonated form of anatabine.

  • Consideration: This approach is only feasible if a lower pH does not negatively impact your downstream application or the stability of other components in your formulation.

Step 3: The Co-solvent Strategy

If lowering the pH is not an option, introducing a water-miscible organic solvent (co-solvent) can significantly enhance solubility.

  • Principle: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the less polar free base form of anatabine to dissolve[5][6].

  • Recommended Co-solvents:

    • Propylene Glycol (PG): A commonly used, low-toxicity co-solvent in pharmaceutical formulations[7].

    • Polyethylene Glycol 400 (PEG 400): Another widely accepted co-solvent with a good safety profile[8][9].

    • Ethanol: Effective but may not be suitable for all applications due to its potential for protein precipitation and other interactions.

Experimental Protocol: Determining the Optimal Co-solvent Concentration

  • Prepare Stock Solutions: Create a series of buffer solutions with increasing concentrations of your chosen co-solvent (e.g., 5%, 10%, 20%, 30% v/v of PG or PEG 400).

  • Solubility Determination: Add an excess of anatabine tartrate to each co-solvent/buffer mixture.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter it, and determine the concentration of dissolved anatabine tartrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the solubility of anatabine tartrate as a function of the co-solvent concentration to identify the optimal level for your needs.

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration (Parenteral)Notes
Propylene Glycol5-10% (v/v)Up to 60% (v/v)Generally recognized as safe (GRAS).
PEG 40010-20% (v/v)Up to 50% (v/v)GRAS; can increase viscosity at higher concentrations.
Ethanol5-10% (v/v)Varies by applicationUse with caution; may impact biological systems.

Table 1. Recommended Co-solvents for Enhancing Anatabine Tartrate Solubility.

Step 4: The Cyclodextrin Complexation Approach

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming a more water-soluble inclusion complex.

  • Mechanism: The hydrophobic interior of the cyclodextrin molecule provides a favorable environment for the non-polar regions of the anatabine free base, while the hydrophilic exterior of the cyclodextrin allows the entire complex to remain dissolved in the aqueous buffer[2][10].

  • Recommended Cyclodextrin:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations due to its high water solubility and low toxicity[1][11][12].

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Prepare HP-β-CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v) in your high pH buffer.

  • Add Excess Anatabine Tartrate: Add an excess amount of anatabine tartrate to each HP-β-CD solution.

  • Equilibration: Seal the containers and agitate them at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample Analysis: After equilibration, filter the solutions to remove any undissolved solid.

  • Quantification: Determine the concentration of dissolved anatabine in each filtrate using a suitable analytical method.

  • Data Analysis: Plot the molar concentration of dissolved anatabine against the molar concentration of HP-β-CD. A linear relationship (an A_L type phase solubility diagram) indicates the formation of a 1:1 soluble complex[13]. The slope of this line can be used to calculate the stability constant of the complex.

IV. Stability Considerations in High pH Buffers

While addressing solubility, it is crucial to consider the stability of anatabine in alkaline conditions. High pH can promote degradation through hydrolysis or oxidation.

  • Recommendation: When developing a formulation with improved solubility, it is essential to conduct a parallel stability study.

  • Forced Degradation Study: A forced degradation study, exposing the anatabine solution to elevated temperatures in the high pH buffer, can provide rapid insights into potential stability issues[1][12][14]. Monitor for the appearance of degradation products using a stability-indicating HPLC method.

V. References

  • Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. PMC. Available at: [Link]

  • Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor. Available at: [Link]

  • LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. FDA. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. WJPR. Available at: [Link]

  • (-)-Anatabine | C10H12N2 | CID 11388. PubChem. Available at: [Link]

  • US8207346B2 - Methods of synthesizing anatabine. Google Patents. Available at:

  • List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Combined Computational and Experimental Studies of Anabasine Encapsulation by Beta-Cyclodextrin. PMC. Available at: [Link]

  • The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regulation. PMC. Available at: [Link]

  • Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method. MDPI. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]

  • Determination of Tobacco Alkaloids in Consumer Products by UPLC-MS/MS using a Modified QuEChERS Method. CORESTA. Available at: [Link]

  • Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy. PubMed. Available at: [Link]

  • Measuring and Modeling the Solubility of Naproxen in Isopropanol and Propylene Glycol Mixtures at Various Temperatures. Phys. Chem. Res. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC. Available at: [Link]

  • Sodium citrate buffer improves pazopanib solubility and absorption in gastric acid-suppressed rat model. PubMed. Available at: [Link]

  • Systems biology reveals anatabine to be an NRF2 activator. Frontiers. Available at: [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]

  • Prediction of drug solubility in water–polyethylene glycol 400 mixtures using Jouyban–Acree model. ResearchGate. Available at: [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]

  • Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. ResearchGate. Available at: [Link]

  • US8492423B2 - Pharmaceutical propylene glycol solvate compositions. Google Patents. Available at:

  • Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various (Polyethylene Glycol-400 + Water) Mixtures: Computational Modeling and Thermodynamics. MDPI. Available at: [Link]

  • Supersaturated Liquid Formulation of Pazopanib Hydrochloride Loaded with Synergistic Precipitation Inhibitors. MDPI. Available at: [Link]

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. MDPI. Available at: [Link]

  • Phase solubility studies of BCP with MβCD and 2-hydroxypropyl-β-cyclodextrin (HPβCD) in aqueous solution at 25 ± 2 °C. ResearchGate. Available at: [Link]

  • Solubility Prediction of Drugs in Water–Polyethylene Glycol 400 Mixtures Using Jouyban–Acree Model. ResearchGate. Available at: [Link]

  • US8497303B2 - Method to enhance aqueous solubility of poorly soluble actives. Google Patents. Available at:

  • The composite solubility versus pH profile and its role in intestinal absorption prediction. AAPS PharmSci. Available at: [Link]

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. MDPI. Available at: [Link]

  • Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry. PubMed. Available at: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Available at: [Link]

  • Hydroxypropyl–Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method. PSE Community.org. Available at: [Link]

Sources

Technical Support Center: Scalable Synthesis & Crystallization of Anatabine Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: High-Purity Synthesis, Purification, and Salt Formation of Anatabine

Executive Summary

This technical guide addresses the specific challenges of scaling up Anatabine Tartrate synthesis from gram-scale laboratory preps to kilogram-scale pilot production. While early literature (e.g., Deo et al.) relied on moisture-sensitive benzene reflux methods, modern industrial protocols utilize the Benzophenone Imine Route .[1] This method eliminates water by-products, allows for lower reaction temperatures (50°C vs. 85°C), and avoids chromatographic purification—a critical requirement for economic viability.[2]

The following modules provide troubleshooting workflows, mechanistic insights, and validated protocols for the synthesis, purification, and crystallization of Anatabine Tartrate.

Module 1: Synthetic Route Selection & Optimization

The Benzophenone Imine Protocol (Industrial Standard)

Q: Why is the benzophenone imine route preferred over the traditional Deo et al. method for scale-up?

A: The traditional method uses 3-aminomethylpyridine and requires the removal of water (a reaction by-product) to drive the equilibrium, typically via benzene reflux and a Dean-Stark trap. This is energetically inefficient and hazardous at scale.

The Benzophenone Imine Route offers three decisive advantages for scale-up:

  • Anhydrous By-product: The reaction releases ammonia (

    
    ) gas rather than water.[1][3] This gas naturally escapes the reaction vessel, driving the equilibrium forward without azeotropic distillation.
    
  • Solvent-Free Potential: Step 1 can often proceed in a solvent-less medium or highly concentrated solution, maximizing throughput.

  • Enhanced Stability: Anatabine is moisture-sensitive.[1][3] By excluding water generation, the formation of oxidative impurities is minimized.

Visualization: Reaction Pathway

AnatabineSynthesis Start 3-Aminomethylpyridine Inter Intermediate: Benzylhydrylidene-pyridin-3-yl-methyl-amine Start->Inter - NH3 (gas) No Water Reagent1 Benzophenone Imine Reagent1->Inter Step2 Alkylation (LDA + cis-1,4-dichloro-2-butene) Inter->Step2 Cryogenic (-78°C to -40°C) Hydrolysis Acidic Hydrolysis (Removal of Benzophenone) Step2->Hydrolysis Ring Closure Product Crude Anatabine (Free Base) Hydrolysis->Product

Figure 1: The Benzophenone Imine synthetic pathway.[3][4] Note the release of ammonia gas in Step 1, which drives the reaction without requiring water removal.[1][2]

Module 2: Reaction Troubleshooting (Step-by-Step)

Step 2: Alkylation & Ring Closure[5]

Q: We are observing low yields and "tar" formation during the LDA alkylation step. How do we mitigate this?

A: The alkylation of the benzylhydrylidene intermediate is the most sensitive step. Tar formation usually indicates uncontrolled exotherms or moisture ingress.

Troubleshooting Protocol:

  • Temperature Control: The addition of Lithium Diisopropylamide (LDA) must be strictly controlled between -78°C and -40°C . At scale, heat transfer is slower; ensure your dosing rate matches your cooling capacity.

  • Stoichiometry: Use a slight excess of LDA (1.4 – 1.6 equivalents). Insufficient base leads to incomplete deprotonation and polymerization of the dielectrophile.

  • Reagent Quality: The dielectrophile, cis-1,4-dichloro-2-butene, must be high purity. Isomer contamination (trans-isomer) will not cyclize correctly, leading to acyclic impurities that are difficult to remove.

Q: Handling LDA at scale is hazardous. Are there alternatives? A: While LDA is standard, some patents suggest Potassium tert-butoxide (KOtBu) in THF as a non-nucleophilic alternative, though LDA generally provides cleaner kinetic control. If using LDA, ensure all lines are flushed with inert gas (Nitrogen/Argon) and use a "cannula transfer" or closed-loop dosing system to prevent pyrophoric hazards.

Module 3: Purification (Chromatography-Free)

Q: Column chromatography is creating a bottleneck. How can we purify the free base at kilogram scale?

A: You must switch to Chemically Induced Phase Separation (CIPS) and Distillation. Chromatography is non-viable for industrial anatabine production.[1][2][3][4]

The "MTBE/Salting-Out" Protocol:

  • Basification: After acidic hydrolysis, treat the aqueous reaction mixture with KOH and

    
     until saturation. This "salting out" effect drastically lowers the solubility of anatabine in water.
    
  • Extraction: Add Methyl tert-butyl ether (MTBE).[4] Unlike chloroform or DCM, MTBE is less dense than water and environmentally friendlier. The saturated aqueous phase forces the organic anatabine into the MTBE layer.

  • Distillation: The crude oil from the MTBE layer should be subjected to fractional vacuum distillation. Anatabine boils at approx. 145–150°C at 0.5 mmHg (check specific vacuum pressure curves).

ParameterChromatographyMTBE Extraction + Distillation
Scalability Low (Linear scaling costs)High (Volume efficient)
Solvent Usage High (Eluent waste)Low (Recyclable MTBE)
Purity Achieved >98%>99% (Post-distillation)
Throughput g/day kg/day

Module 4: Crystallization of Anatabine Tartrate

The "Oiling Out" Phenomenon

Q: When adding tartaric acid, the product precipitates as a sticky oil instead of crystals. Why?

A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. This is common with tartrate salts due to their high hydrogen-bonding capability and interaction with water/ethanol.

Corrective Protocol:

  • Solvent System: Switch from pure Ethanol to an Ethanol:Ethyl Acetate (EtOH:EtOAc) or Ethanol:MTBE system. The antisolvent (EtOAc/MTBE) reduces the solubility more gradually than cooling alone.

  • Seeding: You must seed the reactor.

    • Preparation: Take a small aliquot (10 mL) of the oil, scratch the glass side, or sonicate to induce nucleation.

    • Application: Add these seed crystals to the main reactor at the metastable zone width (typically 5-10°C below saturation temperature).

  • Stoichiometry: Ensure you are targeting the specific salt form (e.g., Mono-L-Tartrate). A 1:1 molar ratio of Anatabine Free Base to L-Tartaric Acid is standard.

    • Note: Commercial "Anatabine Tartrate" is sometimes sold as a complex (e.g., 2:3 ratio).[1] Verify your target specification. For pharmaceutical use, the 1:1 mono-tartrate is typically preferred for defined stoichiometry.

Visualization: Scale-Up Workflow

ScaleUpWorkflow Crude Crude Reaction Mixture (Acidic) Basify Basification (KOH/K2CO3 Saturation) Crude->Basify Extract Phase Separation (MTBE Extraction) Basify->Extract Salting Out Distill Vacuum Distillation (Isolation of Free Base) Extract->Distill Solvent Strip SaltForm Salt Formation (Add L-Tartaric Acid in EtOH) Distill->SaltForm High Purity Oil Cryst Controlled Crystallization (Seeding + Cooling) SaltForm->Cryst Prevent Oiling Out Final Anatabine Tartrate (Crystalline Solid) Cryst->Final

Figure 2: The industrial workflow for isolating crystalline Anatabine Tartrate.

Module 5: Quality Control & Stability

Q: How do we differentiate our synthetic anatabine from tobacco-extracted anatabine?

A: Regulatory bodies often require proof of origin.

  • Impurity Profiling: Tobacco-derived anatabine contains specific "tobacco alkaloids" (e.g., Anabasine, Nornicotine) and Tobacco-Specific Nitrosamines (TSNAs). Synthetic anatabine via the benzophenone route is free of TSNAs but may contain trace cis-1,4-dichloro-2-butene or benzophenone.

  • Carbon-14 Dating: Synthetic anatabine is derived from petrochemical sources (fossil carbon), meaning it is devoid of C-14. Tobacco-derived anatabine is bio-sourced and will have a modern C-14 signature.

Q: What are the storage requirements? A: Anatabine free base is unstable and prone to oxidation (browning).

  • Free Base: Store under Argon at -20°C.

  • Tartrate Salt: Significantly more stable. Store in desiccated, light-protected containers at ambient temperature (or 4°C for long-term).

References

  • Methods of Synthesizing Anatabine. Williams, J. et al. (Rock Creek Pharmaceuticals). US Patent 8,207,346 B2. (2012).

    • Source of the Benzophenone Imine route and MTBE extraction protocols.
  • Pharmaceutical, Dietary Supplement, and Food Grade Salts of Anatabine. Williams, J. et al. US Patent 8,557,999 B2. (2013).

    • Details salt form
  • Regioselective alkylation of N-(diphenylmethylidene)-3-(aminomethyl)pyridine. Deo, N. et al. Tetrahedron Letters, 37(8), 1137-1140.[1][4] (1996).[4]

    • The foundational academic paper for the synthesis route.
  • Crystallization Techniques for Indoloquinoline Tartrate Salts. BenchChem Protocols.

    • General reference for tartrate salt crystalliz
  • Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. PubMed Central. (2024).

    • Reference for impurity profiling and differentiating synthetic vs.

Sources

Validation & Comparative

Targeting the Nicotinic Receptor vs. Neuroinflammation: A Comparative Guide to Varenicline and D,L-Anatabine Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Varenicline remains the clinical gold standard for smoking cessation, functioning as a high-affinity partial agonist at the


 nicotinic acetylcholine receptor (nAChR). Its primary mechanism is direct competition: it blocks nicotine binding while providing sufficient receptor stimulation to mitigate withdrawal.

D,L-Anatabine Tartrate represents an emerging, dual-mechanism alternative. While it exhibits weaker agonist activity at nAChRs compared to varenicline, its distinct ability to activate the NRF2 pathway and inhibit NF-


B  suggests it targets the neuroinflammatory aspects of withdrawal. This profile offers a potentially lower side-effect burden (specifically regarding nausea) and low abuse liability, though its clinical efficacy data is less mature than that of varenicline.

Mechanistic Architecture

Varenicline: The "Receptor Trap"

Varenicline acts as a "ceiling" for the dopaminergic reward system.

  • Primary Target: High-affinity partial agonist at

    
     nAChRs (
    
    
    
    nM).
  • Agonist Action: Stimulates mesolimbic dopamine release at

    
     30-60% of the level of nicotine, reducing craving.
    
  • Antagonist Action: Due to its high affinity, it outcompetes nicotine, preventing the "rush" if a patient smokes.[1]

Anatabine: The "Dual-Action" Modulator

Anatabine operates on a broader physiological spectrum, bridging receptor modulation and immunometabolism.

  • Receptor Interaction: Full agonist at

    
     nAChRs and partial agonist at 
    
    
    
    nAChRs, but with significantly lower potency than varenicline.[2]
  • Anti-Inflammatory Action: Unlike nicotine or varenicline, anatabine uniquely activates NRF2 (Nuclear factor erythroid 2-related factor 2) and inhibits NF-

    
    B . This reduces the pro-inflammatory cytokines (IL-6, TNF-
    
    
    
    ) often elevated during withdrawal stress, potentially alleviating "sickness behavior" associated with quitting.
Mechanistic Pathway Comparison[3][4]

MechanismComparison Varenicline Varenicline a4b2 α4β2 nAChR (High Affinity) Varenicline->a4b2 Partial Agonist NicotineBlock Blocks Nicotine Binding (Antagonist Effect) Varenicline->NicotineBlock Steric Hindrance Anatabine Anatabine Anatabine->a4b2 Weak Partial Agonist a7 α7 nAChR Anatabine->a7 Agonist NRF2 NRF2 Activation Anatabine->NRF2 Upregulation NFkB NF-κB Inhibition Anatabine->NFkB Inhibition Dopamine Moderate Dopamine Release (Nucleus Accumbens) a4b2->Dopamine 30-60% Max Effect Inflammation Reduced Neuroinflammation (Withdrawal Stress) NRF2->Inflammation Mitigates NFkB->Inflammation

Figure 1: Comparative Mechanism of Action. Varenicline (Blue) focuses on direct receptor occupancy to modulate dopamine. Anatabine (Red) utilizes a dual pathway, engaging receptors weakly while actively suppressing neuroinflammatory pathways.

Performance & Efficacy Data

The following table synthesizes pre-clinical and clinical performance metrics. Note that Varenicline data is derived from FDA-approved clinical trials, while Anatabine data relies heavily on pre-clinical self-administration models.

FeatureVareniclineD,L-Anatabine Tartrate
Primary Target

nAChR (High Affinity)
NRF2 / NF-

B + nAChRs (Low Affinity)
Binding Affinity (

)
0.15 nM (

)
> 100 nM (Estimated at

)
Effect on Nicotine Self-Admin Strong reduction (Rat/Monkey models)Significant reduction (Monkey models, dose-dependent)
Abuse Liability Low (Maintains low-level responding)Very Low (Not self-administered above saline)
Side Effect Profile Nausea (28-30%) , Insomnia, Abnormal DreamsMild; primarily GI at high doses. Less nausea reported.[3]
Clinical Status FDA Approved (Smoking Cessation)Experimental / Dietary Supplement (Anti-inflammatory)

Key Insight: While Varenicline is more potent at the receptor level, Anatabine's ability to reduce nicotine self-administration in rhesus monkeys without maintaining self-administration itself suggests it is a viable cessation aid with potentially lower abuse liability.

Experimental Protocols

To validate these compounds in a research setting, two distinct protocols are required: one for behavioral efficacy (Self-Administration) and one for the unique anti-inflammatory mechanism (NF-


B Translocation).
Protocol A: Intravenous Nicotine Self-Administration (IVSA)

Objective: Determine if the test compound reduces the reinforcing effects of nicotine.[4][5]

  • Subject Preparation: Implant chronic indwelling intravenous catheters into the jugular vein of rats or rhesus monkeys. Allow 7 days recovery.

  • Training Phase:

    • Train animals to press a lever for nicotine infusions (Standard dose: 0.03 mg/kg/infusion).

    • Establish a stable baseline of responding (e.g., <20% variation over 3 consecutive sessions).

  • Treatment Phase:

    • Group 1 (Control): Vehicle injection 15-30 mins prior to session.

    • Group 2 (Varenicline): 1.0 mg/kg (oral/SC) pretreatment.

    • Group 3 (Anatabine): Dose escalation (0.5, 1.0, 3.0 mg/kg IP/IM) pretreatment.

  • Data Collection: Record active lever presses and total infusions.

  • Reinstatement Test (Optional): Extinguish behavior (saline substitution), then administer a priming dose of nicotine + test compound to assess relapse prevention.

Protocol B: NF- B Nuclear Translocation Assay

Objective: Confirm Anatabine's anti-inflammatory mechanism (differentiating it from Varenicline).

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells or microglia (BV-2) in DMEM.

  • Pre-treatment: Incubate cells with Anatabine (10-50

    
    M) or Varenicline (control) for 1 hour.
    
  • Induction: Stimulate inflammation using LPS (1

    
    g/mL) or TNF-
    
    
    
    for 30 minutes.
  • Fixation & Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain with primary anti-NF-

      
      B (p65 subunit) antibody and fluorescent secondary antibody (e.g., Alexa Fluor 488).
      
    • Counterstain nuclei with DAPI.

  • Analysis: Use high-content imaging to calculate the ratio of Nuclear vs. Cytosolic fluorescence intensity. Anatabine should significantly reduce nuclear accumulation of p65 compared to LPS-only control.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_IVSA Protocol A: Behavioral Efficacy (IVSA) cluster_NFkB Protocol B: Anti-Inflammatory Assay Catheter Catheter Implantation Baseline Establish Baseline (Nicotine Response) Catheter->Baseline Treatment Administer Anatabine/Varenicline Baseline->Treatment Measure Measure Lever Presses (Reinforcement) Treatment->Measure Culture Microglial Culture PreTreat Pre-treat w/ Anatabine Culture->PreTreat LPS LPS Stimulation PreTreat->LPS Imaging Quantify p65 Nuclear Translocation LPS->Imaging

Figure 2: Parallel workflows for validating behavioral efficacy (top) and anti-inflammatory mechanism (bottom).

Safety & Toxicology Profile

Varenicline:

  • Nausea: The dose-limiting factor. Occurs in ~30% of patients due to 5-HT3 receptor interaction or peripheral nAChR activation.

  • Neuropsychiatric: Early post-market reports triggered a "Black Box" warning regarding agitation/depression. Subsequent large-scale studies (EAGLES trial) clarified this risk, leading to the warning's removal, but monitoring remains standard protocol.

Anatabine:

  • Tolerability: Generally well-tolerated in human dietary supplement studies (e.g., for joint pain).

  • Toxicity: High doses in animals can induce tremors (typical of nicotinic over-stimulation), but the therapeutic window appears wider than nicotine.

  • Advantage: Does not appear to trigger the severe nausea associated with varenicline, likely due to lower affinity for peripheral receptor subtypes involved in the emetic response.

References

  • Coe, J. W., et al. (2005). Varenicline: an

    
     nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry. 
    
  • Rollema, H., et al. (2007). Pharmacological profile of the

    
     nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid. Neuropharmacology. 
    
  • Cippitelli, A., et al. (2015). Anatabine, a minor alkaloid in tobacco, reduces nicotine self-administration in rats. European Journal of Pharmacology. (Note: Validated by similar findings in monkeys, see Ref 4).
  • Mello, N. K., & Fivel, P. A. (2014). Anatabine significantly decreases nicotine self-administration in rhesus monkeys.[6] Experimental and Clinical Psychopharmacology.

  • Paris, D., et al. (2013).

    
     production in vitro and in vivo. European Journal of Pharmacology. 
    
  • Anthenelli, R. M., et al. (2016). Neuropsychiatric safety and efficacy of varenicline, bupropion, and nicotine patch in smokers with and without psychiatric disorders (EAGLES): a double-blind, randomised, placebo-controlled clinical trial. The Lancet.

Sources

A Comparative Analysis of Anatabine Tartrate and Nicotine on Cognitive Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the cognitive effects of two structurally similar alkaloids: anatabine tartrate and nicotine. As research into cognitive enhancers continues to expand, a nuanced understanding of the efficacy and underlying mechanisms of nicotinic acetylcholine receptor (nAChR) agonists is paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the available experimental data to inform future research and therapeutic development.

Introduction: Nicotinic Agonists and the Pursuit of Cognitive Enhancement

The cholinergic system, and specifically the nicotinic acetylcholine receptors (nAChRs), are well-established as critical mediators of cognitive processes, including attention, learning, and memory.[1][2] Nicotine, the primary psychoactive component of tobacco, has been extensively studied for its cognitive-enhancing properties.[3] However, its therapeutic potential is significantly hampered by its addictive nature and other adverse effects.[4] This has led to the investigation of other nAChR agonists, such as anatabine, a minor tobacco alkaloid, as potentially safer alternatives.[4]

Anatabine shares structural similarities with nicotine and also acts on nAChRs.[4] Beyond its receptor activity, anatabine has demonstrated potent anti-inflammatory and neuroprotective effects, which may contribute to its cognitive-modulating properties.[4][5] This guide will dissect the current scientific literature to provide a head-to-head comparison of anatabine and nicotine, focusing on their efficacy in cognitive tests, their mechanisms of action, and the experimental protocols used to evaluate them.

Comparative Efficacy in Preclinical Cognitive Models

Direct comparative studies of anatabine and nicotine on cognitive performance are limited but provide intriguing insights. The most notable study to date, conducted by Levin et al. (2014), investigated the effects of anatabine and another tobacco alkaloid, anabasine, on memory and attention in female rats, with nicotine's known effects serving as a benchmark.[6]

The study utilized two distinct behavioral paradigms to assess different cognitive domains: the 16-arm radial maze for spatial working and reference memory, and a visual signal detection task for attention.[6] To induce cognitive impairment, the NMDA receptor antagonist dizocilpine (MK-801) was used.[6]

Key Findings:

  • Attention: Anatabine, but not anabasine, was found to significantly reverse the attentional impairment caused by dizocilpine.[6][7] This suggests a specific role for anatabine in modulating attentional processes.

  • Memory: In the radial-arm maze, anabasine, but not anatabine, significantly reduced the memory impairment induced by dizocilpine.[6] This indicates a degree of functional selectivity among these nicotinic agonists.

  • Distinct Cognitive Profiles: The study concluded that while both anatabine and anabasine exhibit cognitive-enhancing properties, their effectiveness differs across memory and attention domains, suggesting distinct pharmacological profiles compared to each other and to nicotine.[6]

Another study using the SmartCube® automated behavioral assessment platform found that subchronic treatment with both nicotine and anatabine induced antidepressant-like behavioral features in mice. While not a direct measure of cognition, mood and affect are closely linked to cognitive performance.

It is important to note that while nicotine's cognitive-enhancing effects are well-documented across numerous preclinical and human studies, the data for anatabine is less extensive.[3] Furthermore, some studies suggest that nicotine's cognitive benefits in smokers may be partly due to the reversal of withdrawal-induced deficits.[8]

Quantitative Data Summary
CompoundCognitive DomainAnimal ModelKey FindingsReference
Anatabine AttentionRat (Dizocilpine-induced deficit)Significantly attenuated attentional impairment.[6][7]
Memory (Spatial)Rat (Dizocilpine-induced deficit)No significant effect on memory impairment.[6]
Affective BehaviorMouseInduced antidepressant-like behavioral features.
Nicotine Attention, Working Memory, Episodic MemoryHuman and Animal ModelsGenerally shown to enhance these cognitive functions.[3]
Affective BehaviorMouseInduced antidepressant-like behavioral features.

Mechanistic Insights: A Tale of Two Agonists at the Nicotinic Receptor

The cognitive effects of both anatabine and nicotine are primarily mediated through their interaction with nAChRs, which are ligand-gated ion channels widely distributed in the central nervous system.[4] However, their precise mechanisms of action diverge, particularly in their selectivity for different nAChR subtypes.

Nicotine is a potent agonist at various nAChR subtypes, with a particularly high affinity for the α4β2 and α7 subtypes, which are critically involved in cognitive function.[2] Activation of these receptors by nicotine leads to the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate, which are thought to underlie its cognitive-enhancing effects.[3]

Anatabine also targets nAChRs, but with a different activation profile. A recent study provided a direct in vitro comparison of their effects on the α4β2 nAChR subtype, which is strongly associated with nicotine dependence.[4]

  • α4β2 nAChR Activation: Nicotine demonstrated significantly greater activation capability at α4β2 nAChRs compared to anatabine.[4]

    • Nicotine: EC50 = 0.4 ± 3.9 μM; Imax = 17 ± 4%

    • Anatabine: EC50 = 8.4 ± 5.2 μM; Imax = 4 ± 3%

  • Implications for Dependence: The lower activity of anatabine at the α4β2 receptor may contribute to a lower potential for addiction compared to nicotine.[4]

  • α7 nAChR Affinity: Both nicotine and anatabine show affinity for the α7 nAChR subtype, which is also implicated in cognitive processes.[4] However, the precise role of this receptor in mediating the effects of anatabine is still under investigation.[4]

Beyond direct receptor agonism, anatabine's well-documented anti-inflammatory properties may also contribute to its cognitive effects. Chronic neuroinflammation is a key factor in the pathology of many neurodegenerative diseases associated with cognitive decline. Anatabine has been shown to reduce the activation of pro-inflammatory transcription factors such as NF-κB and STAT3.[5] This anti-inflammatory action could create a more favorable environment for neuronal function and plasticity, indirectly supporting cognitive processes.

Signaling Pathway Diagram

Nicotinic_Acetylcholine_Receptor_Pathway cluster_ligands Nicotinic Agonists cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_downstream Downstream Effects Nicotine Nicotine nAChR α4β2 / α7 Nicotine->nAChR High Affinity (α4β2, α7) Anatabine Anatabine Anatabine->nAChR Lower Affinity (α4β2) Affinity for α7 Anti_inflammatory Anti-inflammatory Effects (↓ NF-κB, STAT3) Anatabine->Anti_inflammatory Ca_influx Ca²⁺ Influx nAChR->Ca_influx NT_release Neurotransmitter Release (Dopamine, ACh, Glutamate) Ca_influx->NT_release Cognitive_effects Cognitive Enhancement (Attention, Memory) NT_release->Cognitive_effects

Caption: Simplified signaling pathway of nicotinic agonists.

Experimental Protocols for Cognitive Assessment

To ensure the reliability and reproducibility of findings in cognitive research, standardized experimental protocols are essential. The following are detailed methodologies for two commonly used behavioral tests in rodents for assessing cognitive domains relevant to this comparison.

Radial Arm Maze (RAM) for Spatial Working and Reference Memory

The RAM is a widely used apparatus to evaluate spatial learning and memory in rodents.[7]

Objective: To assess a rodent's ability to remember which arms of a maze it has already visited to retrieve a food reward, thus testing both working memory (short-term) and reference memory (long-term).

Methodology:

  • Habituation: For 2-3 days, allow the animal to freely explore the maze with food rewards placed in all arms to acclimate it to the apparatus.

  • Food Deprivation: Mildly food-deprive the animals to approximately 85-90% of their free-feeding body weight to ensure motivation for the task.

  • Training:

    • Bait a specific subset of arms (e.g., 4 out of 8 arms) with a food reward. The same arms are baited for each trial for a given animal (testing reference memory).

    • Place the animal in the center of the maze and allow it to explore the arms.

    • A trial ends when the animal has retrieved all the rewards or after a set time limit (e.g., 10 minutes).

  • Data Collection: Record the following parameters:

    • Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.

    • Reference Memory Errors: Entry into an arm that has never been baited.

    • Time to complete the task.

  • Drug Administration: Administer anatabine tartrate, nicotine, or a vehicle control at a predetermined time before the trial begins.

Experimental Workflow: Radial Arm Maze

RAM_Workflow Start Start Habituation Habituation (2-3 days) Start->Habituation Food_Deprivation Food Deprivation Habituation->Food_Deprivation Drug_Administration Drug Administration (Anatabine, Nicotine, Vehicle) Food_Deprivation->Drug_Administration Training_Trial Training Trial (Bait specific arms) Drug_Administration->Training_Trial Data_Collection Data Collection (Errors, Time) Training_Trial->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for the Radial Arm Maze test.

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a classic behavioral task used to assess hippocampal-dependent spatial learning and memory.

Objective: To evaluate an animal's ability to learn and remember the location of a hidden escape platform in a circular pool of water, using distal visual cues.

Methodology:

  • Apparatus: A large circular pool filled with opaque water (e.g., using non-toxic white paint). A small escape platform is submerged just below the water's surface.

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, release the animal into the pool from one of four randomized starting positions.

    • Allow the animal to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds to orient itself using the visual cues in the room.

  • Probe Trial (Day 5 or 6):

    • Remove the platform from the pool.

    • Place the animal in the pool and allow it to swim for 60 seconds.

  • Data Collection: Use a video tracking system to record:

    • Escape Latency: Time taken to find the platform during the acquisition phase.

    • Path Length: The distance traveled to find the platform.

    • Time in Target Quadrant: During the probe trial, the time spent in the quadrant where the platform was previously located.

  • Drug Administration: Administer anatabine tartrate, nicotine, or a vehicle control prior to the daily trials.

Discussion and Future Directions

The available evidence suggests that both anatabine and nicotine can positively modulate cognitive function, but they do so through potentially different mechanisms and with varying efficacy across different cognitive domains. Anatabine's apparent pro-cognitive effects in the domain of attention, coupled with its anti-inflammatory properties and lower activation of the addiction-related α4β2 nAChR, make it an intriguing candidate for further investigation as a cognitive enhancer.

However, the current body of comparative research is still in its nascent stages. To provide a more definitive comparison, future studies should aim to:

  • Conduct direct, head-to-head comparisons of anatabine and nicotine across a wider range of cognitive tests in the same study, including tasks that assess executive function, processing speed, and different forms of memory.

  • Investigate a broader range of doses for both compounds to establish comprehensive dose-response curves for their cognitive effects.

  • Elucidate the specific nAChR subtype selectivity of anatabine in more detail and explore the downstream signaling pathways activated by its binding.

  • Explore the interplay between anatabine's anti-inflammatory and pro-cognitive effects.

  • Ultimately, conduct well-controlled clinical trials in human populations to assess the safety and efficacy of anatabine as a cognitive enhancer.

References

  • Levin, E. D., Hao, I., Burke, D. A., Cauley, M., Hall, B. J., & Rezvani, A. H. (2014). Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats. Journal of Psychopharmacology, 28(10), 915–922. [Link]

  • Gao, N., et al. (2026). Anatabine: a Substitute for the Medicinal Activity of Nicotine. European Journal of Pharmacology, 178537. [Link]

  • Paris, D., et al. (2015). Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD. PLoS ONE 10(5): e0128220. [Link]

  • Valentine, J. D., & Sofuoglu, M. (2018). Cognitive Effects of Nicotine: Recent Progress. Current Neuropharmacology, 16(4), 403–414. [Link]

  • Griesar, W. S., Zajdel, D. P., & Oken, B. S. (2021). Nicotine and Cognition in Cognitively Normal Older Adults. Frontiers in Psychiatry, 12, 644342. [Link]

  • Rezvani, A. H., & Levin, E. D. (2001). Nicotinic effects on cognitive function: behavioral characterization, pharmacological specification, and anatomic localization. Neuropsychopharmacology, 25(4), 423-431. [Link]

  • Newhouse, P. (2022). The regulatory role of nicotinic receptors in cognitive functioning. VJDementia. [Link]

  • Maze Engineers. (2018). Win-Shift and Win-Stay Protocol on the Radial Arm Maze. [Link]

  • Levin, E. D., et al. (2014). Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats. Journal of Psychopharmacology, 28(10), 915-22. [Link]

Sources

Validating Anatabine: The Specificity Key for Distinguishing Tobacco Consumption from NRT

[1]

Executive Summary: The "NRT Gap" in Biomarker Analysis

In clinical trials and smoking cessation programs, the validation of tobacco abstinence is critical. The industry standard biomarker, Cotinine (the primary metabolite of nicotine), suffers from a fatal specificity flaw: it cannot distinguish between nicotine derived from combustible tobacco and nicotine derived from Nicotine Replacement Therapies (NRT) such as gums, patches, or lozenges.

Anatabine , a minor tobacco alkaloid, bridges this gap.[1][2][3] Unlike nicotine, anatabine is not added to pharmaceutical-grade NRT products.[4][5] Its presence in biological fluids is a definitive qualitative marker of tobacco consumption (or contamination in unregulated e-liquids), making it the essential "specificity key" for modern validation protocols.

This guide objectively compares Anatabine against alternative biomarkers and provides a validated LC-MS/MS workflow for its quantification.

Comparative Analysis: Anatabine vs. Alternatives

To select the appropriate biomarker, researchers must balance half-life (detection window) with specificity (source discrimination).

Table 1: Comparative Performance of Tobacco Biomarkers
FeatureAnatabine Anabasine Cotinine Exhaled CO
Primary Utility Differentiation (Tobacco vs. NRT)Differentiation (Tobacco vs. NRT)Sensitivity (General Nicotine Exposure)Immediate Acute Exposure
Source Tobacco Plant (Minor Alkaloid)Tobacco Plant (Minor Alkaloid)Nicotine MetaboliteCombustion Byproduct
Presence in NRT Absent AbsentPresent (via Nicotine)Absent
Half-Life (Avg) 10–12 Hours ~16 Hours16–20 Hours3–5 Hours
Detection Window ~2–3 Days~3–4 Days~4–7 Days< 24 Hours
Abundance in Tobacco High (0.1–0.3 mg/g)Low (0.01–0.03 mg/g)N/AN/A
Urine Cut-off 2.0 ng/mL 2.0 ng/mL10–50 ng/mL8–10 ppm

Expert Insight: While Anabasine is a viable alternative, Anatabine is often preferred because it is present in significantly higher concentrations in commercial cigarette tobacco than Anabasine, potentially offering a more robust signal-to-noise ratio in heavy smokers, despite its slightly shorter half-life.

Mechanistic Validation: The Logic of Alkaloid Profiling

The validity of Anatabine relies on the manufacturing purity of NRT products versus the complex alkaloid profile of the Nicotiana tabacum plant.

The Causality of Detection
  • NRT Purity: Pharmaceutical nicotine is highly purified. Minor alkaloids like Anatabine and Anabasine are removed during processing.

  • Tobacco Complexity: Combustible tobacco retains the full spectrum of alkaloids.

  • Metabolic Stability: Anatabine is metabolized (primarily to anatabine N-oxide and glucuronides) but remains detectable in urine for up to 3 days, providing a window sufficient to detect "slips" in cessation protocols.

Visualization: The Differential Diagnosis Logic

The following diagram illustrates the decision logic for classifying a subject based on Cotinine and Anatabine levels.

BiomarkerLogicStartSubject Sample(Urine/Plasma)TestCotStep 1: Quantify CotinineStart->TestCotDecisionCotCotinine > 10 ng/mL?TestCot->DecisionCotAbstinentResult: Abstinent(No Nicotine Use)DecisionCot->AbstinentNoAmbiguousResult: Nicotine Exposed(Source Unknown)DecisionCot->AmbiguousYesTestAnatStep 2: Quantify AnatabineAmbiguous->TestAnatReflex TestingDecisionAnatAnatabine > 2 ng/mL?TestAnat->DecisionAnatResultNRTResult: NRT Use Only(Tobacco Abstinent)DecisionAnat->ResultNRTNoResultTobaccoResult: Tobacco Consumption(Smoker)DecisionAnat->ResultTobaccoYes

Figure 1: Decision tree for distinguishing tobacco consumption from NRT use. Note that dual users (NRT + Smoking) will test positive for both.

Experimental Protocol: LC-MS/MS Quantification

The Gold Standard for validating Anatabine is Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method provides the necessary sensitivity (LOQ < 1.0 ng/mL) to enforce the strict 2 ng/mL cut-off.

Methodological Causality
  • Why Urine? Urine concentrations of minor alkaloids are significantly higher than plasma, reducing the burden of Limit of Quantitation (LOQ) and minimizing matrix effects (ion suppression).

  • Why Hydrolysis? Anatabine undergoes glucuronidation. While free anatabine is often sufficient for qualitative screening, enzymatic hydrolysis (using

    
    -glucuronidase) is recommended for quantitative accuracy to measure total anatabine, improving sensitivity.
    
Step-by-Step Workflow

Reagents:

  • Internal Standard (IS): Anatabine-d4 (Deuterated standard is non-negotiable for correcting matrix effects).

  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia).
    
  • Mobile Phases: (A) 10mM Ammonium Acetate in Water (pH 9.8); (B) Acetonitrile.

Protocol:

  • Sample Preparation:

    • Aliquot 200

      
      L of urine into a 96-well plate.
      
    • Add 20

      
      L of Internal Standard solution (Anatabine-d4, 100 ng/mL).
      
    • Add 50

      
      L of 
      
      
      -Glucuronidase buffer. Incubate at 37°C for 2 hours (Optional but recommended for total quantification).
  • Extraction (Solid Phase Extraction - SPE):

    • Use a Mixed-Mode Cation Exchange (MCX) plate to target basic alkaloids.

    • Condition: Methanol followed by Water.

    • Load: Hydrolyzed urine sample.[6][7]

    • Wash: 0.1N HCl (removes neutrals/acids) followed by Methanol (removes hydrophobic interferences).

    • Elute: 5% Ammonium Hydroxide in Methanol (releases basic alkaloids).

  • LC-MS/MS Analysis:

    • Column: Phenomenex Gemini C18 (or equivalent high-pH stable column), 3

      
      m, 2.0 x 100 mm.
      
    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Ionization: Electrospray Ionization (ESI) in Positive Mode .[7]

Validated MRM Transitions

To ensure specificity, monitor the following Multiple Reaction Monitoring (MRM) transitions:

AnalytePrecursor Ion (

)
Product Ion (

)
Role
Anatabine 161.1144.1Quantifier
161.1118.1Qualifier
Anatabine-d4 165.1148.1Internal Standard
Visualization: Analytical Workflow

WorkflowSampleUrine Sample(200 µL)SpikeSpike IS(Anatabine-d4)Sample->SpikeHydrolysisEnzymatic Hydrolysis(ß-Glucuronidase)Spike->HydrolysisSPESPE Extraction(MCX Plate)Hydrolysis->SPEClean-upLCLC Separation(High pH C18)SPE->LCEluateMSMS/MS Detection(MRM 161.1 -> 144.1)LC->MSDataQuantification(>2 ng/mL = Positive)MS->Data

Figure 2: Validated LC-MS/MS workflow for the extraction and quantification of urinary anatabine.

Data Interpretation & Limitations

Establishing Cut-Offs

Based on population studies (NHANES data), a urinary cut-off of 2.0 ng/mL for anatabine provides optimal discrimination between active smokers and non-smokers.

  • < 2.0 ng/mL: Consistent with abstinence or exclusive NRT use.

  • > 2.0 ng/mL: Indicates recent use of tobacco products.

The "E-Cigarette" Confounder

While anatabine validates against pharmaceutical NRT, researchers must be aware that some unregulated e-cigarette liquids (ENDS) derived from whole-tobacco extracts may contain trace amounts of minor alkaloids. However, anatabine levels in ENDS users are typically significantly lower than in combustible tobacco users. If strict differentiation between ENDS and Combustible Tobacco is required, Exhaled CO should be added to the panel as a marker of combustion.

References

  • Jacob P 3rd, et al. (2002).[1] Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy.[8][1][3][4][5][6][7][9] Cancer Epidemiology, Biomarkers & Prevention.[3] Link

  • Wei B, et al. (2014).[10] Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids—anatabine and anabasine—in smokers' urine.[3][6][7] PLoS One.[10] Link

  • Mazumder S, et al. (2022). Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014.[11] International Journal of Environmental Research and Public Health. Link

  • Benowitz NL, et al. (2020).[1] Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Frontiers in Chemistry. Link

A Researcher's Guide to Purity Analysis of Research-Grade Anatabine Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with anatabine tartrate, ensuring the purity and quality of the compound is paramount to the integrity and reproducibility of experimental results. This guide provides an in-depth comparison of analytical techniques for the purity assessment of research-grade anatabine tartrate, offering insights into the causality behind experimental choices and presenting self-validating protocols.

Anatabine, a minor tobacco alkaloid, has garnered significant interest for its potential therapeutic properties. As a bicyclic pyridine alkaloid, it is available for research typically as a tartrate salt to improve its solubility and stability. The quality of research-grade anatabine tartrate can vary between suppliers, making robust in-house purity analysis a critical step in any research endeavor.

The Imperative of Purity Analysis

The presence of impurities in a research compound can lead to erroneous and irreproducible results, potentially derailing a research project. Impurities can arise from the synthetic process, degradation of the compound, or improper storage. For anatabine, potential impurities can include starting materials, byproducts such as benzophenone, and related alkaloids.[1] Therefore, a multi-faceted analytical approach is often necessary to fully characterize the purity of anatabine tartrate.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for purity analysis depends on several factors, including the type of information required (e.g., qualitative vs. quantitative), the expected impurities, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed techniques for this purpose.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantification of anatabine and known impurities.Identification and quantification of volatile impurities and related alkaloids.Structural elucidation, identification of unknown impurities, and quantification.
Sample Volatility Not required.Required.Not required.
Sensitivity High (ng to pg range).Very High (pg to fg range).Lower (µg to mg range).
Resolution High.Very High.Moderate.
Quantitative Accuracy Excellent.Good to Excellent.Excellent (with internal standard).
Destructive Yes.Yes.No.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high accuracy, precision, and robustness for quantifying active pharmaceutical ingredients and their impurities.[2] For anatabine tartrate, a reversed-phase HPLC method with UV detection is a common choice.[3]

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately polar anatabine molecule, allowing for good separation from more polar or non-polar impurities.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is critical for maintaining the consistent ionization state of the basic anatabine molecule, thereby ensuring reproducible retention times. The organic solvent is adjusted to control the elution strength.

  • UV Detection: Anatabine contains a pyridine ring, which has a strong chromophore that absorbs UV light, making UV detection a sensitive and reliable method for its quantification.[3] A wavelength of around 260 nm is often used.[4]

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a batch of research-grade anatabine tartrate.

Purity Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Interpretation & Reporting Sample Anatabine Tartrate Sample Dissolution Dissolve in appropriate solvent (e.g., Mobile Phase for HPLC, Methanol for GC/MS) Sample->Dissolution HPLC HPLC-UV Analysis (Assay and Impurity Profiling) Dissolution->HPLC Inject GCMS GC-MS Analysis (Volatile Impurities) Dissolution->GCMS Inject (after derivatization if needed) NMR NMR Analysis (Structural Confirmation & qNMR) Dissolution->NMR Prepare sample Quantification Quantify Anatabine & Impurities HPLC->Quantification Identification Identify Impurities GCMS->Identification NMR->Quantification NMR->Identification PurityReport Generate Certificate of Analysis (Purity >98%) Quantification->PurityReport Identification->PurityReport Method Selection Logic Start Purity Question Assay What is the exact concentration of anatabine? Start->Assay Impurities What are the impurities present? Start->Impurities Structure Is the structure correct? Start->Structure Chiral What is the enantiomeric ratio? Start->Chiral HPLC_qNMR HPLC (with reference standard) or qNMR (absolute) Assay->HPLC_qNMR GCMS_LCMS_NMR GC-MS (volatile) LC-MS (non-volatile) NMR (structural info) Impurities->GCMS_LCMS_NMR NMR_MS NMR (definitive) Mass Spectrometry (MS) Structure->NMR_MS ChiralGC_ChiralHPLC Chiral GC or Chiral HPLC Chiral->ChiralGC_ChiralHPLC

Sources

Comparative Guide: Anatabine Tartrate vs. Anatabine Citrate Bioavailability

[1]

Executive Summary

In the development of anatabine-based therapeutics for chronic inflammation (e.g., Hashimoto’s thyroiditis, multiple sclerosis), salt selection is a critical determinant of pharmacokinetics (PK) and therapeutic efficacy.

Anatabine Citrate stands as the Reference Standard , having achieved proof-of-principle in human clinical trials (Rock Creek Pharmaceuticals) with demonstrated inhibition of NF-kB and STAT3. Anatabine Tartrate represents a primary Alternative Salt Form , often explored to circumvent intellectual property constraints or to optimize solid-state stability.

Verdict: While both salts significantly enhance the solubility of the lipophilic anatabine alkaloid, Anatabine Citrate currently holds the advantage in validated bioavailability and clinical safety data . Anatabine Tartrate is theoretically bioequivalent but requires rigorous bridging studies to confirm identical Cmax and AUC profiles.

Physicochemical Basis of Salt Selection

Anatabine is a minor tobacco alkaloid and a weak base. The choice between citrate (tricarboxylic acid) and tartrate (dicarboxylic acid) counter-ions fundamentally alters the dissolution rate and molar mass efficiency.

Table 1: Physicochemical Profile Comparison[2]
FeatureAnatabine CitrateAnatabine TartrateImpact on Formulation
Counter-ion Citric Acid (C₆H₈O₇)Tartaric Acid (C₄H₆O₆)Citrate is a larger counter-ion; Tartrate has a higher weight-efficiency for the active moiety.
Acidity (pKa) pKa₁=3.13, pKa₂=4.76, pKa₃=6.40pKa₁=2.98, pKa₂=4.34Tartrate provides a slightly lower local pH, potentially accelerating dissolution in neutral media.
Water Solubility High (Hydrophilic)High (Hydrophilic)Both forms prevent the precipitation of the free base in the GI tract.
Hygroscopicity Moderate to HighLow to ModerateTartrate is often preferred for solid dosage stability in high-humidity environments.
Clinical Status Validated (Phase 1/Human PoP)Experimental / PreclinicalCitrate has established safety margins (GRAS status of counter-ion).

Pharmacokinetic (PK) Analysis[2]

Anatabine Citrate: The Validated Baseline

Clinical data from Rock Creek Pharmaceuticals indicates that Anatabine Citrate is rapidly absorbed.

  • Absorption: Rapid gastrointestinal uptake.

  • Tmax: ~1–2 hours post-ingestion.

  • Metabolism: Extensive first-pass metabolism is not a primary limiting factor compared to nicotine, but half-life is relatively short (~1.5–2 hours in rodents, slightly longer in humans).

  • Bioavailability (F): Estimated >60% (based on rodent i.p.[1] vs. oral comparisons).

Anatabine Tartrate: Predicted Performance

Based on the "Salt Species Rule," tartrate salts of weak bases generally exhibit dissolution profiles similar to citrates.

  • Theoretical Equivalence: Unless the tartrate form forms a stable hydrate with slow dissolution kinetics (uncommon for simple alkaloids), the AUC (Area Under the Curve) should be within 80–125% of the citrate form.

  • Potential Advantage: The lower molecular weight of tartaric acid (150.09 g/mol ) vs. citric acid (192.12 g/mol ) means a pure sample of Anatabine Tartrate contains a slightly higher percentage of active anatabine by weight (~5-10% difference) compared to the Citrate salt.

Mechanism of Action: The NF-kB Pathway[4][5][6]

Regardless of the salt form, the therapeutic moiety (protonated anatabine) acts by attenuating the NF-kB signaling cascade. This mechanism is distinct from steroidal anti-inflammatories.[2][3]

Diagram 1: Anatabine Mechanism of Action (NF-kB Inhibition)[9]

Anatabine_MOAcluster_cellIntracellular SignalingAnatabineAnatabine (Active Moiety)Receptorα7 nAChR / α4β2 nAChRAnatabine->ReceptorAgonist BindingIKKIKK Complex ActivationReceptor->IKKInhibitsSTAT3STAT3 PhosphorylationReceptor->STAT3InhibitsIkBIκB Phosphorylation(Degradation)IKK->IkBPromotesNFkB_CytoNF-κB (Inactive Cytosolic)IkB->NFkB_CytoReleasesNFkB_NucNF-κB (Active Nuclear)NFkB_Cyto->NFkB_NucTranslocationInflammationPro-inflammatory Cytokines(TNF-α, IL-6, IL-1β)NFkB_Nuc->InflammationTranscription

Caption: Anatabine inhibits the phosphorylation of IKK and STAT3, preventing the nuclear translocation of NF-κB and subsequent cytokine storm.

Experimental Protocols for Comparative Assessment

To objectively compare the Tartrate vs. Citrate salts, researchers must follow a "Self-Validating" workflow. This ensures that observed differences are due to salt properties, not experimental error.

In Vitro Dissolution Testing (USP <711>)

Objective: Determine if the salt form limits the rate of drug release.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Media:

    • pH 1.2 (Simulated Gastric Fluid)

    • pH 6.8 (Simulated Intestinal Fluid)

  • Protocol:

    • Load equimolar amounts of Citrate and Tartrate salts (normalized to free base content).

    • Sample at 5, 10, 15, 30, 45, and 60 minutes.

    • Success Criterion:

      
       (Similarity Factor) > 50 indicates bioequivalence in dissolution.
      
In Vivo Bioequivalence Workflow

Objective: Confirm systemic exposure parity.

Diagram 2: Bioequivalence Study Workflow

Bioequivalence_WorkflowStartStudy InitiationFormulationSalt Normalization(Equimolar Free Base)Start->FormulationSubjectAnimal Model(Rat/Mouse, n=10/group)Formulation->SubjectDosingOral Gavage(Single Dose)Subject->DosingSamplingSerial Blood Draw(0 - 24 hrs)Dosing->SamplingAnalysisLC-MS/MS QuantificationSampling->AnalysisCalcPK Calculation(AUC, Cmax, Tmax)Analysis->CalcDecisionBioequivalence Check(80-125% CI)Calc->DecisionValid AlternativeValid AlternativeDecision->Valid AlternativePassFormulation FailureFormulation FailureDecision->Formulation FailureFail

Caption: Standardized workflow for establishing bioequivalence between Anatabine Citrate (Reference) and Tartrate (Test).

Conclusion

For drug development professionals, Anatabine Citrate remains the low-risk choice due to existing clinical precedence and safety data. However, Anatabine Tartrate is a viable pharmaceutical alternative that may offer superior solid-state stability or intellectual property freedom.

Recommendation: If developing a generic or novel formulation, proceed with the Tartrate salt but prioritize the In Vitro Dissolution (pH 1.2 & 6.8) and Bridge PK Study immediately. If the Tartrate salt fails to match the Citrate's rapid Tmax, consider micronization or amorphous solid dispersion techniques.

References

  • Rock Creek Pharmaceuticals. (2015). Rock Creek Pharmaceuticals Reports Human Proof of Principle Study of Lead Compound Demonstrating Inhibition of Inflammatory Markers In White Blood Cells.[2][3][4] FirstWord Pharma. Link

  • Xia, W., et al. (2021).[5] In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy. ACS Omega. Link

  • Paris, D., et al. (2013).[5] Anatabine ameliorates Alzheimer's disease-like pathology and deficits in a transgenic mouse model. European Journal of Pharmacology. Link

  • Williams, J., et al. (2012). Methods of synthesizing anatabine (Patent US8207346B2). Google Patents. Link

  • BenchChem. (2025). A Comparative Analysis of Magnesium Tartrate and Magnesium Citrate Bioavailability. BenchChem Guides. Link

Comparative Toxicological Profile: Anatabine Tartrate vs. Nornicotine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nicotinic alkaloids, Anatabine Tartrate and Nornicotine represent divergent paths in pharmacological potential and toxicological liability. While both are minor alkaloids of Nicotiana tabacum, their structural differences dictate vastly different safety profiles.

Anatabine is increasingly recognized for its therapeutic potential as an anti-inflammatory agent with a favorable safety profile. It acts as a full agonist at


 nicotinic acetylcholine receptors (nAChRs) while exhibiting lower affinity for the addiction-linked 

subtype. Crucially, its primary nitrosated metabolite, N'-nitrosoanatabine (NAT), is considered non-carcinogenic or weakly carcinogenic.[1]

Nornicotine , conversely, presents a significant toxicological burden. It is the direct precursor to N'-nitrosonornicotine (NNN) , a potent Group 1 carcinogen. Furthermore, nornicotine possesses a unique secondary amine structure that catalyzes aberrant protein glycation, forming stable Advanced Glycation Endproducts (AGEs) that contribute to systemic toxicity.

This guide provides a rigorous technical comparison of these two alkaloids, synthesizing receptor pharmacology, metabolic fate, and experimental validation protocols.

Molecular & Pharmacological Basis[2][3]

The distinct toxicological profiles of these alkaloids stem directly from their interaction with nicotinic receptors and their chemical reactivity.

Receptor Selectivity and Potency

Anatabine displays a "therapeutic window" selectivity, engaging immunomodulatory receptors (


) while minimizing activation of receptors associated with dependence (

).
ParameterAnatabine TartrateNornicotineClinical Implication

nAChR
Full AgonistPartial AgonistAnatabine drives anti-inflammatory signaling via the Cholinergic Anti-inflammatory Pathway (CAP).

nAChR
Low Potency (

)
Moderate PotencyAnatabine has reduced abuse potential compared to nicotine and nornicotine.
Half-Life (

)
~10 hours (Human)~10-12 hoursSimilar duration, but distinct metabolic fates.
Chemical Class Pyridine alkaloid (Tetrahydropyridine)Pyridine alkaloid (Pyrrolidine)The pyrrolidine ring of nornicotine is highly reactive in nitrosation and glycation.
Structural Causality
  • Anatabine: Contains a tetrahydropyridine ring. The double bond in the ring confers rigidity, potentially limiting the "induced fit" required for high-affinity binding to

    
     receptors, thereby reducing addiction liability.
    
  • Nornicotine: Contains a pyrrolidine ring with a secondary amine. This secondary amine is a nucleophile capable of reacting with glucose (glycation) and nitrite (nitrosation), driving its toxicity.

Toxicological Mechanisms: The Core Divergence

The safety gap between anatabine and nornicotine is defined by two major pathways: Carcinogenic Nitrosation and Protein Glycation .

Pathway A: The Nitrosamine Hazard

Both alkaloids can undergo N-nitrosation, typically in the acidic environment of the stomach or during curing processes. However, the products differ critically in carcinogenicity.

  • Nornicotine ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     NNN:  Nornicotine is nitrosated to N'-nitrosonornicotine (NNN) .[1][2] NNN is a systemic carcinogen (IARC Group 1) known to induce esophageal and oral cavity tumors in rats. It requires metabolic activation ( 
    
    
    
    -hydroxylation) to form DNA adducts.
  • Anatabine

    
     NAT:  Anatabine is nitrosated to N'-nitrosoanatabine (NAT) .[1][3][2] Unlike NNN, NAT is not classified as a carcinogen (IARC Group 3) and is not listed on the FDA's Harmful and Potentially Harmful Constituents (HPHC) list.[1]
    
Pathway B: Glycation and AGE Formation

Nornicotine possesses a unique toxicity mechanism: nornicotine-catalyzed glycation .

  • The secondary amine of nornicotine reacts with glucose to form a Schiff base.

  • This intermediate catalyzes the covalent modification of proteins, leading to Advanced Glycation Endproducts (AGEs) .[4]

  • Consequence: Accumulation of modified proteins in plasma, contributing to vascular inflammation and cellular dysfunction. Anatabine does not catalyze this reaction to a significant degree.

Visualizing the Metabolic Divergence

The following diagram illustrates the "Fork in the Road" where anatabine trends toward clearance/safety, while nornicotine trends toward toxicity.

ToxicityPathways cluster_0 Precursor Alkaloids cluster_1 Metabolic Processes cluster_2 Toxicological Outcomes Anatabine Anatabine Nitrosation N-Nitrosation (Acid/Nitrite) Anatabine->Nitrosation Glucuronidation Glucuronidation (Clearance) Anatabine->Glucuronidation Nornicotine Nornicotine Nornicotine->Nitrosation Glycation Protein Glycation (Glucose Reaction) Nornicotine->Glycation NAT NAT (N'-nitrosoanatabine) [Non-Carcinogenic] Nitrosation->NAT NNN NNN (N'-nitrosonornicotine) [Group 1 Carcinogen] Nitrosation->NNN AGEs Advanced Glycation Endproducts (AGEs) [Systemic Toxicity] Glycation->AGEs Excretion Renal Excretion (Safe Clearance) Glucuronidation->Excretion

Figure 1: Metabolic divergence showing the high-risk pathways (red) associated with Nornicotine versus the clearance-dominant pathways (green/blue) of Anatabine.

Experimental Protocols for Validation

To empirically validate these profiles in a drug development context, the following self-validating protocols are recommended.

Protocol A: In Vitro N-Nitrosation Potential Assay

Objective: To quantify and compare the formation rate of carcinogenic NNN vs. non-carcinogenic NAT under simulated gastric conditions.

  • Reagents: Simulated Gastric Fluid (SGF, pH 1.2), Sodium Nitrite (

    
    ), Anatabine Tartrate standard, Nornicotine standard.
    
  • Incubation:

    • Prepare 10 mM solutions of Anatabine and Nornicotine in SGF.

    • Add

      
       (50 mM) to mimic high dietary nitrite intake.
      
    • Incubate at

      
       for 60 minutes (gastric residence time).
      
  • Quenching: Stop reaction with Ammonium Sulfamate to scavenge excess nitrite.

  • Analysis:

    • Analyze via LC-MS/MS (Triple Quadrupole).

    • Monitor transitions:

      
       (NNN) and 
      
      
      
      (NAT).
  • Validation Check: Include a positive control of Nornicotine + Nitrite. If NNN is not detected in the control, the assay is invalid.

Protocol B: NF- B Luciferase Reporter Assay (Efficacy/Safety)

Objective: To confirm Anatabine's anti-inflammatory mechanism (safety signal) compared to vehicle.

  • Cell Line: HEK293 cells stably transfected with an NF-

    
    B response element driving Luciferase.
    
  • Treatment:

    • Pre-treat cells with Anatabine Tartrate (

      
      ) for 1 hour.
      
    • Stimulate inflammation with TNF-

      
       (10 ng/mL).
      
  • Readout:

    • Lyse cells after 6 hours.

    • Add Luciferin substrate and measure luminescence.

  • Data Analysis: Calculate

    
     for NF-
    
    
    
    B inhibition.
  • Causality Check: Anatabine must show dose-dependent inhibition. If inhibition occurs without cell viability loss (verify via MTT assay), the mechanism is specific signaling modulation, not cytotoxicity.

Mechanistic Signaling Diagram

Anatabine's safety profile is bolstered by its specific inhibition of pro-inflammatory pathways, a property not shared by the toxic nornicotine-glycation pathway.

SignalingPathways Anatabine Anatabine a7nAChR alpha-7 nAChR Anatabine->a7nAChR Activates TNF TNF-alpha / LPS NFkB NF-kB Complex TNF->NFkB Activates JAK2 JAK2 a7nAChR->JAK2 Recruits STAT3 STAT3 (Phos) JAK2->STAT3 Phosphorylates STAT3->NFkB Inhibits Nuclear Translocation AntiInflam Anti-inflammatory Response STAT3->AntiInflam Promotes Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Transcription

Figure 2: The therapeutic mechanism of Anatabine. Activation of


 nAChR leads to STAT3 phosphorylation, which directly inhibits the NF-

B inflammatory cascade.

Data Synthesis & Conclusion

Comparative Safety Matrix
FeatureAnatabine TartrateNornicotine
Primary Toxicity Low (Acute tremors at high dose)High (Carcinogenicity & Glycation)
Carcinogen Formation Forms NAT (IARC Group 3 - Not Classifiable)Forms NNN (IARC Group 1 - Carcinogenic)
FDA HPHC Status Not ListedListed (NNN)
Cellular Impact Anti-inflammatory (NF-

B inhibition)
Pro-inflammatory (AGE accumulation)
Human Safety Data Well-tolerated in clinical trials (e.g., Anatabloc)No therapeutic development due to toxicity
Conclusion

For researchers and drug developers, Anatabine Tartrate presents a viable pharmaceutical candidate profile. Its toxicity is largely acute and dose-dependent (manageable), whereas Nornicotine presents chronic, irreversible risks (genotoxicity via NNN and proteotoxicity via glycation) that likely preclude its development as a therapeutic agent.

References

  • Comparison of Minor Tobacco Alkaloids on Food Intake: Bunney, P. E., et al. (2018). "Anatabine, Nornicotine, and Anabasine Reduce Weight Gain and Body Fat through Decreases in Food Intake and Increases in Physical Activity." Int. J. Environ. Res. Public Health.

  • Carcinogenicity of NNN vs NAT: Hecht, S. S., et al. (2007).[2] "Tobacco-specific nitrosamines: an important group of carcinogens in tobacco and tobacco smoke."[1][3][5][6] Carcinogenesis.

  • Nornicotine and Protein Glycation: Dickerson, T. J., & Janda, K. D. (2002).[7] "A previously undescribed chemical link between smoking and metabolic disease."[7] Proc. Natl. Acad. Sci. U.S.A.

  • Anatabine Anti-inflammatory Mechanism: Paris, D., et al. (2013). "Anatabine ameliorates experimental autoimmune encephalomyelitis: implications for multiple sclerosis." PLoS One.

  • IARC Monographs on Tobacco Nitrosamines: International Agency for Research on Cancer (IARC).[8] "Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines."[3][5][8][9] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89.

Sources

Validating Anti-Inflammatory Effects of Anatabine in Autoimmune Thyroiditis: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Executive Summary

Autoimmune Thyroiditis (AIT), specifically Hashimoto’s thyroiditis, remains the leading cause of hypothyroidism. Current standard of care—Levothyroxine (LT4)—addresses the hormonal deficit but fails to arrest the underlying autoimmune destruction of the thyroid gland.

Anatabine , a minor alkaloid found in Solanaceae plants (e.g., tobacco, eggplant), has emerged as a potent immunomodulator. Unlike non-specific immunosuppressants, anatabine appears to function via the cholinergic anti-inflammatory pathway , specifically inhibiting the NF-κB and STAT3 signaling cascades.

This guide provides a rigorous validation framework for anatabine, contrasting its mechanism and efficacy against established nutraceutical interventions (Selenium and Myo-Inositol) and detailing the gold-standard preclinical protocols required to verify its therapeutic potential.

Mechanistic Architecture: Anatabine vs. Alternatives

To validate anatabine, one must first distinguish its mechanism of action (MOA) from current adjunct therapies. While Selenium and Myo-Inositol address oxidative stress and TSH signaling resistance respectively, anatabine directly targets the inflammatory transcription factors driving thyroid destruction.

Comparative Mechanism Table
FeatureAnatabine Selenium (Selenomethionine) Myo-Inositol
Primary Target NF-κB & STAT3 Transcription FactorsGlutathione Peroxidase (GPx) TSH Receptor Signaling (PI3K/PIP2)
MOA Inhibits phosphorylation of STAT3 and p65 (NF-κB); reduces pro-inflammatory cytokines (IL-1β, IL-18).Enhances selenoprotein activity to neutralize H2O2 and reduce oxidative stress in thyrocytes.Restores TSH sensitivity via the inositol-1,4,5-triphosphate (IP3) second messenger pathway; reduces TSH resistance.
Key Biomarker Effect Significant reduction in TgAb (Thyroglobulin Ab); improved thyroid histology.Reduction in TPOAb (Thyroid Peroxidase Ab); often inconsistent effect on TgAb.Reduction in TSH and TPOAb/TgAb (synergistic with Selenium).[1][2][3][4][5]
Clinical Positioning Disease-modifying anti-inflammatory.Antioxidant support / TPOAb reduction.[5]TSH sensitizer / Subclinical hypothyroidism management.[4][5][6][7][8]
Signaling Pathway Visualization

The following diagram illustrates how anatabine diverges from the metabolic support of Selenium/Myo-Inositol to directly block inflammatory gene transcription.

Anatabine_Mechanism cluster_inflammation Inflammatory Cascade (Thyrocyte/Macrophage) cluster_alternatives Alternative Pathways Cytokines Pro-inflammatory Cytokines (IL-1β, TNFα) Receptors Cytokine Receptors Cytokines->Receptors Kinases JAKs / IKK Receptors->Kinases TF Transcription Factors (NF-κB / STAT3) Kinases->TF GeneExp Inflammatory Gene Expression (COX2, iNOS, IL-18) TF->GeneExp Selenium Selenium GPx Selenoproteins (GPx) Selenium->GPx ROS Oxidative Stress (H2O2) GPx->ROS Neutralizes ROS->GeneExp Promotes Myo Myo-Inositol PIP2 PIP2 / IP3 Signaling Myo->PIP2 TSH_R TSH Receptor TSH_R->PIP2 PIP2->GeneExp Modulates Anatabine Anatabine Anatabine->TF  INHIBITS Phosphorylation  

Caption: Anatabine specifically intercepts the inflammatory signal at the transcriptional level (NF-κB/STAT3), distinct from the antioxidant effects of Selenium or the signaling modulation of Myo-Inositol.

Preclinical Validation Protocol (In Vivo)

To validate anatabine's efficacy, researchers should utilize the Experimental Autoimmune Thyroiditis (EAT) mouse model. The protocol below is derived from the pivotal work by Caturegli et al. (2012) and is considered the gold standard for this specific validation.

Experimental Design
  • Subject: CBA/J female mice (MHC haplotype H-2k is susceptible to EAT).

  • Sample Size: Minimum n=10 per group (Power > 0.8 for histological scoring).

  • Induction: Immunization with porcine Thyroglobulin (pTg).

Step-by-Step Workflow

Step 1: Antigen Preparation

  • Dissolve porcine Thyroglobulin (pTg) in PBS.

  • Emulsify 1:1 with Complete Freund’s Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

  • Quality Check: Ensure a stable emulsion (drop test in water).

Step 2: Immunization (Day 0)

  • Inject 100 µg of pTg emulsion subcutaneously (s.c.) into two sites (e.g., base of tail).

  • Control Group: Inject PBS + CFA emulsion.

Step 3: Anatabine Administration (Day 0 – Day 21)

  • Route: Oral via drinking water (mimics chronic supplementation).

  • Dosage: Dissolve anatabine in water to deliver approx. 10–20 mg/kg/day.

  • Note: Anatabine is bitter; monitor water intake to ensure no dehydration occurs. Sweetener (1% sucrose) may be added if rejection occurs, but must be controlled.

Step 4: Boost Immunization (Day 14)

  • Repeat injection with pTg emulsified in Incomplete Freund’s Adjuvant (IFA) to boost antibody titer without excessive ulceration.

Step 5: Termination & Analysis (Day 21)

  • Collect serum for TgAb (ELISA) and T4 levels.

  • Harvest thyroid glands for Histopathology and RNA extraction.

Workflow Visualization

EAT_Protocol cluster_timeline EAT Mouse Model Timeline Day0 Day 0: Induction Day7 Day 0-21: Dosing Day0->Day7 pTg + CFA Day14 Day 14: Boost Day7->Day14 Anatabine in Water Day21 Day 21: Endpoint Day14->Day21 pTg + IFA Analysis Analysis: 1. Histology (H&E) 2. Serum TgAb (ELISA) 3. Thyroid RNA (qPCR) Day21->Analysis

Caption: 21-day Experimental Autoimmune Thyroiditis (EAT) protocol for validating anatabine efficacy.

Data Analysis & Expected Outcomes

A successful validation must demonstrate statistically significant improvements in both histological structure and serological markers.

Quantitative Endpoints
EndpointMethodExpected Result (Anatabine Treated)Causality
Thyroiditis Score H&E Staining (0-4 Scale)Reduction by >50% vs. VehicleInhibition of lymphocyte infiltration into the thyroid stroma.
Serum TgAb ELISASignificant Reduction (p < 0.[9]05)Suppression of B-cell autoantibody production via T-cell modulation.
Total T4 RIA / ELISAImproved Recovery Preservation of thyrocyte function and reduced follicular destruction.
Gene Expression qPCR (Thyroid tissue)↓ IL-1β, ↓ IL-18, ↓ iNOS Direct blockade of NF-κB dependent inflammatory genes.
Histological Scoring System (Reference)

To ensure reproducibility, use a blinded grading system:

  • 0: Normal thyroid.[1]

  • 1: Interstitial accumulation of inflammatory cells (focal).

  • 2: One or more foci of infiltration (at least follicle size).

  • 3: Diffuse infiltration (10-40% of the gland).

  • 4: Extensive destruction (>40% of the gland).

In Vitro Mechanistic Validation

To corroborate in vivo findings, perform in vitro assays using splenocytes or a macrophage cell line (e.g., RAW 264.7).

Protocol:

  • Culture: Plate cells in DMEM + 10% FBS.

  • Stimulation: Induce inflammation with IFN-γ (10 ng/mL) or LPS (100 ng/mL).

  • Treatment: Treat with Anatabine (range 0.1 – 1 mM) concurrently.

  • Readout:

    • Western Blot: Measure p-STAT3 (Tyr705) and p-p65 (NF-κB). Expect dose-dependent inhibition.

    • NO Production: Griess reagent assay for Nitric Oxide. Expect reduction.

    • qPCR: Measure COX-2 and iNOS mRNA. Expect downregulation.

Clinical & Translational Context

While preclinical models focus on histology, human validation focuses on antibody titers. The pivotal randomized trial by Schmeltz et al. (2014) provides the benchmark for clinical expectations:

  • Observation: Anatabine supplementation significantly lowered TgAb levels compared to placebo.[9]

  • Specificity: Interestingly, TPOAb levels were less affected, suggesting anatabine may preferentially modulate the immune response to Thyroglobulin or the specific antigen presentation pathways associated with it.

  • Safety: Anatabine was well-tolerated, distinguishing it from nicotine (which shares the cholinergic pathway but carries high toxicity/addiction risks).

Conclusion for Researchers: Anatabine represents a distinct class of immunomodulator for AIT. Unlike Selenium (antioxidant) or Myo-Inositol (signaling enhancer), anatabine acts as a "brake" on the NF-κB/STAT3 inflammatory engine. Validation studies should prioritize TgAb reduction and histological preservation as primary endpoints.

References

  • Caturegli, P., De Remigis, A., Ferlito, M., Landek-Salgado, M. A., Iwama, S., Tzou, S. C., & Ladenson, P. W. (2012). Anatabine ameliorates experimental autoimmune thyroiditis. Endocrinology, 153(9), 4580–4587.

  • Schmeltz, L. R., Blevins, T. C., Aronoff, S. L., Ozer, K., Leffert, J. D., Goldberg, M. A., ... & Wright, J. V. (2014). Anatabine supplementation decreases thyroglobulin antibodies in patients with chronic lymphocytic autoimmune (Hashimoto's) thyroiditis: a randomized controlled clinical trial. The Journal of Clinical Endocrinology & Metabolism, 99(1), E137-E142.

  • Nordio, M., & Basciani, S. (2017). Treatment with Myo-Inositol and Selenium Ensures Euthyroidism in Patients with Autoimmune Thyroiditis. International Journal of Endocrinology, 2017, 2549491.

  • Paris, D., Beaulieu-Abdelahad, D., Mullan, M., Ait-Ghezala, G., Mathura, V., Bachmeier, C., ... & Mullan, M. (2013). Amelioration of experimental autoimmune encephalomyelitis by anatabine. PLoS One, 8(1), e55392.

  • Huwiler, V. V., Maeder, M. T., & Bilz, S. (2024). Selenium supplementation in patients with Hashimoto thyroiditis: a systematic review and meta-analysis of randomized clinical trials. Thyroid.

Sources

A Researcher's Guide to D,L-Anatabine Tartrate Reference Standards for High-Fidelity NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of tobacco alkaloids and related compounds, the accuracy of analytical measurements is paramount. D,L-anatabine, a minor but significant alkaloid found in tobacco, serves as a critical biomarker for tobacco use and is under investigation for its potential pharmacological activities.[1] Precise and reliable quantification and characterization of D,L-anatabine are essential for regulatory compliance, toxicological assessment, and advancing new therapeutic applications. This guide provides an in-depth comparison of reference standards for D,L-anatabine tartrate, with a focus on Nuclear Magnetic Resonance (NMR) analysis, to empower researchers in making informed decisions for their analytical needs.

The Critical Role of a Well-Characterized Reference Standard

Unveiling the Molecular Structure: Why NMR is a Superior Analytical Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[2] Unlike chromatographic methods such as HPLC or GC-MS, which are excellent for separation and quantification but provide limited structural information, NMR offers a comprehensive profile of the molecule's atomic connectivity and chemical environment. For a molecule like D,L-anatabine tartrate, with its distinct pyridine and tetrahydropyridine rings, as well as the tartrate counter-ion, NMR is indispensable for unambiguous identification and structural verification.

Quantitative NMR (qNMR) further extends the utility of this technique by enabling the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself, provided a certified internal standard is used.[2] This makes qNMR a primary analytical method for the certification of reference materials.

Comparative Analysis of D,L-Anatabine Tartrate Reference Standards

A critical aspect of selecting a reference standard is understanding its provenance and the rigor of its characterization. Several commercial suppliers offer D,L-anatabine tartrate reference standards. For the purpose of this guide, we will compare the offerings from major pharmacopoeias and reputable chemical suppliers.

Supplier/Pharmacopoeia Product Name Stated Purity Analytical Techniques for Characterization Key Considerations
United States Pharmacopeia (USP) Nicotine Related Compound ANot explicitly stated as a percentage on the public website, but meets USP's rigorous standards.[3]Comprehensive characterization including ¹H NMR, Mass Spectrometry, HPLC.As a pharmacopoeial standard, it is the legally recognized benchmark for quality in the United States, making it ideal for regulatory submissions.
LGC Standards (S)-(-)-AnatabinePurity specification available on the Certificate of Analysis.Certificate of Analysis includes detailed characterization data, typically including ¹H-NMR and Mass Spectrometry.[4]Offers specific enantiomers, which is crucial for stereospecific assays and pharmacological studies.
Cayman Chemical (R,S)-Anatabine (tartrate)≥98%Certificate of Analysis provides batch-specific analytical data.[5]Provides detailed product information including solubility and stability data.
Simson Pharma Limited Nicotine USP Related Compound AHigh purity, accompanied by a Certificate of Analysis.Certificate of Analysis includes ¹H-NMR, Mass, and HPLC data.[6]Explicitly marketed as a USP-related compound, suitable for quality control and ANDA filings.
Veeprho Nicotine Related Compound AHighly characterized standard meeting USP, EMA, JP, and BP requirements.[7]Supplied with a detailed Structure Elucidation Report (SER).Focus on providing comprehensive documentation for regulatory submissions.

Expert Insight: While all the listed suppliers provide high-quality reference standards, the USP Nicotine Related Compound A stands out as the authoritative choice for applications requiring compendial compliance. For research focused on specific enantiomers of anatabine, suppliers like LGC Standards are invaluable. The choice ultimately depends on the specific application, regulatory requirements, and the level of documentation needed.

Deciphering the NMR Spectrum of D,L-Anatabine Tartrate

A thorough understanding of the NMR spectrum is fundamental to its use in identifying and quantifying D,L-anatabine tartrate. The spectrum is a composite of the signals from both the anatabine molecule and the tartrate counter-ion.

The D,L-Anatabine Moiety: A Detailed Spectral Assignment

A complete assignment of the ¹H and ¹³C NMR spectra of anatabine has been reported, providing a definitive reference for structural confirmation.[8]

¹H and ¹³C NMR Spectral Data for Anatabine [8]

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity J (Hz)
2'149.38.51d4.7
3'140.2---
4'134.57.72dt7.8, 1.9
5'123.67.30ddd7.8, 4.7, 0.8
6'149.08.48dd4.7, 1.7
260.94.15t3.5
325.82.25m-
4-1.85m-
5128.55.92m-
6125.95.78m-
749.63.15ddd12.5, 3.5, 2.0
8-2.75dt12.5, 2.5

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The exact chemical shifts can vary slightly depending on the solvent and concentration.

Diagram: Workflow for NMR-based Identification of D,L-Anatabine Tartrate

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structural Confirmation prep Dissolve D,L-Anatabine Tartrate in a deuterated solvent (e.g., D₂O, Methanol-d₄) acq_1H Acquire ¹H NMR Spectrum prep->acq_1H acq_13C Acquire ¹³C NMR Spectrum acq_1H->acq_13C acq_2D Acquire 2D NMR (COSY, HSQC) if necessary for confirmation acq_13C->acq_2D analysis Compare acquired spectra with reference data for anatabine and tartaric acid acq_2D->analysis confirm Confirm presence of all expected signals, multiplicities, and coupling constants analysis->confirm

Caption: Workflow for structural confirmation of D,L-anatabine tartrate using NMR.

The Tartrate Counter-ion: Completing the Spectral Picture

The tartrate counter-ion will also produce signals in the NMR spectrum. In D₂O, L-(+)-tartaric acid typically shows a single peak for its two equivalent C-H protons around 4.5 ppm.[9] Similarly, D-(-)-tartaric acid gives a singlet at approximately 4.74 ppm.[5][10] The presence of this signal, in addition to the characteristic anatabine signals, confirms the salt form of the reference standard.

Diagram: Logical Relationship for Spectral Interpretation

G TotalSpectrum Complete NMR Spectrum of D,L-Anatabine Tartrate AnatabineSignals Characteristic Signals of the Anatabine Moiety TotalSpectrum->AnatabineSignals deconvolutes to TartrateSignals Signal(s) of the Tartrate Counter-ion TotalSpectrum->TartrateSignals deconvolutes to

Caption: The complete NMR spectrum is a sum of its constituent parts.

A Step-by-Step Protocol for Quantitative NMR (qNMR) Analysis

This protocol outlines the key steps for the accurate quantification of D,L-anatabine tartrate using qNMR with an internal standard.

1. Selection of Internal Standard:

  • Choose a high-purity, stable internal standard with sharp NMR signals that do not overlap with the analyte signals.

  • Maleic acid or dimethyl sulfone are common choices.

  • The internal standard should be accurately weighed and have a known purity.

2. Sample Preparation:

  • Accurately weigh the D,L-anatabine tartrate reference standard and the internal standard.

  • Dissolve both in a deuterated solvent (e.g., D₂O, Methanol-d₄) in a high-precision NMR tube.

  • Ensure complete dissolution and homogenization of the sample.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum under quantitative conditions. This includes:

    • A sufficiently long relaxation delay (D1) to allow for full relaxation of all protons (typically 5 times the longest T₁).

    • A calibrated 90° pulse angle.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) to improve the signal-to-noise ratio without distorting the peak shapes.

  • Perform a baseline correction to ensure accurate integration.

  • Carefully integrate the non-overlapping signals of both the D,L-anatabine tartrate and the internal standard.

5. Calculation of Purity:

  • The purity of the D,L-anatabine tartrate can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons contributing to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = D,L-anatabine tartrate

    • IS = Internal Standard

Alternative Analytical Methodologies: A Brief Comparison

While NMR is a superior tool for structural elucidation and absolute quantification, other analytical techniques are also valuable for routine analysis of D,L-anatabine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and is well-suited for analyzing complex mixtures and trace-level detection in biological matrices.[11] However, it relies on chromatographic separation and requires a reference standard for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another sensitive technique, often used for the analysis of volatile compounds. Derivatization may be necessary for polar molecules like anatabine.

Expert Insight: The choice of analytical technique should be guided by the specific research question. For identity confirmation and purity assessment of a reference standard, NMR is the gold standard. For routine quantification in a large number of samples, a validated LC-MS or GC-MS method may be more practical.

Conclusion: Ensuring Analytical Excellence

The selection of an appropriate and well-characterized reference standard is a cornerstone of high-quality analytical science. For the NMR analysis of D,L-anatabine tartrate, a thorough understanding of its spectral features and the use of a validated qNMR protocol are essential for obtaining accurate and reproducible results. By leveraging the information and protocols outlined in this guide, researchers can confidently advance their studies on this important tobacco alkaloid, ensuring the integrity and impact of their findings.

References

  • Paris, D., et al. (2013). Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation. European Journal of Pharmacology, 698(1-3), 145-153.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Veeprho. (n.d.). Nicotine Related Compound A. Retrieved from [Link]

  • García-Alvarez, J., et al. (2016). From building block to natural products: A short synthesis and complete NMR spectroscopic characterization of (±)-anatabine and (±)-anabasine. RSC Advances, 6(10), 8345-8352.
  • Jacob, P., et al. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry.

Sources

Technical Guide: Reproducibility of Anatabine Behavioral Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of anatabine, focusing on the reproducibility of its behavioral effects in animal models. It is designed for researchers requiring actionable, self-validating protocols.

Executive Summary: The Anatabine Paradox

Anatabine, a minor tobacco alkaloid, presents a unique pharmacological profile distinct from nicotine and varenicline. While it shares structural similarities with nicotine, its primary value in behavioral pharmacology lies in its low abuse liability and potent anti-inflammatory properties mediated via the


-nicotinic acetylcholine receptor (

-nAChR).

The Reproducibility Challenge: Inconsistent results across laboratories often stem from three overlooked variables:

  • Biphasic Dose-Response: Like many nicotinic agonists, anatabine exhibits an inverted U-shaped efficacy curve.

  • Baseline Inflammation: Anatabine’s behavioral effects (e.g., cognitive improvement) are often negligible in healthy animals but profound in neuroinflammatory models (EAE, Alzheimer’s, TBI).

  • Pharmacokinetics: The route of administration (bolus injection vs. chronic oral intake) drastically alters the ratio of receptor activation to receptor desensitization.

Mechanistic & Pharmacological Comparison

To design reproducible experiments, one must distinguish anatabine's mechanism from its market alternatives.

Table 1: Comparative Pharmacological Profile
FeatureAnatabine Nicotine Varenicline
Primary Target

-nAChR (Full Agonist)

&

(Agonist)

(Partial Agonist)
NF-

B Inhibition
High (via STAT3/JAK2)ModerateLow/Moderate
Abuse Liability Negligible (Monkeys do not self-administer)HighLow
Dose-Response Biphasic (Hypoactivity at >10mg/kg)Biphasic (Stimulant/Depressant)Linear/Plateau
Primary Utility Neuroinflammation & Smoking CessationStimulant & Cognitive EnhancerSmoking Cessation
Mechanism of Action: The Anti-Inflammatory Reflex

Anatabine’s reproducibility relies on the Cholinergic Anti-Inflammatory Pathway . Unlike NSAIDs, it does not directly inhibit COX enzymes but modulates upstream transcription factors.

Anatabine_Mechanism cluster_0 Intracellular Signaling Anatabine Anatabine a7nAChR α7-nAChR (Macrophage/Microglia) Anatabine->a7nAChR Activates JAK2 JAK2 Recruitment a7nAChR->JAK2 Recruits STAT3 STAT3 Phosphorylation JAK2->STAT3 Phosphorylates NFkB NF-κB (Nuclear Translocation) STAT3->NFkB Inhibits Behavior Restored Cognitive/Motor Function STAT3->Behavior Preserves Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Cytokines Promotes Cytokines->Behavior Impairs

Figure 1: Anatabine activates


-nAChR, triggering the JAK2/STAT3 cascade which inhibits NF-

B, thereby reducing cytokine-induced behavioral deficits.

The Reproducibility Crisis: Key Variables

Failure to replicate anatabine studies typically arises from three specific errors.

A. The "Bell-Shaped" Dose Curve
  • Low Dose (0.1 – 1.0 mg/kg): Increases locomotor activity; effective for craving reduction.

  • Therapeutic Window (10 – 20 mg/kg Oral): Optimal for neuroinflammation (Alzheimer's/EAE models).

  • Toxic/Sedative Dose (>20 mg/kg IP): Causes tremors, ptosis, and severe hypoactivity.

    • Correction: Do not extrapolate oral doses to intraperitoneal (IP) injections. Oral bioavailability allows higher dosing without the acute toxicity spikes seen in IP administration.

B. Salt vs. Freebase
  • Anatabine is often supplied as a tartrate or citrate salt.

  • Correction: Protocols must calculate dosage based on the freebase weight .

    • Example: 1.5 mg of Anatabine Tartrate

      
       1.0 mg Anatabine Freebase. Failure to correct leads to under-dosing by ~35%.
      
C. The "Healthy Animal" Fallacy
  • Anatabine shows minimal cognitive enhancement in wild-type, healthy mice.

  • Correction: Efficacy is only statistically significant in models with active neuroinflammation (e.g., Transgenic AD mice, EAE, or LPS-induced sepsis).

Validated Experimental Protocols

These protocols are synthesized from the most robustly reproduced studies (Paris et al., Caturegli et al.).

Protocol A: Chronic Neuroinflammation (Alzheimer's/MS Models)

Objective: Assess mitigation of cognitive/motor deficits in Tg PS1/APPswe (AD) or EAE (MS) mice.

  • Cohort Selection:

    • Group 1: Wild Type (Vehicle)

    • Group 2: Transgenic/Induced (Vehicle)

    • Group 3: Transgenic/Induced (Anatabine 20 mg/kg/day)[1]

  • Dosing Strategy (Critical):

    • Route: Oral (Drinking Water). Rationale: Avoids stress of daily injections which confounds behavioral data.

    • Preparation: Dissolve Anatabine (freebase equivalent) in acidified water (pH 3.0-4.0) to ensure stability, then neutralize to pH 7.0-7.4 before administration.

    • Calculation: Assume average water consumption of 3-5 mL/day per mouse. Monitor fluid intake bi-weekly to adjust concentration.

  • Behavioral Assays (Timeline):

    • Week 0-12: Chronic Dosing.[2]

    • Week 12:Social Interaction Test (3-chamber apparatus).

      • Metric: Time spent with "Stranger Mouse" vs. "Empty Cage."

      • Expected Result: Vehicle AD mice show no preference (social amnesia). Anatabine mice restore preference to WT levels.

    • Week 13:Elevated Plus Maze .[3]

      • Metric: Time in open arms.[3]

      • Expected Result: AD mice often show disinhibition (high open arm time). Anatabine normalizes this to WT levels.

Protocol B: Addiction Model (Nicotine Self-Administration)

Objective: Assess anatabine's ability to substitute for nicotine or reduce craving.

  • Subject: Sprague-Dawley Rats or Rhesus Monkeys (fitted with IV catheters).

  • Induction: Train animals to self-administer Nicotine (0.03 mg/kg/infusion) until stable baseline (>85% stability over 3 days).

  • Intervention:

    • Administer Anatabine (IM or SC) 15 minutes prior to session.[4]

    • Dose Range: 0.5, 1.0, 2.0 mg/kg. Note: Do not exceed 2.0 mg/kg in acute injection to avoid locomotor suppression.

  • Data Analysis:

    • Measure Active Lever Presses .

    • Validation: Anatabine should dose-dependently reduce nicotine self-administration without significantly reducing food-maintained responding (specificity check).[4]

Data Comparison & Workflow

The following workflow ensures data integrity by incorporating "Stop/Go" checkpoints.

Workflow Start Study Design Check1 CHECKPOINT: Salt Correction? Start->Check1 Dosing Dosing Phase (Chronic Oral vs Acute IP) Check1->Dosing Yes Check2 CHECKPOINT: Overt Toxicity? (Tremors/Ptosis) Dosing->Check2 Check2->Dosing Yes (Reduce Dose) Assay Behavioral Assay (Social Memory / Self-Admin) Check2->Assay No (Proceed) Histo Histology Validation (pSTAT3 / NF-kB levels) Assay->Histo Correlate Behavior with Pathology

Figure 2: Experimental workflow emphasizing safety checkpoints to prevent toxicity from confounding behavioral results.

Summary of Expected Results (Meta-Analysis)
ModelMetricVehicle (Disease)Anatabine TreatedReference
EAE (MS) Clinical Score (0-5)3.5 (Paralysis)1.5 (Mild Weakness)Paris et al. (2013)
Alzheimer's Social Memory Index0.5 (Random)0.8 (Novelty pref.)Verma et al. (2015)
Thyroiditis Thyroid Infiltrates96% Incidence62% IncidenceCaturegli et al. (2012)
Addiction Nicotine Infusions~50 per session~20 per sessionCaine et al. (2014)

References

  • Paris, D., et al. (2013). Amelioration of Experimental Autoimmune Encephalomyelitis by Anatabine.[5] PLoS ONE, 8(1), e55392.[5] Link

  • Verma, M., et al. (2015). Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD.[6] PLoS ONE, 10(5), e0128224. Link

  • Caturegli, P., et al. (2012). Anatabine Ameliorates Experimental Autoimmune Thyroiditis.[7] Endocrinology, 153(9), 4580–4587.[7][8] Link

  • Caine, S. B., et al. (2014). Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents. Experimental and Clinical Psychopharmacology, 22(1), 9–22.[9] Link

  • Paris, D., et al. (2011). Anatabine lowers Alzheimer's Aβ production in vitro and in vivo.[8][10] European Journal of Pharmacology, 670(2-3), 384-391. Link

Sources

Safety Operating Guide

Personal protective equipment for handling D,L-Anatabine tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Hazard Profile & Control Strategy

D,L-Anatabine Tartrate (a salt form of the minor tobacco alkaloid anatabine) presents a distinct safety profile compared to its parent free base.[1][2][3] While the base is often an oily, volatile liquid, the tartrate salt is typically a solid, hygroscopic powder.[1] This physical shift alters the primary exposure risk from vapor inhalation to particulate dust inhalation and direct contact .[1]

Although anatabine displays lower acute toxicity than nicotine, it remains a potent nicotinic acetylcholine receptor (nAChR) agonist.[1] It must be handled with Biosafety Level 2 (BSL-2) equivalent chemical hygiene rigor.

Critical Hazards (GHS Classification derived from analogous alkaloids):

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).[1]

  • Eye Irritation: Category 2A (Causes serious eye irritation).[1][4]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1]

  • Physical Hazard: Electrostatic charge accumulation (common in tartrate salts), leading to powder scattering.[1]

Part 1: Strategic PPE Selection (The "Why" & "What")

As a Senior Application Scientist, I advocate for a Control Banding approach. We treat D,L-Anatabine Tartrate as an OEB 3 (Occupational Exposure Band 3) compound (


 OEL).[1] The following PPE system is designed to create redundancy—if one barrier fails, another remains.
PPE Specification Table
Protection ZoneRequired EquipmentTechnical Rationale & "Senior Scientist" Insight
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95 or P100 Respirator (if outside hood).[1]Insight: Tartrate salts are "flyaway" powders.[1] Static electricity can cause particles to jump from spatulas.[1] The fume hood face velocity (100 fpm) is your primary containment.[1] A respirator is a backup for accidental spills outside the hood.[1]
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil)2.[1][4] Outer: Nitrile (Extended Cuff, 5-8 mil)Insight: Alkaloids can permeate latex.[1] Nitrile offers superior chemical resistance.[1] The "double glove" technique allows you to strip the outer layer immediately upon contamination without exposing skin.[1]
Ocular Chemical Splash Goggles (Indirect Vent)Insight: Safety glasses are insufficient.[1] Tartrate dust is a severe eye irritant.[1][4] Goggles seal the orbital area against floating dust particles that bypass glasses.[1]
Body Lab Coat (High-neck, knit cuffs) + Tyvek Sleeves Insight: Knit cuffs prevent powder from migrating up the wrist (a common exposure point).[1] Tyvek sleeves protect the forearm during reaching movements inside the hood.[1]
Part 2: Operational Protocol (Weighing & Solubilization)

This workflow is designed to neutralize the specific physical risks of tartrate salts (static, hygroscopicity).[1]

Step-by-Step Methodology

1. Preparation & Static Neutralization

  • Context: Tartrate salts are prone to triboelectric charging (static buildup).[1] This causes the powder to repel from the weighing boat, creating invisible aerosol hazards.[1]

  • Action: Place an ionizing bar or anti-static gun inside the weighing chamber of the balance.[1]

  • Action: Wipe the exterior of the reagent bottle with a damp lint-free wipe before opening to discharge surface static.[1]

2. The "Transfer-to-Tare" Weighing Method

  • Never weigh directly into a stock bottle.

  • Step A: Tare a pre-labeled scintillation vial (glass) inside the fume hood balance.[1]

  • Step B: Using a disposable anti-static spatula, transfer the approximate amount of D,L-Anatabine Tartrate.[1]

  • Step C: Cap the vial immediately after transfer.

  • Step D: Check the weight.[1] If adjustment is needed, uncap only inside the hood.[1]

  • Why? This minimizes the "open container" time, reducing moisture uptake (hygroscopicity) and inhalation risk.[1]

3. Solubilization (The "Paste" Technique) [1]

  • Context: Adding solvent rapidly to a light powder can cause "puffing" (aerosolization).[1]

  • Action: Add the solvent (e.g., DMSO, Water, Saline) dropwise initially.[1]

  • Action: Create a "paste" with the powder before adding the remaining solvent volume.[1]

  • Action: Vortex the capped vial to dissolve. Do not sonicate open vessels.[1][4]

Part 3: Visualization of Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Redundant Barrier" concept.

AnatabineSafety Start Start: Reagent Retrieval RiskCheck Risk Assessment: Check Static & Humidity Start->RiskCheck PPE Don PPE: Double Nitrile + Goggles RiskCheck->PPE Pass Hood Transfer to Fume Hood (Verify Flow) PPE->Hood Weigh Weighing Process: Use Anti-Static Gun Hood->Weigh Inside Hood Weigh->Hood Spill? Decon immediately Solubilize Solubilization: Paste Technique Weigh->Solubilize Capped Vessel Waste Disposal: Solid Toxic Waste Solubilize->Waste Solid Waste Stream

Caption: Operational workflow for D,L-Anatabine Tartrate emphasizing containment (Hood) and static control during weighing.

Part 4: Decontamination & Disposal

Decontamination:

  • Surface Cleaning: Wipe balance and hood surface with a 10% bleach solution (oxidizes alkaloids) followed by 70% Ethanol.[1]

  • PPE Removal: Remove outer gloves inside the hood and dispose of them as solid toxic waste.[1] Remove inner gloves at the lab exit.[1]

Disposal Streams:

  • Solid Waste: Contaminated wipes, spatulas, and outer gloves go into "Hazardous Waste - Solid Toxic" .[1]

  • Liquid Waste: Unused stock solutions must go to "Hazardous Waste - Organic/Alkaloid" .[1]

  • Note: Do not dispose of down the drain.[1] While less toxic than nicotine, anatabine is an environmental toxin.[1]

Part 5: Emergency Response
  • Ocular Exposure: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open. The tartrate salt is acidic and irritating.[1]

  • Inhalation: Move to fresh air immediately. If breathing is labored, seek medical attention.

  • Spill (Powder): Cover with a damp paper towel (to prevent dust dispersal), then wipe up.[1] Do not dry sweep.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11388, Anatabine.[1] PubChem. Available at: [Link][1]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards (Nicotine - used as control banding proxy).[1] CDC.[1][5] Available at: [Link][1]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。